molecular formula C7H6ClN5O2 B118456 2-Amino-6-chloro-9H-purine-9-acetic acid CAS No. 149376-70-5

2-Amino-6-chloro-9H-purine-9-acetic acid

Cat. No.: B118456
CAS No.: 149376-70-5
M. Wt: 227.61 g/mol
InChI Key: LRZBBTTUKFVUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-9H-purine-9-acetic acid is a purine derivative.>

Properties

IUPAC Name

2-(2-amino-6-chloropurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5O2/c8-5-4-6(12-7(9)11-5)13(2-10-4)1-3(14)15/h2H,1H2,(H,14,15)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZBBTTUKFVUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(=O)O)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400628
Record name 2-Amino-6-chloro-9H-purine-9-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149376-70-5
Record name 2-Amino-6-chloro-9H-purine-9-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloro-9H-purine-9-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Amino-6-chloro-9H-purine-9-acetic acid, a purine derivative of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, outlines plausible experimental protocols, and presents logical workflows for its synthesis and potential biological evaluation.

Core Chemical Properties

This compound is a multifaceted molecule with potential applications as a building block in the synthesis of more complex biologically active compounds. A summary of its fundamental chemical and physical properties is presented below.

Identification and Nomenclature
PropertyValue
IUPAC Name 2-(2-amino-6-chloropurin-9-yl)acetic acid[1]
CAS Number 149376-70-5[1][2]
Synonyms This compound
Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₆ClN₅O₂[1][2]PubChem, Sigma-Aldrich
Molecular Weight 227.61 g/mol [1][2]PubChem, Sigma-Aldrich
Melting Point >300 °C[2]Sigma-Aldrich
Boiling Point 609.4 ± 65.0 °C (Predicted)N/A
pKa 3.39 ± 0.10 (Predicted)[3]ChemicalBook
Solubility Data not available. Expected to have some solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in water and lower alcohols.Inferred

Experimental Protocols

Proposed Synthesis Protocol: N-Alkylation of 2-Amino-6-chloropurine

A common method for the synthesis of N-9 substituted purines is the alkylation of the parent purine heterocycle. The following protocol describes a potential pathway for the synthesis of this compound from 2-amino-6-chloropurine.

Materials:

  • 2-amino-6-chloropurine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Sodium hydroxide (NaOH) or other base for hydrolysis

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation:

    • To a solution of 2-amino-6-chloropurine in DMF, add a slight excess of potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes.

    • Add a slight molar excess of ethyl bromoacetate dropwise to the reaction mixture.

    • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-amino-6-chloropurin-9-yl)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a suitable solvent such as a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (e.g., 1 M) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Proposed Analytical Methods
  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions. A suitable mobile phase would be a mixture of dichloromethane and methanol.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product. A reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid would be a suitable method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, its structural similarity to other purine analogues suggests potential as an antiviral or anticancer agent. Purine analogues often act as antimetabolites, interfering with nucleic acid synthesis and other cellular processes.

Potential Mechanisms of Action
  • Antiviral Activity: The compound could potentially be a substrate for viral or cellular kinases, leading to its phosphorylation and subsequent incorporation into viral DNA or RNA, causing chain termination. Alternatively, it might inhibit viral polymerases or other enzymes crucial for viral replication.

  • Anticancer Activity: As a purine analogue, it could disrupt DNA and RNA synthesis in rapidly dividing cancer cells. It may also inhibit various kinases involved in cell cycle progression and signal transduction.

The diagram below illustrates a generalized workflow for investigating the potential biological activities of this compound.

Biological_Activity_Workflow Proposed Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of 2-Amino-6-chloro- 9H-purine-9-acetic acid Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT on cancer cell lines) Characterization->Cytotoxicity Antiviral Antiviral Assays (e.g., Plaque reduction, CPE inhibition) Characterization->Antiviral Kinase Kinase Inhibition Assays (e.g., Kinase Glo, LanthaScreen) Cytotoxicity->Kinase CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) Antiviral->Pathway Apoptosis Apoptosis Assays (Annexin V, Caspase activity) CellCycle->Apoptosis Apoptosis->Pathway

Caption: Proposed Workflow for Synthesis and Biological Evaluation.

Conclusion

This compound is a purine derivative with potential for further investigation in drug discovery. This guide provides a summary of its known chemical properties and proposes logical next steps for its synthesis and biological evaluation. The provided experimental outlines can serve as a foundation for researchers to develop more detailed protocols for their specific applications. Further experimental work is required to fully characterize its physicochemical properties and to elucidate its biological activities and potential mechanisms of action.

References

Elucidation of the Molecular Structure of 2-Amino-6-chloro-9H-purine-9-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-chloro-9H-purine-9-acetic acid, a key intermediate in the synthesis of antiviral and other therapeutic agents. Due to the limited availability of public domain raw spectral data for this specific compound, this guide combines established physicochemical properties with predicted spectral characteristics and detailed, adaptable experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of purine derivatives.

Introduction

This compound (CAS No. 149376-70-5) is a substituted purine derivative of significant interest in medicinal chemistry. Its structural backbone is analogous to naturally occurring purines, making it a valuable building block for nucleoside analogues and other bioactive molecules. Purine analogues are known to possess a wide range of biological activities, including antiviral, antifungal, and antitumor properties. A thorough understanding of the molecular structure of this compound is paramount for its effective utilization in drug design and development. This guide outlines the analytical methodologies crucial for confirming its chemical identity and structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available sources and provides a foundational reference for the compound.

PropertyValueReference
IUPAC Name 2-(2-amino-6-chloropurin-9-yl)acetic acid[1]
CAS Number 149376-70-5[2][3]
Molecular Formula C₇H₆ClN₅O₂[1][2]
Molecular Weight 227.61 g/mol [1][2]
Appearance White to off-white solid (Predicted)N/A
Melting Point >300 °CSigma-Aldrich
Solubility Soluble in DMSO (Predicted)N/A

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals, as summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~8.0Singlet1HH-8 (purine ring)
~6.5Singlet (broad)2H-NH₂
~5.0Singlet2H-CH₂-

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are presented in Table 3.

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic acid)
~160C-2 (Purine ring)
~155C-6 (Purine ring)
~152C-4 (Purine ring)
~140C-8 (Purine ring)
~120C-5 (Purine ring)
~45-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition. For this compound, electrospray ionization (ESI) in positive or negative mode would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (Predicted)
[M+H]⁺228.0283
[M-H]⁻226.0127
[M+Na]⁺250.0102

The fragmentation pattern would likely show losses of the carboxylic acid group (-COOH, 45 Da) and potentially the chloro substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 5.

Table 5: Predicted FTIR Data

Wavenumber (cm⁻¹)Functional Group
3400-3100N-H stretch (amine)
3300-2500O-H stretch (carboxylic acid, broad)
1720-1700C=O stretch (carboxylic acid)
1650-1550N-H bend (amine), C=N stretch (purine ring)
1600-1450C=C stretch (purine ring)
~1100C-Cl stretch

Experimental Protocols

The following are detailed, adaptable protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the probe temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer Conditions (ESI):

    • Operate in both positive and negative ion modes.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the compound.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • For fragmentation data, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest.

FTIR Spectroscopy Protocol (ATR)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) for a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for structure elucidation and a hypothetical signaling pathway context for purine analogues.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Purine_Analogue_Signaling_Pathway Purine_Analogue 2-Amino-6-chloro-9H- purine-9-acetic acid (or its active metabolite) Target_Enzyme Target Enzyme (e.g., Viral Polymerase, Kinase) Purine_Analogue->Target_Enzyme Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Enzyme->Signaling_Cascade Blocks Signal Cellular_Response Cellular Response (e.g., Inhibition of Viral Replication, Apoptosis) Signaling_Cascade->Cellular_Response Leads to

Caption: A hypothetical signaling pathway illustrating the mechanism of action for a purine analogue.

Conclusion

The structural characterization of this compound is a critical step in its application for pharmaceutical research and development. This technical guide has provided a framework for its elucidation, combining known properties with predicted spectral data and detailed experimental protocols. The workflows presented offer a systematic approach to the analysis of this and related purine derivatives. While experimentally derived data remains the gold standard, this guide serves as a valuable predictive and methodological resource for scientists in the field.

References

An In-depth Technical Guide to CAS 149376-70-5 and the Associated Compound Rufinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of CAS 149376-70-5, correctly identified as 2-Amino-6-chloro-9H-purine-9-acetic acid. Additionally, this guide addresses a common point of confusion by also detailing the properties and mechanism of action of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, a compound sometimes mistakenly associated with this CAS number, which is clinically known as Rufinamide.

Section 1: this compound (CAS 149376-70-5)

This compound is a purine derivative that serves as a versatile starting material in the synthesis of various biologically active compounds. Its structure lends itself to modifications for the development of novel therapeutics, particularly in the fields of oncology and virology.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆ClN₅O₂[1][2]
Molecular Weight 227.61 g/mol [1][2]
Appearance Yellow to orange powder[3]
Melting Point >300 °C
Boiling Point (Predicted) 609.4 ± 65.0 °C
Density (Predicted) 1.99 ± 0.1 g/cm³
pKa (Predicted) 3.39 ± 0.10
Solubility No data available
Storage Conditions Room temperature
Biological Activity and Potential Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex purine analogs.[3] Purine analogs are a class of molecules that can act as antimetabolites, interfering with the synthesis of nucleic acids (DNA and RNA).[4][5] This mechanism is fundamental to their application as anticancer and antiviral agents.[4][6][7]

Derivatives synthesized from this compound are being investigated for their potential to:

  • Inhibit cancer cell growth: By acting as antimetabolites, purine analogs can disrupt the rapid proliferation of cancer cells.[8][9][10]

  • Combat viral infections: These compounds can interfere with viral replication by being incorporated into the viral genome or by inhibiting viral enzymes.[6][7][11]

The following diagram illustrates the general mechanism of action for purine analogs as antimetabolites.

Purine_Analog_Mechanism cluster_0 Cellular Metabolism cluster_1 Nucleic Acid Synthesis Purine Analog Purine Analog Metabolic Activation Metabolic Activation Purine Analog->Metabolic Activation Cellular Enzymes Active Nucleotide Analog Active Nucleotide Analog Metabolic Activation->Active Nucleotide Analog DNA/RNA Synthesis DNA/RNA Synthesis Active Nucleotide Analog->DNA/RNA Synthesis Incorporation or Enzyme Inhibition Inhibition of Synthesis Inhibition of Synthesis DNA/RNA Synthesis->Inhibition of Synthesis Leads to

Caption: General mechanism of purine analogs as antimetabolites.

Experimental Protocols

Melting Point Determination (Capillary Method):

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. Given its high melting point of >300 °C, a specialized high-temperature apparatus is required.

Workflow for Synthesis of Substituted Purine Analogs:

The following diagram outlines a generalized workflow for the synthesis of substituted purine analogs using this compound as a starting material.[3][12]

Synthesis_Workflow Start This compound Step1 Nucleophilic Substitution at C6 Start->Step1 React with various nucleophiles (e.g., amines, thiols, alkoxides) Step2 Modification of Acetic Acid Moiety Step1->Step2 e.g., Esterification, Amidation Step3 Purification and Characterization Step2->Step3 e.g., Chromatography, Spectroscopy End Biologically Active Purine Analog Step3->End

Caption: Synthetic workflow for purine analog development.

Section 2: Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

Rufinamide is an anticonvulsant medication used for the treatment of seizures associated with Lennox-Gastaut syndrome. Its CAS number is 106308-44-5.

Physical and Chemical Properties

The physical and chemical properties of Rufinamide are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈F₂N₄O
Molecular Weight 238.19 g/mol
Appearance Solid
Melting Point 234-237 °C
Boiling Point (Predicted) 436.9 ± 40.0 °C
Density (Predicted) 1.54 ± 0.1 g/cm³
pKa No data available
Solubility Insoluble in water
Storage Conditions Room temperature
Mechanism of Action

The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels in the brain. It prolongs the inactive state of these channels, thereby limiting the repetitive firing of neurons that can lead to seizures.

The following diagram illustrates the effect of Rufinamide on neuronal sodium channels.

Rufinamide_Mechanism cluster_0 Normal Neuronal Firing cluster_1 Effect of Rufinamide Na_Channel_Active Active Na+ Channel Na_Influx Na+ Influx Na_Channel_Active->Na_Influx Action_Potential Action Potential Na_Influx->Action_Potential Rufinamide Rufinamide Na_Channel_Inactive Prolonged Inactive Na+ Channel State Rufinamide->Na_Channel_Inactive Binds to and stabilizes Reduced_Firing Reduced Neuronal Excitability Na_Channel_Inactive->Reduced_Firing Leads to

Caption: Mechanism of action of Rufinamide on sodium channels.

Experimental Protocols

Similar to the previous compound, specific, detailed experimental protocols for Rufinamide's property determination are proprietary. The following are general methodologies that would be applied.

Solubility Determination (Shake-Flask Method):

  • An excess amount of Rufinamide is added to a known volume of a specific solvent (e.g., water, buffers of different pH).

  • The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of Rufinamide in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound in that solvent.

Workflow for Investigating Anticonvulsant Activity:

The preclinical evaluation of a potential anticonvulsant like Rufinamide typically follows the workflow depicted below.

Anticonvulsant_Workflow Start Compound Synthesis (Rufinamide) Step1 In Vitro Screening (e.g., Patch-clamp on sodium channels) Start->Step1 Step2 In Vivo Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazole) Step1->Step2 Identifies potential efficacy Step3 Pharmacokinetic Studies (ADME) Step2->Step3 Determines dose and frequency Step4 Toxicology Studies Step3->Step4 Assesses safety profile End Clinical Trials Step4->End

Caption: Preclinical workflow for anticonvulsant drug discovery.

References

The Multifaceted Biological Activities of Purine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Purine derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities that have been harnessed for therapeutic intervention in a multitude of diseases. As privileged scaffolds, their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating critical cellular processes. This technical guide provides an in-depth exploration of the biological activities of purine derivatives, with a focus on their roles as anticancer, antiviral, and anti-inflammatory agents, as well as their function as modulators of purinergic signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.

Introduction: The Versatility of the Purine Scaffold

The purine ring system, a fusion of a pyrimidine and an imidazole ring, is a fundamental component of essential biomolecules such as DNA, RNA, ATP, and various coenzymes.[1] This inherent biological relevance makes purine analogues prime candidates for the development of therapeutic agents that can act as antimetabolites, enzyme inhibitors, or receptor modulators.[2] The synthetic tractability of the purine core allows for extensive chemical modifications at various positions, leading to the generation of large libraries of compounds with diverse pharmacological profiles.[3][4] Over the past few decades, research has unveiled the significant potential of purine derivatives in oncology, virology, inflammation, and neurology, with numerous compounds progressing into clinical use.[2][5] This guide will delve into the key areas of biological activity, presenting a consolidated resource for the scientific community.

Anticancer Activity of Purine Derivatives

Purine analogues have emerged as a significant class of anticancer agents, primarily by interfering with nucleic acid synthesis and cell cycle regulation.[2][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in DNA replication to the modulation of signaling pathways that are crucial for cancer cell proliferation and survival.[3]

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] Several purine derivatives have been identified as potent inhibitors of CDKs, inducing cell cycle arrest and apoptosis in cancer cells.[8][9] Roscovitine and olomoucine are well-known examples of purine-based CDK inhibitors.[10] The development of novel 9H-purine derivatives has led to the discovery of potent and selective CDK9 inhibitors, which are promising therapeutic targets in oncology.[8][9]

Inhibition of Other Kinases

Beyond CDKs, purine derivatives have been shown to inhibit a range of other protein kinases implicated in cancer, such as tyrosine kinases.[11][12] For instance, certain 2,6,9-trisubstituted purines have been designed as inhibitors of the Bcr-Abl oncoprotein, which is associated with chronic myeloid leukemia.[11] The purine scaffold serves as a versatile template for designing inhibitors that target the ATP-binding site of these enzymes.[11][13]

Quantitative Data: Anticancer Activity

The anticancer efficacy of purine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for a selection of purine derivatives.

Compound Class/NameTarget/Cell LineIC50 Value (µM)Reference
Piperazine-containing purinesHuh7, HCT116, MCF7Potent activity reported[1][10]
Trisubstituted triazole analogsA549, IMR-32, HCT-15, THP-1Selective cytotoxicity reported[1][10]
Bis-purine derivativesA549, HeLa, CFPAC-1, SW620Broad-spectrum potential[1][10]
Chalcone–xanthine hybridsA549, HeLa, CFPAC-1, SW620Broad-spectrum potential[1][10]
Theobromine-based scaffoldsMCF7, HepG2Potent activity reported[1][10]
Adamantane-based scaffoldsMCF7, HepG2Potent activity reported[1][10]
Isoxazole-based purine (35)MCF-716.22 ± 0.71[1]
Isoxazole-based purine (35)SK-BR-315.24 ± 2.08[1]
N-(purin-6-yl)aminoalkanoyl derivatives (1d)COLO201CC50 values determined[14]

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Antiviral Activity of Purine Derivatives

The structural similarity of purine analogues to natural nucleosides allows them to be recognized by viral polymerases, leading to the inhibition of viral replication.[15][16] This mechanism forms the basis for the antiviral activity of many clinically important drugs.

Inhibition of Viral DNA/RNA Synthesis

Acyclic nucleoside phosphonates, such as those derived from purines and pyrimidines, have demonstrated broad-spectrum antiviral activity.[16][17] These compounds can act as chain terminators after being incorporated into the growing viral DNA or RNA strand. Acyclovir, ganciclovir, and penciclovir are prominent examples of purine derivatives used in the treatment of herpesvirus infections.[12] Virus-infected cells often have an increased demand for purine nucleotides for viral genome synthesis, making enzymes like inosine monophosphate dehydrogenase (IMPDH) sensitive targets for antiviral chemotherapy.[15]

Quantitative Data: Antiviral Activity

The antiviral activity of purine derivatives is typically expressed as the effective concentration required to inhibit viral replication by 50% (EC50).

Compound/DerivativeVirusEC50 Value (µg/mL)Reference
Purine nucleoside with sulfonamide (Compound 5)Tobacco Mosaic Virus (TMV)48.8[18][19]
Ningnanmycin (Reference)Tobacco Mosaic Virus (TMV)84.7[18][19]
Ribavirin (Reference)Tobacco Mosaic Virus (TMV)150.4[18][19]
Chitosan oligosaccharide (Reference)Tobacco Mosaic Virus (TMV)521.3[18][19]

Note: The protective and curative activities of Compound 5 against Potato Virus Y (PVY) and Cucumber Mosaic Virus (CMV) were also reported to be higher than reference compounds.[18][19]

Modulation of Purinergic Signaling

Purines, particularly adenosine and ATP, are key signaling molecules in the purinergic signaling system, which regulates a vast array of physiological processes.[20][21] Purine derivatives can act as agonists or antagonists at purinergic receptors (P1, P2X, and P2Y), offering therapeutic opportunities for various conditions.[22][23]

Adenosine Receptor (P1) Modulation

There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Selective agonists and antagonists for these receptors are being explored for treating ischemic conditions, cancer, and inflammatory diseases.[24][25] For instance, A3 adenosine receptor agonists have shown potential in cancer therapy and for their anti-inflammatory effects.[24][25]

P2 Receptor Modulation

P2 receptors are activated by nucleotides like ATP and ADP and are subdivided into ionotropic P2X and metabotropic P2Y receptors.[21] Modulators of these receptors are under investigation for various therapeutic applications, including chronic pain and inflammatory disorders.[23]

Quantitative Data: Receptor Binding Affinity

The affinity of purine derivatives for purinergic receptors is often determined by their inhibition constant (Ki).

CompoundReceptorKi Value (nM)Reference
IB-MECAHuman A3 Adenosine Receptor~1[24][25]
Cl-IB-MECAHuman A3 Adenosine Receptor~1[24][25]
MRS3558Human A3 Adenosine Receptor0.3[24][25]
MRS1220Human A3 Adenosine Receptor0.65[22]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic potential of synthesized purine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][26]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)

  • Synthesized purine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the purine derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated cells.[27]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.[3][27]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[3][27]

G Workflow for Cytotoxicity MTT Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of purine derivatives treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Add solubilization agent mtt_addition->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate cell viability and IC50 absorbance_measurement->data_analysis

Caption: A generalized workflow for determining the cytotoxicity of purine derivatives using the MTT assay.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.[7][28]

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the purine derivative in DMSO and perform serial dilutions in the kinase assay buffer.

  • Reaction Setup: Add the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the assay plate. Add the kinase/substrate mixture to each well and pre-incubate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection: Equilibrate the ATP detection reagent to room temperature and add it to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

G Workflow for In Vitro Kinase Inhibition Assay cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis add_inhibitor Add inhibitor/vehicle to wells add_kinase Add kinase/substrate mixture add_inhibitor->add_kinase pre_incubate Pre-incubate for 10 min add_kinase->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate Incubate at 30°C for 60 min add_atp->incubate add_reagent Add ATP detection reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_inhibition Calculate % inhibition measure_luminescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Signaling Pathways

Purinergic Signaling Pathway

Purinergic signaling is mediated by the release of purine nucleotides (like ATP) and nucleosides (like adenosine) into the extracellular space, where they bind to specific purinergic receptors on the cell surface.[20][29] This signaling cascade is involved in a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.[20][21]

G Overview of Purinergic Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 P2X P2X Receptors (Ion Channels) ATP->P2X P2Y P2Y Receptors (GPCRs) ATP->P2Y AMP AMP ADP->AMP CD39 ADP->P2Y Adenosine Adenosine AMP->Adenosine CD73 P1 P1 (Adenosine) Receptors (GPCRs) Adenosine->P1 Ion_Flux Ion Flux (e.g., Ca2+) P2X->Ion_Flux Activation Second_Messengers Second Messengers (e.g., cAMP, IP3) P2Y->Second_Messengers Activation P1->Second_Messengers Modulation Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Ion_Flux->Cellular_Response Second_Messengers->Cellular_Response

Caption: A simplified diagram of the purinergic signaling pathway, highlighting key components.

CDK-Mediated Cell Cycle Regulation

The progression through the cell cycle is tightly controlled by the sequential activation of CDKs in complex with their regulatory cyclin subunits. Purine derivatives that inhibit CDKs can halt this progression at different checkpoints.

G Role of CDKs in Cell Cycle Progression cluster_checkpoints Checkpoints & Transitions cluster_cdks Key CDK/Cyclin Complexes G1 G1 Phase G1_S_transition G1/S Transition G1->G1_S_transition S S Phase (DNA Replication) G2 G2 Phase S->G2 G2_M_transition G2/M Transition G2->G2_M_transition M M Phase (Mitosis) M->G1 Cytokinesis G1_S_transition->S G2_M_transition->M CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1_S_transition CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2_M_transition Purine_Inhibitors Purine-based CDK Inhibitors Purine_Inhibitors->CyclinE_CDK2 Purine_Inhibitors->CyclinA_CDK2 Purine_Inhibitors->CyclinB_CDK1

Caption: A diagram illustrating the role of key CDK/cyclin complexes in cell cycle progression and their inhibition by purine derivatives.

Conclusion and Future Perspectives

Purine derivatives continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their inherent biological relevance and synthetic versatility have led to the discovery of compounds with potent and selective activities against a wide range of diseases. The ongoing exploration of structure-activity relationships, coupled with advances in computational modeling and high-throughput screening, will undoubtedly expand the therapeutic landscape of purine-based drugs. Future research should focus on the development of derivatives with improved selectivity and pharmacokinetic profiles to minimize off-target effects and enhance clinical efficacy. The insights provided in this technical guide aim to support and accelerate these endeavors, ultimately contributing to the development of next-generation therapies for challenging medical conditions.

References

Unlocking Cellular Processes: A Technical Guide to the Therapeutic Targets of Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

Purine analogs represent a cornerstone in the therapeutic arsenal against a spectrum of diseases, most notably cancers and viral infections, with growing applications in autoimmune disorders. Their efficacy is rooted in their structural mimicry of endogenous purine nucleosides, allowing them to competitively inhibit key enzymatic pathways essential for cellular proliferation and survival. This in-depth technical guide provides a comprehensive overview of the primary and secondary therapeutic targets of clinically relevant purine analogs. We delve into the molecular mechanisms of action, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for the validation of these targets. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the intricate signaling pathways and experimental workflows discussed, offering a valuable resource for researchers and drug development professionals in the field of purine analog therapeutics.

Introduction

Purine analogs are a class of antimetabolites that are structurally similar to the natural purine bases, adenine and guanine. This structural resemblance allows them to interfere with the synthesis and function of nucleic acids, ultimately leading to the disruption of cellular processes and, in many cases, apoptosis.[1] These drugs have a broad range of clinical applications, including the treatment of hematological malignancies, solid tumors, viral infections, and autoimmune diseases.[2][3]

The therapeutic efficacy of purine analogs is contingent on their intracellular conversion to their active nucleotide forms.[4] These activated analogs can then exert their effects through multiple mechanisms, including the inhibition of enzymes crucial for de novo purine biosynthesis and DNA replication, as well as their incorporation into DNA and RNA, leading to chain termination and cellular dysfunction.[1][5] This guide will explore the key molecular targets of various purine analogs and provide the technical details necessary for their investigation.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic utility of purine analogs stems from their ability to target and disrupt fundamental cellular processes. The primary targets are enzymes involved in purine metabolism and nucleic acid synthesis.

Inhibition of DNA Synthesis

A primary mechanism of action for many purine analogs is the inhibition of DNA synthesis.[6] This is achieved through the targeting of several key enzymes:

  • DNA Polymerases: The triphosphate forms of many purine analogs act as competitive inhibitors of DNA polymerases, the enzymes responsible for synthesizing new DNA strands.[7] Fludarabine, for instance, is converted to F-ara-ATP, which competes with dATP for incorporation into the growing DNA chain, thereby inhibiting DNA synthesis.[4]

  • Ribonucleotide Reductase (RNR): RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[8] Several purine analogs, including cladribine and clofarabine, are potent inhibitors of RNR.[4][8] Inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, further hampering DNA synthesis.

Disruption of Purine Metabolism

Purine analogs effectively disrupt both the de novo and salvage pathways of purine biosynthesis.

  • Adenosine Deaminase (ADA): ADA is an enzyme in the purine salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine.[9] Pentostatin is a potent and irreversible inhibitor of ADA.[10] Inhibition of ADA leads to the accumulation of deoxyadenosine and its phosphorylated metabolites, which are toxic to lymphocytes.[4]

  • De Novo Purine Synthesis: Analogs such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are converted to their respective ribonucleotides, which then inhibit multiple enzymes in the de novo purine synthesis pathway.[4] This leads to a reduction in the overall production of purine nucleotides necessary for DNA and RNA synthesis.

Antiviral Activity

In the context of viral infections, purine analogs like acyclovir and ganciclovir are selectively activated by viral kinases.[3] The activated triphosphate forms then inhibit viral DNA polymerase with a much higher affinity than for the host cell's DNA polymerase, leading to a targeted antiviral effect.[3]

Quantitative Data on Purine Analog-Target Interactions

The following tables summarize key quantitative data, including IC50 and Ki values, for various purine analogs against their primary targets. This data provides a comparative look at the potency of these compounds.

Purine AnalogTarget Enzyme/Cell LineIC50 / Ki ValueReference
FludarabineRPMI cells1.54 µM (IC50)
FludarabineMEC-1 cell line239 µM (EC50)[1][11][12]
FludarabineMEC-2 cell line433 µM (EC50)[1][11][12]
Fludarabine (F-ara-ATP)DNA polymerase α0.053 µM (Km)[13]
CladribineU266 MM cells~2.43 µmol/L (IC50)[14]
CladribineRPMI8226 MM cells~0.75 µmol/L (IC50)[14]
CladribineMM1.S MM cells~0.18 µmol/L (IC50)[14]
PentostatinAdenosine Deaminase2.5 pM (Ki)[10]
Clofarabine (ClFTP)Human Ribonucleotide Reductase40 nM (Ki)[15][16]
Clofarabine (ClFDP)Human Ribonucleotide Reductase17 nM (Ki*)[15][16]

Table 1: Inhibitory Concentrations of Various Purine Analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic targets of purine analogs.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Compound Treatment: Add various concentrations of the purine analog to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[4]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[4]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.[4]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[4]

Enzyme Inhibition Assays

This assay measures the activity of ADA by monitoring the conversion of adenosine to inosine.

Materials:

  • ADA Assay Buffer

  • ADA Substrate (Adenosine)

  • ADA Developer

  • ADA Positive Control

  • Inosine Standard

  • 96-well UV transparent plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the Inosine standard (e.g., 2–10 nmol/well).[5]

  • Sample Preparation: Prepare cell or tissue lysates in ADA Assay Buffer.

  • Reaction Setup: In a 96-well plate, set up wells for standards, samples, sample background controls, and reagent background controls.[5]

  • Reaction Initiation: Add the Reaction Mix (containing ADA substrate and developer) to the sample and control wells.[5]

  • Incubation: Pre-incubate the plate at 37°C for 5 minutes.[5]

  • Kinetic Measurement: Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at 37°C.[5]

Antiviral Assays

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[17]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Purine analog compound at various concentrations

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Plating: Seed host cells to form a confluent monolayer.[18]

  • Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Mix the virus dilutions with equal volumes of the purine analog at various concentrations and incubate for 1 hour at 37°C.[10]

  • Infection: Inoculate the cell monolayers with the virus-drug mixture and incubate for 1 hour to allow for viral adsorption.[10]

  • Overlay: Remove the inoculum and add the overlay medium to each well.[10]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained viable cells.[17]

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Visualizing the Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of purine analogs.

General Mechanism of Action of Purine Analogs

Purine_Analog_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_targets Cellular Targets cluster_effects Cellular Effects Purine_Analog_Ext Purine Analog Transporter Nucleoside Transporter Purine_Analog_Ext->Transporter Uptake Purine_Analog_Int Purine Analog Transporter->Purine_Analog_Int Phosphorylation Phosphorylation (e.g., dCK) Purine_Analog_Int->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase Active_Metabolite->RNR Inhibition Purine_Synthesis De Novo Purine Synthesis Active_Metabolite->Purine_Synthesis Inhibition Chain_Termination DNA Chain Termination Active_Metabolite->Chain_Termination Incorporation into DNA DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition RNR->DNA_Synthesis_Inhibition Purine_Synthesis->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis Chain_Termination->Apoptosis Purine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP PRA PRA PRPP->PRA Amidotransferase IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP HGPRT HGPRT IMP->HGPRT DNA_RNA DNA/RNA AMP->DNA_RNA GMP->DNA_RNA GMP->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->IMP Hypoxanthine->HGPRT Guanine Guanine Guanine->GMP Guanine->HGPRT Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA ADA Adenosine->ADA Inosine->Hypoxanthine Inosine->ADA Mercaptopurine 6-Mercaptopurine Mercaptopurine->PRA Inhibits Thioguanine 6-Thioguanine Thioguanine->IMP Inhibits Conversion Pentostatin Pentostatin Pentostatin->ADA Inhibits

References

Technical Guide: Physicochemical Properties of 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental methodologies related to the solubility of 2-Amino-6-chloro-9H-purine-9-acetic acid, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the standardized experimental protocols for determining solubility and the synthesis pathway of the compound.

Solubility Data

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1] This protocol is adapted from standard methodologies for active pharmaceutical ingredients and purine derivatives.[1][2]

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvent systems (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Stoppered flasks or vials

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Solvent Systems: Prepare the desired solvent systems and adjust the pH if necessary. For aqueous buffers, verify the pH before and after the experiment.[1]

  • Sample Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the solvent system.[1] The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, although preliminary studies may be needed to determine the optimal equilibration time.[2]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot using a syringe filter to remove any remaining solid particles.

    • Quantitatively dilute the filtered solution with the appropriate solvent system to a concentration within the analytical range of the chosen detection method.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.[2][3]

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L. The pH of the saturated solution should also be reported for buffered systems.

Synthesis of this compound

This compound is synthesized from the starting material 2-amino-6-chloropurine. The following diagram illustrates a representative synthetic workflow.

Synthesis_Workflow Start 2-Amino-6-chloropurine Step1 Alkylation with Ethyl Bromoacetate Start->Step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate Ethyl 2-(2-amino-6-chloro-9H- purin-9-yl)acetate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Acid or Base (e.g., HCl or NaOH) Product 2-Amino-6-chloro-9H- purine-9-acetic acid Step2->Product Antiviral_Mechanism cluster_cell Inside Host Cell Drug Purine Analog (e.g., derivative of This compound) Phosphorylation Cellular Kinases Drug->Phosphorylation Uptake Cell Host Cell Active_Drug Active Triphosphate Form Phosphorylation->Active_Drug Phosphorylation Viral_Polymerase Viral Polymerase (e.g., RdRp, DNA Polymerase) Active_Drug->Viral_Polymerase Competitive Inhibition Replication Viral Nucleic Acid Replication Active_Drug->Replication Incorporation Viral_Polymerase->Replication Termination Chain Termination & Inhibition of Replication Replication->Termination

References

Spectroscopic and Analytical Profile of 2-Amino-6-chloro-9H-purine-9-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 2-Amino-6-chloro-9H-purine-9-acetic acid (CAS No. 149376-70-5). Due to the limited availability of experimentally derived public data for this specific compound, this document presents a compilation of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy. Detailed, generalized experimental protocols for obtaining such data for purine derivatives are also provided. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a purine derivative with the following identifiers and properties:

PropertyValueSource
IUPAC Name 2-(2-Amino-6-chloro-9H-purin-9-yl)acetic acid[1]
CAS Number 149376-70-5[1]
Molecular Formula C₇H₆ClN₅O₂[1][2]
Molecular Weight 227.61 g/mol [1][2]
Appearance White to off-white solid (predicted)
Melting Point >300 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH-8 (Purine ring)
~5.0s2H-CH₂- (Acetic acid)
~6.5br s2H-NH₂
>10br s1H-COOH

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic acid)
~160C-2 (Purine ring)
~155C-6 (Purine ring)
~152C-4 (Purine ring)
~145C-8 (Purine ring)
~120C-5 (Purine ring)
~45-CH₂- (Acetic acid)

Predicted in DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zIonNotes
227.02[M]⁺Molecular ion (for ³⁵Cl isotope)
229.02[M+2]⁺Isotopic peak for ³⁷Cl (approx. 32.5% intensity of M⁺)
182.02[M-COOH]⁺Loss of the carboxylic acid group
169.01[M-CH₂COOH]⁺Loss of the acetic acid side chain
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadN-H stretching (amine), O-H stretching (carboxylic acid)
3000-2850MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (carboxylic acid)
1650-1580Medium-StrongN-H bending (amine), C=N and C=C stretching (purine ring)
~1450MediumC-H bending (aliphatic)
~1200MediumC-N stretching
~1100MediumC-O stretching
~800MediumC-Cl stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption

λmax (nm)SolventNotes
~260-280Ethanol/WaterThe exact maximum absorption wavelength (λmax) can be influenced by the solvent and pH. Purine derivatives typically exhibit strong absorbance in this range.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable pH adjustment).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data in both positive and negative ion modes to determine the best ionization.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added for both background and sample spectra at a resolution of 4 cm⁻¹.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Synthesis_Characterization_Workflow start Starting Materials (e.g., 2-Amino-6-chloropurine) synthesis Chemical Synthesis (e.g., Alkylation) start->synthesis workup Reaction Work-up & Purification (e.g., Crystallization, Chromatography) synthesis->workup prelim_analysis Preliminary Analysis (TLC, Melting Point) workup->prelim_analysis structural_elucidation Spectroscopic Characterization prelim_analysis->structural_elucidation nmr NMR (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir uv_vis UV-Vis Spectroscopy structural_elucidation->uv_vis final_product Pure Characterized Compound nmr->final_product ms->final_product ir->final_product uv_vis->final_product

Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized analytical methodologies for this compound. While experimentally obtained data is paramount for definitive characterization, the information presented herein offers valuable guidance for researchers in planning and executing the synthesis and analysis of this and structurally related molecules. The provided workflow diagram further outlines the logical progression from synthesis to full characterization, which is a critical process in drug discovery and development.

References

The Role of Purine Analogs in Cellular Processes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Purine analogs are a cornerstone class of antimetabolite drugs that mimic endogenous purine nucleosides, enabling them to disrupt critical cellular functions. By interfering with nucleic acid synthesis and metabolism, these compounds exhibit potent cytotoxic and immunosuppressive activities. This technical guide provides an in-depth exploration of the molecular mechanisms of purine analogs, their therapeutic applications, quantitative efficacy data, and detailed experimental protocols for their evaluation. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of their role in cellular processes.

Introduction to Purine Analogs

Purine analogs are synthetic molecules structurally similar to the natural purines, adenine and guanine, which are fundamental building blocks of DNA and RNA.[1] This structural mimicry allows them to be recognized by cellular enzymes and incorporated into metabolic pathways.[2] However, their structural differences ultimately disrupt these pathways, leading to the inhibition of cell proliferation and the induction of cell death.[3][4] This mechanism of action makes them highly effective in treating diseases characterized by rapid cell division, such as cancers, and in modulating the immune system to treat autoimmune disorders or prevent organ transplant rejection.[5][6] Prominent examples include Fludarabine, Cladribine, Mercaptopurine, and Pentostatin, each with distinct metabolic fates and target specificities.[7][8][9][10]

Core Mechanisms of Action

The therapeutic effects of purine analogs are multifaceted, stemming from their ability to interfere with several critical cellular processes simultaneously after intracellular activation, typically through phosphorylation.[11][12]

Interference with Purine Synthesis Pathways

Purine analogs disrupt both the de novo and salvage pathways of purine biosynthesis, which are essential for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis.

  • De Novo Synthesis Inhibition: The de novo pathway builds purines from simple precursors. Analogs like Mercaptopurine, once converted to their nucleotide forms (e.g., thioinosine monophosphate or TIMP), inhibit key enzymes in this pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme.[2][4] This blocks the production of inosine monophosphate (IMP), the precursor for both adenine and guanine nucleotides.[2]

  • Salvage Pathway Interference: The salvage pathway recycles purine bases from nucleic acid degradation. Analogs like Mercaptopurine compete with natural bases (hypoxanthine and guanine) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a critical enzyme in the salvage pathway.[2]

The following diagram illustrates the major purine synthesis pathways and highlights the key points of inhibition by purine analogs.

Purine_Pathways Purine Synthesis Pathways and Points of Inhibition cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Interconversion & Final Products cluster_inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine (First committed step) PRPP->PRA PRPP Amidotransferase (Rate-limiting step) IMP IMP (Inosine Monophosphate) PRA->IMP Multiple Steps (Glycine, Aspartate, Glutamine, THF) GMP GMP IMP->GMP IMPDH AMP AMP IMP->AMP ADSS Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP Adenine Adenine APRT APRT Adenine->APRT HGPRT HGPRT HGPRT->IMP HGPRT->GMP APRT->AMP DNA_RNA DNA & RNA Synthesis GMP->DNA_RNA PRPP_salvage->HGPRT + PRPP_salvage->APRT + AMP->DNA_RNA Mercaptopurine Mercaptopurine (as Thio-IMP) Mercaptopurine->PRA Inhibits Mercaptopurine->IMP Inhibits conversion to AMP and GMP Mercaptopurine_salvage Mercaptopurine Mercaptopurine_salvage->HGPRT Competes with Hypoxanthine/Guanine

Caption: De novo and salvage pathways for purine synthesis, with inhibition points for Mercaptopurine.

Inhibition of Key Enzymes and DNA Replication

Once converted to their active triphosphate forms (e.g., F-ara-ATP from Fludarabine), purine analogs are potent inhibitors of enzymes essential for DNA synthesis and repair.[7][11]

  • DNA Polymerases: Analogs like Fludarabine triphosphate act as competitive inhibitors for DNA polymerases, which are critical for DNA replication.[7]

  • Ribonucleotide Reductase (RNR): This enzyme is essential for producing deoxyribonucleotides, the building blocks of DNA. Fludarabine and Cladribine inhibit RNR, depleting the cell of necessary precursors for DNA synthesis.[3][8]

  • DNA Ligase and Primase: Fludarabine can also inhibit DNA primase and DNA ligase I, further disrupting the processes of DNA replication and repair.[7][11]

Incorporation into Nucleic Acids and Chain Termination

The triphosphate forms of purine analogs can be mistakenly incorporated into growing DNA and RNA strands by polymerases.[2][3] This incorporation is a critical cytotoxic mechanism:

  • DNA Chain Termination: Once incorporated, the altered structure of the analog can prevent the addition of the next nucleotide, leading to the termination of DNA chain elongation.[3]

  • DNA Strand Breaks: The presence of these abnormal bases destabilizes the DNA strand, making it susceptible to breaks and activating DNA damage response pathways, which can ultimately trigger cell death.[8]

Induction of Apoptosis

The culmination of these disruptive effects is the induction of apoptosis (programmed cell death).[10] This is a key mechanism for both rapidly dividing and quiescent lymphocytes.[10][13] The accumulation of DNA strand breaks and the depletion of cellular energy pools (ATP) due to futile repair attempts trigger the intrinsic apoptotic cascade.[8] For example, Pentostatin inhibits adenosine deaminase (ADA), leading to an accumulation of deoxyadenosine triphosphate (dATP), which is toxic to lymphocytes and initiates apoptosis.[1][10][14]

The general mechanism of action for many purine analogs is summarized in the diagram below.

MoA_Workflow General Mechanism of Action for Purine Analogs cluster_cell Inside Target Cell Prodrug_in Purine Analog (e.g., Fludarabine) Activation Intracellular Phosphorylation (e.g., by dCK) Prodrug_in->Activation Active_Metabolite Active Triphosphate (e.g., F-ara-ATP) Activation->Active_Metabolite Incorp_DNA Incorporation into DNA Active_Metabolite->Incorp_DNA Incorp_RNA Incorporation into RNA Active_Metabolite->Incorp_RNA Enzyme_Inhibit Enzyme Inhibition (RNR, DNA Polymerase) Active_Metabolite->Enzyme_Inhibit Chain_Term DNA Chain Termination & Strand Breaks Incorp_DNA->Chain_Term RNA_Dys RNA Dysfunction Incorp_RNA->RNA_Dys dNTP_Deplete dNTP Pool Depletion Enzyme_Inhibit->dNTP_Deplete Apoptosis Apoptosis (Programmed Cell Death) Chain_Term->Apoptosis RNA_Dys->Apoptosis dNTP_Deplete->Apoptosis Prodrug_out Purine Analog Prodrug (Administered) Transport Cellular Uptake (Nucleoside Transporters) Prodrug_out->Transport Transport->Prodrug_in

Caption: Generalized workflow of purine analog activation and cytotoxic effects within a target cell.

Quantitative Analysis of Purine Analog Activity

The cytotoxic potential of purine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values are critical for comparing the potency of different compounds and for guiding preclinical and clinical development. The table below summarizes representative IC50 values for various purine analogs against several human cancer cell lines.

Purine Analog / DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 5 (Isophthalic analog) K562Chronic Myelogenous Leukemia3.42[15]
HL-60Acute Promyelocytic Leukemia7.04[15]
MCF-7Breast Adenocarcinoma4.91[15]
HepG2Hepatocellular Carcinoma8.84[15]
Compound 1 (Hybrid) HCT116Colorectal Carcinoma22.4[16]
Compound 2 (Hybrid) HCT116Colorectal Carcinoma0.34[16]
Purine-2,6-diamine derivative HeLaCervical Cancer22[17]
Complex 57c T A549Lung Carcinoma3.8[18]
HeLaCervical Cancer3.0[18]
Complex 61c A2780Ovarian Carcinoma1.06[18]
A549Lung Carcinoma1.82[18]
MCF-7Breast Adenocarcinoma1.5[18]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative and illustrative purposes.

Experimental Protocols

Evaluating the cellular effects of purine analogs requires robust and standardized assays. The following sections detail the methodologies for two key experiments: assessing cytotoxicity and detecting apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[20][21]

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay start Start seed 1. Seed cells into a 96-well plate (e.g., 1 x 10^4 cells/well) start->seed incubate1 2. Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat 3. Treat cells with serial dilutions of Purine Analog incubate1->treat incubate2 4. Incubate for treatment period (e.g., 48-72 hours) treat->incubate2 add_mtt 5. Add MTT solution to each well (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 1-4 hours (allows formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->solubilize shake 8. Shake plate for 15 min to ensure complete solubilization solubilize->shake read 9. Measure absorbance on a microplate reader (e.g., 570 nm) shake->read analyze 10. Analyze data: Plot dose-response curve and calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay for determining drug-induced cytotoxicity.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for background control (medium only). Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[22]

  • Compound Treatment: Prepare serial dilutions of the purine analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Also include untreated (vehicle) control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[19]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C. During this period, mitochondrial dehydrogenases of viable cells will reduce the MTT to insoluble purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Subtract the absorbance of the background control wells. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC). Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.[24][25]

AnnexinV_Workflow Experimental Workflow for Annexin V Apoptosis Assay start Start: Treat cells with Purine Analog to induce apoptosis harvest 1. Harvest cells (adherent and suspension) (1-5 x 10^5 cells per sample) start->harvest wash1 2. Wash cells twice with ice-cold PBS harvest->wash1 resuspend 3. Resuspend cell pellet in 1X Annexin V Binding Buffer wash1->resuspend stain 4. Add Annexin V-FITC and Propidium Iodide (PI) solution resuspend->stain incubate 5. Incubate for 15 minutes at room temperature in the dark stain->incubate analyze 6. Analyze by Flow Cytometry within 1 hour incubate->analyze gate 7. Gate populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) analyze->gate end End gate->end

Caption: Step-by-step workflow of the Annexin V/PI assay for detecting apoptosis via flow cytometry.

Detailed Methodology:

  • Cell Preparation: Induce apoptosis in cells by treating with the purine analog for a specified time. Harvest both adherent and suspension cells, collecting a total of 1-5 x 10⁵ cells per sample.[24]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes and resuspending the pellet. This removes any residual medium.[25]

  • Staining: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution.[26]

  • Incubation: Gently vortex the cells and incubate the suspension for 15 minutes at room temperature (25°C) in the dark.[24]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[24]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

Measurement of Purine Analog Incorporation into DNA

Quantifying the direct incorporation of purine analogs into cellular DNA is a complex process that confirms a key mechanism of action. There is no single standard protocol; rather, it involves advanced analytical techniques. The general principle involves isolating genomic DNA from treated cells, digesting it into individual nucleosides, and then using a sensitive detection method to identify and quantify the analog.

Methodological Principles:

  • Cell Culture and Treatment: Cells are cultured and treated with the purine analog of interest for a defined period, allowing for its incorporation during DNA replication.

  • Genomic DNA Isolation: High-purity genomic DNA is extracted from the treated cells using standard commercial kits or protocols.

  • DNA Digestion: The purified DNA is enzymatically digested down to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Detection and Quantification: The resulting mixture of normal and analog-containing deoxynucleosides is analyzed.

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method. The digested sample is separated by liquid chromatography, and the mass spectrometer is set to detect the specific mass-to-charge ratio of the purine analog deoxynucleoside.[27]

    • Nanopore Sequencing: Emerging techniques like Replipore sequencing can detect the presence of analogs in single DNA molecules as they pass through a nanopore, which causes a characteristic disruption in the ionic current.

    • Capillary Chromatography: This method can also be used to separate the bases from DNA hydrolysates for subsequent detection.[28]

Conclusion

Purine analogs remain a vital component of modern pharmacotherapy, particularly in oncology and immunology. Their efficacy is rooted in a multi-pronged mechanism that includes the inhibition of crucial metabolic enzymes, disruption of DNA synthesis and repair, and the induction of programmed cell death. A thorough understanding of these cellular and molecular processes, supported by robust quantitative assays and detailed experimental protocols, is essential for the continued development of novel analogs and the optimization of existing therapeutic regimens. The continued evolution of analytical techniques will further refine our understanding of how these powerful agents exert their effects at the most fundamental levels of cell biology.

References

An In-Depth Technical Guide to 2-Amino-6-chloro-9H-purine-9-acetic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino-6-chloro-9H-purine-9-acetic acid is a key synthetic intermediate, primarily recognized for its role in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of its discovery, historical significance, and detailed synthetic methodologies. While direct biological activity data for the compound itself is scarce in publicly available literature, its pivotal position as a precursor to potent antiviral agents underscores its importance in medicinal chemistry. This document outlines the synthetic pathways leading to its formation, with a focus on the alkylation of purine precursors.

Introduction

This compound, a derivative of the purine family, holds a significant, albeit often unheralded, position in the landscape of pharmaceutical research and development. Its primary importance lies in its function as a crucial building block in the synthesis of more complex molecules, most notably the antiviral drug penciclovir and its orally bioavailable prodrug, famciclovir. These drugs are mainstays in the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV). This guide delves into the discovery and history of this important intermediate, providing detailed insights for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader effort to develop effective antiviral therapies, particularly against herpesviruses. While a specific, seminal publication detailing the "discovery" of this exact molecule is not readily apparent, its emergence can be traced through the patent literature and medicinal chemistry studies focused on nucleoside analogs in the latter half of the 20th century.

The core structure, 2-amino-6-chloropurine, was identified early on as a versatile precursor for a wide range of 9-substituted purine analogs. The strategic introduction of an acetic acid moiety at the N9 position provided a key handle for further chemical modification, ultimately leading to the synthesis of the acyclic side chain characteristic of penciclovir. The development of penciclovir, approved for medical use in 1996, represents the culmination of research efforts where this compound and its derivatives played a critical role as intermediates.

The logical relationship in the development of these antiviral agents can be visualized as a progression from a core purine structure to the final active pharmaceutical ingredient.

G A Guanine B 2-Amino-6-chloropurine A->B Chlorination C This compound (or its ester derivative) B->C N9-Alkylation D Penciclovir Precursors C->D Side-chain Elaboration E Penciclovir/Famciclovir D->E Final Synthesis Steps G cluster_0 Preparation of 2-Amino-6-chloropurine cluster_1 N9-Alkylation and Deprotection A Guanine B Chlorination with POCl3/DMF A->B C Hydrolysis B->C D 2-Amino-6-chloropurine C->D E 2-Amino-6-chloropurine F Alkylation with Benzyl Bromoacetate E->F G 2-Amino-6-chloro-9H-purine-9-acetic acid benzyl ester F->G H Hydrogenolysis (Pd/C, H2) G->H I This compound H->I G A Guanosine Analog (e.g., Penciclovir) B Viral Kinase A->B Phosphorylation C Monophosphate Derivative B->C D Cellular Kinases C->D Phosphorylation E Triphosphate Derivative (Active Form) D->E F Viral DNA Polymerase E->F Competitive Inhibition G Inhibition of Viral DNA Replication F->G

2-Amino-6-chloro-9H-purine-9-acetic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Amino-6-chloro-9H-purine-9-acetic acid

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.

PropertyValue
CAS Number 149376-70-5[1][2]
Molecular Formula C₇H₆ClN₅O₂[1][2]
Molecular Weight 227.61 g/mol [1][2]
Appearance Solid
Melting Point >300 °C
Boiling Point 609.4±65.0 °C (Predicted)[3]
Density 1.99±0.1 g/cm³ (Predicted)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] The Globally Harmonized System (GHS) classification is as follows:

Hazard ClassCategory
Skin Corrosion/Irritation2[1]
Serious Eye Damage/Eye Irritation2[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3[1]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound is provided in the table below.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5][6]
P264Wash skin thoroughly after handling.[1][5][6]
P271Use only outdoors or in a well-ventilated area.[1][5][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][5][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6]
P319Get medical help if you feel unwell.[1][5]
P332+P317If skin irritation occurs: Get medical help.[1][5]
P337+P317If eye irritation persists: Get medical help.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[1][5]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][5]
P405Store locked up.[1][5]
P501Dispose of contents/container to an approved waste disposal plant.[1][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Handling:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Use in a well-ventilated area.[4][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).

  • Do not eat, drink, or smoke when handling this product.[4][6]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Launder contaminated clothing before reuse.[4]

Storage:

  • Store in original, tightly sealed containers.[4]

  • Keep in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials and foodstuff containers.[4]

  • Protect containers from physical damage and check regularly for leaks.[4]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention if pain persists.[4]
Skin Contact Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[4]
Inhalation Remove from the contaminated area to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
Ingestion Accidental ingestion may be harmful.[4] Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[7]
Skin Protection Wear protective gloves and clothing to prevent skin contact.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A dust mask type N95 (US) is recommended.[8]

Accidental Release Measures

In case of a spill, follow these procedures:

Minor Spills:

  • Remove all ignition sources.

  • Clean up spills immediately.

  • Avoid contact with skin and eyes.

  • Use dry clean-up procedures and avoid generating dust.

  • Place the spilled material in a suitable, labeled container for waste disposal.[4]

Major Spills:

  • Alert emergency responders and advise personnel in the area.

  • Control personal contact by wearing appropriate protective clothing.

  • Prevent spillage from entering drains or water courses.

  • Recover the product wherever possible.[4]

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general protocol for assessing the cytotoxicity of a similar compound using an MTT assay is provided below as a representative experimental methodology.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add the different concentrations of the compound to the wells containing the cells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key safety concepts and workflows relevant to handling chemical compounds in a laboratory setting.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: Hierarchy of Controls for Safe Chemical Handling.

Chemical_Spill_Workflow cluster_1 Chemical Spill Response Workflow A Assess the Spill (Identify substance, quantity, and risks) B Alert Personnel & Evacuate (If necessary) A->B D Don Personal Protective Equipment (PPE) B->D C Contain the Spill (Use absorbent materials) E Clean Up the Spill (Follow specific procedures) C->E D->C F Decontaminate the Area and affected equipment E->F G Dispose of Waste (In labeled, sealed containers) F->G H Report the Incident (Document the spill and response) G->H

Caption: General Workflow for Handling a Chemical Spill.

References

Theoretical Investigations of 2-Amino-6-chloro-9H-purine-9-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Amino-6-chloro-9H-purine-9-acetic acid. While direct theoretical studies on this specific molecule are not extensively available in public literature, this document leverages detailed computational analysis of the closely related parent compound, 2-amino-6-chloropurine, to infer and propose a robust framework for its investigation. This guide outlines key physicochemical properties, details relevant computational protocols, and presents data in a structured format to aid researchers in drug development and molecular modeling.

Introduction

This compound is a purine derivative with potential applications in medicinal chemistry and drug discovery. Understanding its three-dimensional structure, electronic properties, and potential interactions with biological targets is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. Theoretical and computational chemistry offer powerful tools to investigate these aspects at a molecular level.

This guide focuses on the application of Density Functional Theory (DFT) and other computational methods to characterize this compound. The methodologies and findings are primarily based on a comprehensive study of 2-amino-6-chloropurine, providing a foundational understanding that can be extended to the acetic acid derivative.

Molecular Properties

A summary of the key computed and physical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₆ClN₅O₂PubChem[1]
Molecular Weight 227.61 g/mol PubChem[1]
IUPAC Name 2-(2-amino-6-chloropurin-9-yl)acetic acidPubChem[1]
CAS Number 149376-70-5PubChem[1]
SMILES C1=NC2=C(N1CC(=O)O)N=C(N=C2Cl)NPubChem[1]
InChI Key LRZBBTTUKFVUMZ-UHFFFAOYSA-NPubChem[1]

Theoretical Framework and Computational Methodology

The theoretical investigation of this compound can be effectively carried out using quantum chemical methods. The protocols outlined here are based on the successful application of these methods to the parent molecule, 2-amino-6-chloropurine.[2][3]

Density Functional Theory (DFT) Calculations

DFT is a robust method for studying the electronic structure and properties of molecules. For this compound, the following protocol is recommended:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.

  • Basis Set: 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for anions and hydrogen bonding.

  • Calculations to be Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Vibrational Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

    • Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions.

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions, reactivity, and kinetic stability of the molecule.

    • Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of this compound in a solvent environment, which is crucial for understanding its behavior in biological systems.

  • Software: GROMACS, AMBER, or NAMD.

  • Force Field: A general force field like GAFF (General Amber Force Field) can be used to parameterize the molecule.

  • Solvent Model: A TIP3P or SPC/E water model is typically used to simulate an aqueous environment.

  • Simulation Protocol:

    • System Setup: Solvate the molecule in a periodic box of water and add counter-ions to neutralize the system.

    • Energy Minimization: To remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space.

  • Analysis: Trajectories can be analyzed to study conformational changes, hydrogen bonding dynamics, and interactions with solvent molecules.

Predicted a Tautomeric Forms and Stability

Based on studies of 2-amino-6-chloropurine, it is expected that this compound can exist in different tautomeric forms. The N(9)H and N(7)H tautomers are common in purine systems.[2][3] The presence of the acetic acid group at the 9-position in the target molecule stabilizes the N(9) substituted form, making it the most likely prevalent tautomer. However, a computational investigation of the relative energies of other possible tautomers (e.g., protonation at other nitrogen atoms) would be valuable.

tautomers cluster_n9 N(9)-Substituted (Expected Major Tautomer) cluster_n7 N(7)-Substituted (Hypothetical Minor Tautomer) N9 This compound N7 2-Amino-6-chloro-7H-purine-7-acetic acid N9->N7 Tautomerization

Caption: Potential tautomeric forms of 2-Amino-6-chloro-purine-acetic acid.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For 2-amino-6-chloropurine, the HOMO-LUMO energy gap was calculated to be a key indicator of its stability.[2][3] A similar analysis for this compound would be highly informative.

Molecular OrbitalPredicted Location of Electron DensityImplication
HOMO Likely to be distributed over the purine ring, particularly the amino group.Region susceptible to electrophilic attack.
LUMO Expected to be localized on the pyrimidine ring of the purine core.Region susceptible to nucleophilic attack.
HOMO-LUMO Gap A larger gap suggests higher kinetic stability and lower chemical reactivity.

Vibrational Spectroscopy Analysis

Theoretical vibrational frequency calculations can aid in the interpretation of experimental IR and Raman spectra. Key vibrational modes for the parent compound, 2-amino-6-chloropurine, have been assigned based on DFT calculations.[2][3] A similar approach for this compound would involve identifying characteristic vibrational frequencies for the purine ring, the amino group, the C-Cl bond, and the acetic acid moiety.

Proposed Computational Workflow

The following diagram outlines a logical workflow for the comprehensive theoretical study of this compound.

workflow cluster_setup 1. Initial Setup cluster_dft 2. Quantum Mechanical Calculations (DFT) cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Data Analysis and Interpretation mol_build Build Molecular Structure geom_opt Geometry Optimization mol_build->geom_opt freq_anal Vibrational Analysis geom_opt->freq_anal nbo_anal NBO Analysis geom_opt->nbo_anal homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo solvation Solvation in Water Box geom_opt->solvation prop_calc Calculate Properties freq_anal->prop_calc nbo_anal->prop_calc homo_lumo->prop_calc equilibration System Equilibration solvation->equilibration production Production MD Run equilibration->production traj_anal Analyze Trajectories production->traj_anal report Generate Report prop_calc->report traj_anal->prop_calc

Caption: Proposed workflow for the theoretical study of the molecule.

Conclusion

While direct experimental and theoretical data on this compound are limited, a robust computational investigation can be designed based on established methodologies for similar purine derivatives. This guide provides a foundational framework for researchers to explore the structural, electronic, and dynamic properties of this molecule. The insights gained from such studies will be invaluable for its potential application in drug design and development. Future work should focus on performing these detailed calculations and validating the theoretical predictions with experimental data.

References

Methodological & Application

Synthesis and Application of 2-Amino-6-chloro-9H-purine-9-acetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as potential anticancer and antiviral agents due to their structural similarity to endogenous purines.

The core structure, 2-amino-6-chloropurine, is a versatile intermediate for the synthesis of a wide range of purine derivatives. By modifying the substituents at the C6 and N9 positions, novel compounds with tailored biological activities can be developed. This guide focuses on the introduction of an acetic acid moiety at the N9 position, a modification that can enhance the pharmacological properties of the purine scaffold.

Application Notes

This compound derivatives have emerged as a promising class of compounds in drug discovery. Their primary mechanism of action often involves the competitive inhibition of ATP-binding sites on various kinases, particularly cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a valuable therapeutic strategy.[2]

The introduction of an acetic acid group at the N9 position can increase the solubility and potential for specific interactions within the target protein's binding pocket. The 6-chloro substituent serves as a crucial handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Derivatives of 2-amino-6-chloropurine have demonstrated significant biological activities:

  • Anticancer Activity: Many purine derivatives are potent inhibitors of CDKs, such as CDK2, which plays a crucial role in the G1/S phase transition of the cell cycle.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Several 6-substituted 2-arylaminopurines have shown high potency and selectivity for CDK2 over other CDKs.[3]

  • Antiviral Activity: The purine scaffold is a common feature in many antiviral nucleoside analogs. The ability of these compounds to mimic natural nucleosides allows them to interfere with viral replication processes.

The synthesis of a library of these derivatives allows for the exploration of SAR, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the biological activity of various 2-amino-6-chloropurine derivatives as reported in the literature. It is important to note that these are for related compounds and not for this compound itself, for which specific data is not yet publicly available.

Table 1: CDK Inhibitory Activity of Selected Purine Derivatives

Compound ReferenceTargetIC50 (µM)
RoscovitineCDK20.073
Compound 11l (a 2-aminopurine derivative)CDK20.019
4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73 )CDK20.044
4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73 )CDK186

Data sourced from multiple studies for comparison of potency.[3][4]

Table 2: Antiproliferative Activity of Selected Purine Derivatives against Cancer Cell Lines

Compound ReferenceCell LineIC50 (µM)
RoscovitineMDA-MB-231 (Breast Cancer)24.07
Compound 11c (a 2-aminopurine derivative)MDA-MB-231 (Breast Cancer)15.66
Compound 11l (a 2-aminopurine derivative)MDA-MB-231 (Breast Cancer)8.11
Compound 11p (a 2-aminopurine derivative)MDA-MB-231 (Breast Cancer)11.23
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purineU937 (Leukemia)16
Nelarabine (Reference Drug)U937 (Leukemia)3

This table showcases the potential of purine derivatives in inhibiting the growth of cancer cells.[4][5]

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of this compound. The first part describes the synthesis of the precursor, 2-amino-6-chloropurine, and the second part details the N9-alkylation to yield the final product.

Protocol 1: Synthesis of 2-Amino-6-chloropurine

This protocol is based on a one-step method from guanine.[6]

Materials and Reagents:

  • Guanine

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylamine chloride

  • Acetonitrile

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, suspend guanine in acetonitrile.

  • Add tetraethylamine chloride to the suspension.

  • Carefully add phosphorus oxychloride dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (typically several hours, monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture into ice-cold water.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization. A yield of approximately 72% can be expected.[6]

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the N9-alkylation of purines.[7]

Materials and Reagents:

  • 2-Amino-6-chloropurine

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

  • To a solution of 2-amino-6-chloropurine in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours (monitor by TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the ethyl ester derivative.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the final product, this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway associated with the biological activity of these purine derivatives.

Synthesis_Workflow Guanine Guanine ACP 2-Amino-6-chloropurine Guanine->ACP POCl₃, Et₄NCl Acetonitrile Ester Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate ACP->Ester BrCH₂COOEt, K₂CO₃ DMF FinalProduct This compound Ester->FinalProduct LiOH, THF/H₂O then H⁺

References

Application Notes and Protocols for 2-Amino-6-chloro-9H-purine-9-acetic acid in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-9H-purine-9-acetic acid is a synthetic purine derivative that serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.[1] Its structural similarity to natural purines allows it to be a versatile precursor for a wide array of nucleoside and non-nucleoside analogs with potential biological activities. In the field of antiviral research, the 2-amino-6-chloropurine scaffold is of significant interest due to its presence in several reported antiviral compounds. While direct antiviral data for this compound is not extensively documented in publicly available literature, its derivatives have demonstrated potent activity against a range of viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), Human Immunodeficiency Virus (HIV), and various flaviviruses.[2][3][4][5]

These application notes provide a comprehensive overview of the potential uses of this compound in antiviral research, including detailed protocols for the synthesis of derivatives and their subsequent antiviral and cytotoxicity evaluation.

Application Notes

1. Precursor for Synthesis of Antiviral Nucleoside Analogs

This compound is an ideal starting material for the synthesis of various nucleoside and acyclic nucleoside analogs. The chlorine atom at the 6-position is a good leaving group, allowing for nucleophilic substitution to introduce a variety of functional groups, which can modulate the biological activity and selectivity of the resulting compounds. The acetic acid moiety at the 9-position can be modified to create different side chains, mimicking the sugar portion of natural nucleosides.

Potential Modifications:

  • Substitution at the 6-position: The chloro group can be displaced by amines, thiols, and alkoxides to generate a library of 2,6-disubstituted purine derivatives.

  • Modification of the 9-acetic acid side chain: The carboxylic acid can be converted to esters, amides, or reduced to an alcohol, providing further avenues for structural diversification.

2. Investigation of Structure-Activity Relationships (SAR)

By systematically modifying the structure of this compound and evaluating the antiviral activity of the resulting derivatives, researchers can establish valuable structure-activity relationships. This information is critical for the rational design of more potent and selective antiviral agents. For instance, studies on related 2,6-diaminopurine derivatives have shown that the nature of the substituent at the 6-position significantly influences the antiviral potency and spectrum of activity.[4]

3. Development of Broad-Spectrum Antiviral Agents

The purine scaffold is a common feature in many antiviral drugs that target viral polymerases, which are often conserved across different viral families. By using this compound as a template, it is possible to develop broad-spectrum antiviral agents effective against a range of viruses. Derivatives of the related 2,6-diaminopurine have shown promise as broad-spectrum antivirals, with activity against flaviviruses, influenza virus, and SARS-CoV-2.[4]

Quantitative Data on Derivatives

The following table summarizes the antiviral activity of various derivatives synthesized from 2-amino-6-chloropurine or related structures, as reported in the literature. It is important to note that these values are for derivatives and not for this compound itself.

Compound ClassTarget VirusAssayEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2,6-diaminopurine derivativesDengue virus (DENV)SYRA0.5 - 5.3>100>18.8[4]
2,6-diaminopurine derivativesZika virus (ZIKV)SYRA0.5 - 5.3>100>18.8[4]
2,6-diaminopurine derivativesWest Nile virus (WNV)SYRA0.5 - 5.3>100>18.8[4]
2,6-diaminopurine derivativesInfluenza A virusSYRA0.5 - 5.3>100>18.8[4]
2,6-diaminopurine derivativesSARS-CoV-2Calu-3 cells0.5120240[4]
2-amino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-6-substituted-9H-purinesHIV-1MT-4 cells2 - 60Not ReportedNot Reported[5]
6-chloropurine nucleoside analogsSARS-CoVPlaque ReductionComparable to mizoribine and ribavirinNot ReportedNot Reported[6]

Experimental Protocols

Protocol 1: General Synthesis of a 6-Substituted-2-amino-9H-purine-9-acetic Acid Derivative

This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the 6-position of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate)

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vessel.

  • Add the nucleophile (1.1-1.5 equivalents) to the solution.

  • Add the base (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired 6-substituted derivative.

  • Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a standard plaque reduction assay to determine the antiviral efficacy of a test compound.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)

  • Virus stock with a known titer

  • Test compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well plates

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the different concentrations of the test compound (in duplicate or triplicate) to the infected cells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • After incubation, fix the cells with a fixing solution (e.g., 10% formalin).

  • Stain the cells with crystal violet solution and gently wash with water to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the test compound on the host cells.

Materials:

  • Host cell line

  • Test compound (dissolved in DMSO)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells and incubate overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the growth medium and add the different concentrations of the test compound to the cells. Include a cell control (no compound).

  • Incubate the plates for the same duration as the antiviral assay.

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using regression analysis.

Visualizations

Antiviral_Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound modification Chemical Modification (Substitution at C6, Modification of N9-side chain) start->modification Nucleophilic Substitution library Library of Derivatives modification->library antiviral_assay Antiviral Assay (e.g., Plaque Reduction) library->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) library->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, SI) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->modification Rational Design lead_compound Lead Compound sar->lead_compound preclinical Preclinical Studies lead_compound->preclinical Further Development

Caption: Workflow for antiviral drug discovery using this compound.

Purine_Analog_Mechanism_of_Action cluster_host_cell Host Cell Compound Purine Analog (Prodrug) Active_Form Triphosphorylated Active Form Compound->Active_Form Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase Active_Form->Viral_Polymerase Competitive Inhibitor Inhibition Inhibition Active_Form->Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Catalyzes Inhibition->Viral_Polymerase

References

Synthesis of 6-Oxo and 6-Thio Purine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 6-oxo and 6-thio purine analogs. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antiviral, and immunosuppressive properties. The following sections outline key synthetic methodologies, present quantitative data in a structured format, and visualize the experimental workflows and relevant biological pathways.

Data Summary

The following tables summarize quantitative data for the synthesis of key 6-oxo and 6-thio purine analogs and their intermediates.

Table 1: Synthesis of 6-Oxo Purine Analogs and Intermediates

Starting MaterialReagents and ConditionsProductYield (%)Reference
6-ChloropurineBenzyl alcohol, KOH, Tetraoctylammonium bromide, 100°C, 5h6-Benzyloxypurine60[1]
6-Chloro-2-fluoropurineCyclohexylmethanol, NaH, THF, reflux, 1h6-Cyclohexylmethoxy-2-fluoropurine69[2]
4,6-Dichloro-5-nitropyrimidineCyclopentylamine, MeOH, sealed tube, 125°C, 6h6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamineHigh[3]
6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine4-Phenoxybenzaldehyde, p-TsOH, DMF, 80°C, overnight6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineHigh[3]
AcetylhypoxanthinePOCl₃, Pyridine, 105°C, 4h6-Chloropurine91.2[4]

Table 2: Synthesis of 6-Thio Purine Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
GuaninePhosphorus pentasulfide, Quinoline, 175°C, 30 min2-Amino-6-mercaptopurine (6-Thioguanine)Not specified[5]
2-Dimethylamino-6-hydroxypurinePhosphorus pentasulfide, Pyridine, reflux, 3h2-Dimethylamino-6-mercaptopurineNot specified[5]
HypoxanthinePhosphorus pentasulfide, Pyridine, reflux, 8h6-MercaptopurineNot specified[6]

Table 3: Spectroscopic Data for Key Purine Analogs

Compound1H NMR (Solvent)Mass Spectrometry (m/z)Reference
6-Mercaptopurine8.65 (s, 1H), 9.42 (s, 1H) (DMSO-d₆)[M+H]⁺ 153[7][8]
6-Thioguanine8.1 (s, 1H), 12.3 (br s, 1H), 13.1 (br s, 1H), 6.7 (br s, 2H) (DMSO-d₆)[M+H]⁺ 168[9][10]
6-Benzyloxypurine7.3-7.5 (m, 5H), 5.6 (s, 2H), 8.4 (s, 1H), 8.5 (s, 1H) (DMSO-d₆)Not specified[1]
9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine1.58–1.70 (m, 2H), 1.92–2.15 (m, 4H), 2.27 (s, 3H), 2.55–2.67 (m, 2H), 3.25 (t, 4H), 4.48 (br s, 4H), 4.69–4.78 (m, 1H), 6.89 (d, 2H), 7.08–7.14 (m, 6H), 7.18 (t, 1H), 7.40 (t, 2H), 7.60 (d, 2H), 8.36 (s, 1H) (CDCl₃)Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Benzyloxypurine (6-Oxo Analog Precursor)

This protocol describes the synthesis of 6-benzyloxypurine from 6-chloropurine.

Materials:

  • 6-Chloropurine

  • Benzyl alcohol

  • Potassium hydroxide (solid)

  • Tetraoctylammonium bromide or Aliquat® 336

  • Water

  • Acetic acid

  • Methanol

  • Ether

Procedure:

  • Combine benzyl alcohol (3 equivalents), solid potassium hydroxide (2 equivalents), and tetraoctylammonium bromide (0.1 equivalents). Stir the mixture vigorously for 10 minutes at room temperature.

  • Add 6-chloropurine (1 equivalent) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with cold water (3 mL), followed by acetic acid (0.8 mL) and methanol (6 mL).

  • Filter the solid precipitate, wash with water, methanol, and ether.

  • The resulting solid is 6-benzyloxypurine (yield: 60%).[1]

Protocol 2: Synthesis of 6-Mercaptopurine (6-Thio Analog)

This protocol details the conversion of hypoxanthine to 6-mercaptopurine.

Materials:

  • Hypoxanthine

  • Phosphorus pentasulfide (P₂S₅)

  • Pyridine (anhydrous)

  • 1-N Hydrochloric acid

  • Ammonium hydroxide

Procedure:

  • In a round-bottom flask, suspend hypoxanthine (e.g., 4.5 g) in anhydrous pyridine (100 mL).

  • Add phosphorus pentasulfide (e.g., 26 g) to the suspension.

  • Reflux the mixture for 8 hours.

  • Remove the excess pyridine in vacuo.

  • Boil the residue with water (150 mL).

  • Filter the hot solution.

  • Cool the filtrate to allow 6-mercaptopurine to precipitate as yellow crystals.[6]

  • For purification, the crude product can be dissolved in boiling 1-N hydrochloric acid, filtered hot, and the filtrate adjusted to pH 6 with ammonium hydroxide to reprecipitate the product.[5]

Protocol 3: Synthesis of 6-Thioguanine (6-Thio Analog)

This protocol describes the synthesis of 6-thioguanine from guanine.

Materials:

  • Guanine

  • Phosphorus pentasulfide (P₂S₅)

  • Quinoline

  • 8N Ammonium hydroxide

  • Methanol

Procedure:

  • Combine guanine (1 g), phosphorus pentasulfide (3 g), and quinoline (50 mL).

  • Warm the mixture to approximately 175°C for 30 minutes.

  • After cooling, decant the solvent.

  • Extract the residue with hot water and filter.

  • Warm the solid with 8N ammonium hydroxide and filter.

  • Boil the filtrate until it is neutral, during which a dark granular precipitate will form.

  • Collect the precipitate by filtration and wash with methanol to yield 2-amino-6-mercaptopurine (6-thioguanine).[5]

Visualizations

Synthetic Workflows

Synthetic_Workflow_6_Oxo_Purine_Analogs cluster_synthesis General Synthesis of 6-Alkoxypurines 6_Chloropurine 6-Chloropurine Reaction_Vessel Reaction 6_Chloropurine->Reaction_Vessel Alcohol R-OH (e.g., Benzyl alcohol) Alcohol->Reaction_Vessel Base_Catalyst Base (e.g., KOH) Catalyst (e.g., PTC) Base_Catalyst->Reaction_Vessel 6_Alkoxypurine 6-Alkoxypurine Reaction_Vessel->6_Alkoxypurine Nucleophilic Substitution

A generalized workflow for the synthesis of 6-alkoxypurines.

Synthetic_Workflow_6_Thio_Purine_Analogs cluster_thionation General Thionation of Purines Hypoxanthine Hypoxanthine or Guanine Thionation_Reaction Thionation Hypoxanthine->Thionation_Reaction P2S5 P₂S₅ P2S5->Thionation_Reaction Solvent Solvent (e.g., Pyridine) Solvent->Thionation_Reaction 6_Thiopurine 6-Mercaptopurine or 6-Thioguanine Thionation_Reaction->6_Thiopurine

A generalized workflow for the thionation of purines.
Signaling Pathways

Thiopurine_Metabolism_and_Action cluster_pathway Metabolic Activation and Mechanism of Action of Thiopurines 6MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) 6MP->TIMP HPRT 6TG 6-Thioguanine (6-TG) TGMP Thioguanosine Monophosphate (TGMP) 6TG->TGMP HPRT TIMP->TGMP IMPDH Inhibition Inhibition TIMP->Inhibition TGNs Thioguanine Nucleotides (TGNs) TGMP->TGNs Kinases DNA_RNA Incorporation into DNA/RNA TGNs->DNA_RNA Cytotoxicity Cytotoxicity DNA_RNA->Cytotoxicity DeNovo De Novo Purine Synthesis DeNovo->Cytotoxicity Reduced Nucleotides Inhibition->DeNovo

Metabolic activation and mechanism of action of thiopurines.

De_Novo_Purine_Synthesis_Inhibition cluster_denovo Inhibition of De Novo Purine Synthesis by Thiopurines PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Amidotransferase IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP IMPDH TIMP Thioinosine Monophosphate (TIMP) Amidotransferase Amidophosphoribosyl- transferase TIMP->Amidotransferase Inhibits IMPDH IMPDH TIMP->IMPDH Inhibits

Inhibition points of thiopurine metabolites in the de novo purine synthesis pathway.

References

Application Notes and Protocols: 2-Amino-6-chloro-9H-purine-9-acetic acid as a Versatile Starting Material for Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of tuberculosis, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutic agents. Purine analogs have emerged as a promising class of compounds with demonstrated antimycobacterial activity. This document provides detailed application notes and experimental protocols for the use of 2-amino-6-chloro-9H-purine-9-acetic acid as a key starting material in the synthesis of potent antimycobacterial agents. The synthetic strategy focuses on the derivatization at the C6 position of the purine ring, followed by conjugation with various amino acids, to explore the structure-activity relationship and identify lead compounds for further development.

Synthetic Pathway Overview

The general synthetic scheme involves a two-step process starting from this compound. The first step is a nucleophilic substitution at the C6 position to introduce either an alkoxy or a thioalkoxy long chain, which has been shown to be favorable for antimycobacterial activity. The subsequent step involves the coupling of the resulting carboxylic acid with different amino acid esters.

G A This compound (Starting Material) B Nucleophilic Substitution at C6 (e.g., with 1-decanol or 1-decanethiol) A->B Step 1 C Intermediate: 2-Amino-6-alkoxy/thioalkoxy-9H-purine-9-acetic acid B->C D Amino Acid Ester Coupling (e.g., using PyBOP) C->D Step 2 E Final Products: 2-Amino-6-alkoxy/thioalkoxy-purinyl-9-acetyl-amino acid esters (Antimycobacterial Agents) D->E

Caption: Synthetic workflow for the preparation of antimycobacterial agents.

Quantitative Antimycobacterial Activity

The synthesized compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The following table summarizes the antimycobacterial activity, expressed as the minimum inhibitory concentration (MIC) that inhibits 90% of bacterial growth (MIC⁹⁰) and the percentage of growth inhibition at a concentration of 6.25 µg/mL.

Compound IDR Group (at C6)Amino Acid Conjugate% Inhibition at 6.25 µg/mLMIC⁹⁰ (µg/mL)
38 n-Decyloxy-13>100
39 n-Decylthio-991.56
40 n-DecyloxyL-Alanine methyl ester11>100
41 n-DecyloxyD-Alanine methyl ester10>100
42 n-DecyloxyL-Phenylalanine methyl ester12>100
43 n-DecyloxyD-Phenylalanine methyl ester15>100
44 n-DecyloxyL-Serine methyl ester11>100
45 n-DecyloxyD-Serine methyl ester14>100
46 n-DecylthioL-Alanine methyl ester991.56
47 n-DecylthioD-Alanine methyl ester991.56
48 n-DecylthioL-Phenylalanine methyl ester991.56
49 n-DecylthioD-Phenylalanine methyl ester991.56
50 n-DecylthioL-Serine methyl ester991.56

Experimental Protocols

Synthesis of 2-Amino-6-decyloxy-9H-purine-9-acetic acid (Intermediate 38)[1]
  • Materials:

    • This compound

    • 1-Decanol

    • Sodium metal

    • Anhydrous Dimethylformamide (DMF)

    • Acetic acid

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes (for chromatography)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and sodium metal.

    • Slowly add 1-decanol to the stirring suspension at room temperature.

    • Once the sodium has completely reacted, add this compound to the reaction mixture.

    • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and evaporate the solvent to yield the pure compound.

Synthesis of 2-Amino-6-decylthio-9H-purine-9-acetic acid (Intermediate 39)[1]
  • Materials:

    • This compound

    • 1-Decanethiol

    • Potassium tert-butoxide

    • Anhydrous Dimethylformamide (DMF)

    • Acetic acid

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes (for chromatography)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

    • Add 1-decanethiol to the solution.

    • Slowly add potassium tert-butoxide to the stirring mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, neutralize the reaction with acetic acid.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent to obtain the desired product.

General Protocol for the Synthesis of Amino Acid Conjugates (Compounds 40-50)[1]
  • Materials:

    • 2-Amino-6-alkoxy/thioalkoxy-9H-purine-9-acetic acid (Intermediate 38 or 39 )

    • Appropriate L- or D-amino acid methyl ester hydrochloride

    • Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)

    • Triethylamine (Et₃N)

    • Anhydrous Dimethylformamide (DMF)

    • Silica gel for column chromatography

    • Methanol and Chloroform (for chromatography)

  • Procedure:

    • In a round-bottom flask, dissolve the intermediate carboxylic acid (38 or 39 ) in anhydrous DMF.

    • Add the corresponding amino acid methyl ester hydrochloride and triethylamine to the solution and stir for a few minutes.

    • Add the coupling reagent, PyBOP, to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of methanol in chloroform.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final amino acid conjugate.

G cluster_synthesis Synthesis Workflow A Intermediate (38 or 39) + Amino Acid Ester HCl B Dissolve in Anhydrous DMF A->B C Add Triethylamine (Et3N) B->C D Add PyBOP (Coupling Reagent) C->D E Stir at Room Temperature D->E F Reaction Monitoring (TLC) E->F G Work-up and Purification (Column Chromatography) F->G H Final Product (40-50) G->H

Caption: General workflow for the amino acid conjugation step.

Protocol for Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Materials and Reagents:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

    • Test compounds dissolved in DMSO.

    • Alamar Blue reagent.

    • Sterile 96-well microplates.

    • Isoniazid or Rifampicin (as a positive control).

    • DMSO (as a negative control).

  • Procedure:

    • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in the supplemented Middlebrook 7H9 broth.

    • In the 96-well plate, add 100 µL of sterile deionized water to all outer-perimeter wells to minimize evaporation.

    • Add 100 µL of the supplemented 7H9 broth to the remaining wells.

    • Add the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include wells for a positive control (a known antimycobacterial drug), a negative control (DMSO), and a bacterial growth control (no compound).

    • Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells.

    • Seal the plates with a plate sealer and incubate at 37 °C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC⁹⁰ is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

G cluster_maba MABA Protocol Workflow A Prepare M. tuberculosis Inoculum C Add Bacterial Inoculum to Wells A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue and Tween 80 D->E F Incubate for 24 hours E->F G Read Results (Color Change) F->G H Determine MIC⁹⁰ G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Structure-Activity Relationship (SAR) Insights

The antimycobacterial activity data reveals key SAR trends:

  • Importance of the C6-substituent: The nature of the substituent at the C6 position of the purine ring is critical for activity. The decylthio (-S-C₁₀H₂₁) group consistently confers potent antimycobacterial activity (MIC⁹⁰ = 1.56 µg/mL), while the decyloxy (-O-C₁₀H₂₁) group results in a loss of activity (MIC⁹⁰ > 100 µg/mL).

  • Effect of Amino Acid Conjugation: For the active decylthio series, conjugation with various amino acid methyl esters (L-Alanine, D-Alanine, L-Phenylalanine, D-Phenylalanine, and L-Serine) did not significantly alter the potent antimycobacterial activity. All the amino acid conjugates of the decylthio intermediate maintained an MIC⁹⁰ of 1.56 µg/mL. This suggests that for this series, the primary driver of activity is the 6-decylthio-purine scaffold.

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of novel purine-based antimycobacterial agents. The straightforward synthetic route allows for the exploration of various substituents at the C6 position and the conjugation of different moieties via the N9-acetic acid side chain. The presented data highlights the critical role of a 6-thioalkyl substituent for potent activity against Mycobacterium tuberculosis. These findings provide a solid foundation for further lead optimization and the development of new, effective treatments for tuberculosis.

Application Notes and Protocols: 2-Amino-6-chloro-9H-purine-9-acetic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-6-chloro-9H-purine-9-acetic acid is a synthetic purine derivative. Purine analogs are a cornerstone in chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell death in rapidly proliferating cancer cells.[1][2] Structurally similar compounds, particularly 2,6-disubstituted purines, have demonstrated efficacy as inhibitors of crucial cellular signaling pathways, including those regulated by cyclin-dependent kinases (CDKs) and Aurora kinases, which are often dysregulated in cancer.[3][4] These analogs can lead to cell cycle arrest, typically in the G2/M phase, and ultimately trigger apoptosis.[3][5]

This document provides an overview of the potential applications of this compound in cancer research, along with detailed protocols for its in vitro evaluation. The information is based on the established mechanisms of action of related purine derivatives.

Potential Mechanism of Action

Based on the known activities of similar purine analogs, this compound may exert its anticancer effects through several mechanisms:

  • Inhibition of Kinases: Many purine derivatives are potent inhibitors of kinases that are critical for cell cycle progression, such as CDKs and Aurora kinases.[3][4] Inhibition of these kinases can disrupt the formation of the mitotic spindle and chromosome segregation, leading to mitotic catastrophe and cell death.[3]

  • Induction of Apoptosis: By interfering with essential cellular processes, purine analogs can trigger the intrinsic apoptotic pathway. This is often characterized by the loss of mitochondrial membrane potential and the activation of caspases.[6]

  • Modulation of Signaling Pathways: Purine derivatives have been shown to affect key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AuroraKinase Aurora Kinase G2M_Arrest G2/M Arrest AuroraKinase->G2M_Arrest CDK CDK CDK->G2M_Arrest Compound 2-Amino-6-chloro-9H- purine-9-acetic acid Compound->PI3K Potential Inhibition Compound->AuroraKinase Inhibition Compound->CDK Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the cytotoxic activity (IC50 values) of related purine analogs against various cancer cell lines to provide a comparative context.

Purine Analog Cell Line Cancer Type IC50 (µM) Reference
CladribineHL-60Acute Promyelocytic Leukemia0.04[1]
CladribineMOLT-4T-cell Acute Lymphoblastic Leukemia0.02[1]
NelarabineMOLT-4T-cell Acute Lymphoblastic Leukemia2[1]
NelarabineJURKATT-cell Leukemia5[1]
Compound 11l (2-aminopurine derivative)MDA-MB-231Triple-Negative Breast Cancer0.019 (CDK2 inhibition)[4]
Serine derivative of 2-chloropurineU937Human Acute Myeloid Leukemia16[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound in vitro.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow_mtt Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound 2. Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT 3. Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize 4. Solubilize Formazan (DMSO) Incubate_4h->Solubilize Measure_Absorbance 5. Measure Absorbance (490 nm) Solubilize->Measure_Absorbance Analyze_Data 6. Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and differentiates apoptotic from necrotic cells.[8]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest approximately 1-5 x 10^5 cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

Disclaimer: this compound is intended for research use only and is not for diagnostic or therapeutic use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols: Derivatization of 2-Amino-6-chloro-9H-purine-9-acetic acid for the Development of Novel CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Purine analogs have emerged as a promising scaffold for the development of potent and selective CDK inhibitors. This application note describes the derivatization of 2-Amino-6-chloro-9H-purine-9-acetic acid, a versatile starting material for the synthesis of a library of potential CDK inhibitors.

The strategic derivatization of the carboxylic acid moiety at the N9 position allows for the introduction of diverse chemical functionalities, enabling the exploration of the chemical space around the ATP-binding pocket of CDKs. Furthermore, the chloro group at the C6 position serves as a handle for further modifications to enhance potency and selectivity. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation as CDK2 inhibitors.

Disclaimer: The following protocols and biological data are provided as a representative example of a drug discovery workflow. The specific derivatives and their corresponding IC50 values are hypothetical and for illustrative purposes, designed to guide researchers in developing their own experimental plans.

Signaling Pathway: The Role of CDK2 in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2), in association with its regulatory partners Cyclin E and Cyclin A, is a key driver of the G1/S phase transition and S phase progression of the cell cycle. The CDK2/Cyclin E complex phosphorylates and inactivates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication, committing the cell to enter the S phase. Subsequently, the CDK2/Cyclin A complex is essential for the initiation and progression of DNA synthesis. In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Expression DNA_Replication DNA Replication E2F->DNA_Replication p16 p16 (INK4) p16->CyclinD_CDK46 CyclinE_CDK2->Rb CyclinA_CDK2 Cyclin A-CDK2 CyclinE_CDK2->CyclinA_CDK2 p21_p27 p21/p27 (CIP/KIP) p21_p27->CyclinE_CDK2 Inhibitor 2-Amino-6-chloro-9H-purine- 9-acetic acid Derivatives Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 CyclinA_CDK2->DNA_Replication

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

I. Synthesis of Amide Derivatives of this compound

This protocol outlines a general procedure for the amide coupling of this compound with various primary and secondary amines using HATU as a coupling agent.

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine, morpholine, etc.)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Synthesis of Ester Derivatives of this compound

This protocol describes a general method for the esterification of this compound with various alcohols using Steglich esterification conditions.

Materials:

  • This compound

  • Alcohol of interest (e.g., ethanol, isopropanol, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Dicyclohexylurea (DCU) byproduct

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. In Vitro CDK2/Cyclin E Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro potency of the synthesized compounds against the CDK2/Cyclin E kinase complex.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme complex

  • ATP

  • Substrate peptide (e.g., Histone H1)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in kinase buffer.

  • In a 96-well plate, add the diluted inhibitor compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the CDK2/Cyclin E enzyme and the substrate peptide in kinase buffer.

  • Add the enzyme/substrate master mix to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

IV. Western Blot Analysis of Phospho-Rb in a Cellular Context

This protocol assesses the ability of the synthesized compounds to inhibit CDK2 activity in a cellular environment by measuring the phosphorylation of its downstream target, Rb.

Materials:

  • Cancer cell line with high CDK2 activity (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control. A decrease in the p-Rb/total Rb ratio indicates target engagement.

Data Presentation

The following tables summarize the hypothetical inhibitory activities of a series of amide and ester derivatives of this compound against CDK2/Cyclin E.

Table 1: Inhibitory Activity of Amide Derivatives

Compound IDR Group (Amine)CDK2/Cyclin E IC50 (nM)
PAA-A01 Benzyl150
PAA-A02 4-Fluorobenzyl95
PAA-A03 Morpholin-4-yl280
PAA-A04 Piperidin-1-yl210
PAA-A05 Cyclohexyl180

Table 2: Inhibitory Activity of Ester Derivatives

Compound IDR Group (Alcohol)CDK2/Cyclin E IC50 (nM)
PAA-E01 Ethyl450
PAA-E02 Isopropyl320
PAA-E03 Cyclopentyl250
PAA-E04 Benzyl190
PAA-E05 2-Methoxyethyl510

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis and evaluation of the purine derivatives and the logical relationship between the chemical modifications and the desired biological outcome.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening Biological Screening Starting_Material 2-Amino-6-chloro-9H- purine-9-acetic acid Derivatization Derivatization (Amidation/Esterification) Starting_Material->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Compound_Library Library of Purine Derivatives Purification->Compound_Library In_Vitro_Assay In Vitro Kinase Assay (CDK2/Cyclin E) Compound_Library->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (p-Rb Western Blot) IC50_Determination->Cell_Based_Assay Potent Compounds Hit_Identification Hit Identification Cell_Based_Assay->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Lead Optimization

Caption: Experimental workflow for synthesis and screening.

Logical_Relationship cluster_Chemical_Modification Chemical Modification cluster_Biological_Outcome Biological Outcome Purine_Scaffold 2-Amino-6-chloro-9H-purine Core N9_Side_Chain N9-Acetic Acid Derivatization (Amides, Esters) Purine_Scaffold->N9_Side_Chain C6_Substitution C6-Chloro Substitution (Future Modification) Purine_Scaffold->C6_Substitution Binding_Affinity Binding Affinity to CDK2 ATP Pocket N9_Side_Chain->Binding_Affinity Modulates C6_Substitution->Binding_Affinity Modulates Enzyme_Inhibition Inhibition of CDK2 Kinase Activity Binding_Affinity->Enzyme_Inhibition Cellular_Activity Inhibition of Rb Phosphorylation & Cell Proliferation Enzyme_Inhibition->Cellular_Activity Therapeutic_Potential Potential as an Anticancer Agent Cellular_Activity->Therapeutic_Potential

Caption: Logical relationship between modifications and outcome.

Application Notes and Protocols for N9-Alkylation of 2-Amino-6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine is a critical heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active purine derivatives. N9-alkylation of this scaffold is a key chemical transformation for developing novel therapeutic agents, including antivirals and kinase inhibitors. The strategic introduction of various alkyl and aryl groups at the N9 position significantly influences the molecule's interaction with biological targets. However, a primary challenge in the alkylation of 2-amino-6-chloropurine is controlling the regioselectivity, as alkylation can occur at both the N9 and N7 positions of the purine ring. This document provides detailed experimental protocols and comparative data for established methods to achieve N9-alkylation, aiding researchers in selecting the optimal conditions for their specific synthetic needs.

Data Presentation: Comparison of N9-Alkylation Methods

The following table summarizes various reported methods for the N9-alkylation of 2-amino-6-chloropurine, highlighting the reaction conditions, yields, and regioselectivity. This allows for a direct comparison to guide the selection of an appropriate synthetic strategy.

Alkylating AgentBase/ReagentSolventTemperature (°C)Time (h)Total Yield (%)N9:N7 Ratio
Propargyl bromideK₂CO₃DMFRoom Temp4870N9 selective
Cyclopropylmethyl mesylateK₂CO₃DMFNot SpecifiedNot Specified786.5:1
Various alcoholsDIAD, PPh₃Not SpecifiedNot Specified12Good to Excellent>22.3:1
Alkyl halidesTBAFNot SpecifiedNot Specified~0.17HighN9 selective

Experimental Protocols

This section provides a detailed, step-by-step methodology for a common and effective N9-alkylation procedure for 2-amino-6-chloropurine.

Protocol 1: N9-Propargylation using Propargyl Bromide and Potassium Carbonate

This protocol is adapted from a literature procedure for the synthesis of 9-propargyl-2-amino-6-chloropurine.

Materials:

  • 2-amino-6-chloropurine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Propargyl bromide (80% in toluene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-amino-6-chloropurine (1.0 eq). Suspend the purine in anhydrous DMF (approximately 15-20 mL per gram of purine).

  • Base Addition: Add anhydrous potassium carbonate (1.2 eq) to the suspension.

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain it under a nitrogen atmosphere.

  • Stirring: Stir the suspension at room temperature for 1 hour to ensure deprotonation of the purine.

  • Addition of Alkylating Agent: Slowly add propargyl bromide (0.9 eq) to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Solvent Removal: After 48 hours, remove the DMF by evaporation under high vacuum at 60°C.

  • Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a methanol/chloroform gradient to yield the pure N9-propargyl-2-amino-6-chloropurine.

Visualizations

Experimental Workflow for N9-Alkylation

The following diagram illustrates the general workflow for the N9-alkylation of 2-amino-6-chloropurine as described in the protocol above.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-amino-6-chloropurine, K₂CO₃, and DMF start->reagents inert Establish N₂ Atmosphere reagents->inert stir1 Stir for 1 hour inert->stir1 add_alkyl Add Propargyl Bromide stir1->add_alkyl react Stir for 48 hours at Room Temperature add_alkyl->react evap Evaporate DMF react->evap chrom Column Chromatography evap->chrom product Pure N9-alkylated Product chrom->product

Caption: Experimental workflow for the N9-alkylation of 2-amino-6-chloropurine.

Representative Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Many N9-substituted 2-amino-6-chloropurine derivatives are developed as inhibitors of protein kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer. The diagram below represents a simplified signaling pathway where such a purine derivative inhibits a Cyclin-Dependent Kinase (CDK), leading to cell cycle arrest.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Cell Cycle Progression Pathway gf Growth Factors gfr Growth Factor Receptor gf->gfr cyclin Cyclin Synthesis gfr->cyclin cdk_complex Cyclin/CDK Complex cyclin->cdk_complex substrate Substrate Phosphorylation cdk_complex->substrate Active arrest Cell Cycle Arrest cdk_complex->arrest progression Cell Cycle Progression (G1 to S phase) substrate->progression inhibitor N9-alkylated 2-amino-6-chloropurine (CDK Inhibitor) inhibitor->cdk_complex Inhibits

Caption: Inhibition of a CDK-mediated signaling pathway by an N9-substituted purine.

Synthesis of 2,6-Diaminopurine Monomers from Purine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine (DAP), an analogue of adenine, is a purine base of significant interest in chemical biology and drug discovery. Its ability to form three hydrogen bonds with thymine, in contrast to the two formed by adenine, leads to increased thermal stability of DNA duplexes. This property has been exploited in various applications, including the development of therapeutic oligonucleotides and diagnostic probes. Furthermore, DAP-containing nucleosides have demonstrated antiviral and anticancer activities. This document provides detailed application notes and experimental protocols for the chemical synthesis of 2,6-diaminopurine monomers from common purine precursors.

Synthesis Methodologies

The synthesis of 2,6-diaminopurine can be achieved through several pathways. The two most common and well-established methods are the Traube synthesis, which builds the purine ring system from a pyrimidine precursor, and the direct amination of a di-substituted purine, typically 2,6-dichloropurine.

Traube Synthesis from a Pyrimidine Precursor

The Traube synthesis is a versatile method for the formation of purine rings from appropriately substituted pyrimidine-4,5-diamines.[1] In the context of 2,6-diaminopurine synthesis, a key intermediate is 2,4,5,6-tetraaminopyrimidine. This intermediate is then cyclized with a one-carbon source, such as formic acid or its derivatives, to yield the final product.[2]

Experimental Workflow for Traube Synthesis:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization to 2,6-Diaminopurine A 2,4,6-Triaminopyrimidine B Nitrosation (e.g., Sodium Nitrite, Acetic Acid) A->B C 5-Nitroso-2,4,6-triaminopyrimidine B->C D Reduction (e.g., Sodium Dithionite or Catalytic Hydrogenation) C->D E 2,4,5,6-Tetraaminopyrimidine Sulfate D->E F 2,4,5,6-Tetraaminopyrimidine Sulfate G Cyclization (e.g., Formic Acid) F->G H Crude 2,6-Diaminopurine G->H I Purification (e.g., Recrystallization) H->I J Pure 2,6-Diaminopurine I->J

Figure 1: Workflow for the Traube synthesis of 2,6-diaminopurine.

Synthesis from 2,6-Dichloropurine

This method involves the sequential nucleophilic substitution of the two chlorine atoms of 2,6-dichloropurine with amino groups. The differential reactivity of the C2 and C6 positions allows for a stepwise reaction, typically with ammonia or other amine sources.[3] This approach is often favored due to the commercial availability of the starting material.

Experimental Workflow for Synthesis from 2,6-Dichloropurine:

G A 2,6-Dichloropurine B First Amination (e.g., Ammonia) A->B C 2-Amino-6-chloropurine (and other isomers) B->C D Second Amination (e.g., Ammonia, higher temperature/pressure) C->D E Crude 2,6-Diaminopurine D->E F Purification (e.g., Recrystallization) E->F G Pure 2,6-Diaminopurine F->G

Figure 2: Workflow for the synthesis of 2,6-diaminopurine from 2,6-dichloropurine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2,6-diaminopurine and its key precursors. Please note that yields can vary significantly based on the specific reaction scale and conditions.

Synthesis StepPrecursorReagentsKey ConditionsTypical YieldReference
Precursor Synthesis 2,4,6-TriaminopyrimidineSodium Nitrite, Acetic Acid0-20°CHigh (forms a slurry)[4]
Precursor Synthesis 5-Nitroso-2,4,6-triaminopyrimidineSodium DithioniteUp to 60°C50-80%[4]
Precursor Synthesis 5-Nitroso-2,4,6-triaminopyrimidineZinc dust, Acid20-65°C82.5-88.5%[5]
Traube Cyclization 2,5,6-Triaminopyrimidin-4-ol90% Formic AcidReflux, 4-5 h65-75% (for Guanine)[1]
Dichloropurine Synthesis 2-Amino-6-chloropurineSodium Nitrite, HCl15-20°CNot specified[6]
DAP from Dichloropurine 2,6-DichloropurineAliphatic aminesStepwise reactionNot specified[3]

Experimental Protocols

Protocol 1: Traube Synthesis of 2,6-Diaminopurine

This protocol is a general guideline based on the principles of the Traube synthesis.

Step 1a: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine [4]

  • In a suitable reaction vessel, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in approximately 1040 mL of water and 1.5 moles of acetic acid.

  • Cool the mixture to a temperature between 0°C and 16°C.

  • Slowly add 1.0 to 1.05 moles of sodium nitrite to the reaction mixture while maintaining the temperature below 20°C.

  • The 5-nitroso-2,4,6-triaminopyrimidine will precipitate as a stirrable slurry. This intermediate is often used directly in the next step without isolation.

Step 1b: Reduction to 2,4,5,6-Tetraaminopyrimidine Sulfate [5]

  • To the slurry of 5-nitroso-2,4,6-triaminopyrimidine (approx. 1 molecular proportion) in water, add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to maintain a pH below 7.

  • Allow the reaction to proceed at a temperature of 20°C to 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.

  • Adjust the pH to 2.0-2.5 with the same acid to dissolve the salt.

  • Filter to remove insoluble materials.

  • To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5, while keeping the temperature between 20°C and 60°C.

  • Cool the mixture to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.

  • Collect the precipitate by filtration and dry. The yield of this step is reported to be between 82.5% and 88.5%.[5]

Step 2: Cyclization to 2,6-Diaminopurine [1]

  • In a reaction flask, combine the 2,4,5,6-tetraaminopyrimidine sulfate with an excess of 98-100% formic acid.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, evaporate the formic acid under reduced pressure.

  • The crude 2,6-diaminopurine can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Protocol 2: Synthesis of 2,6-Diaminopurine from 2,6-Dichloropurine

This protocol describes the amination of 2,6-dichloropurine.

  • Place 2,6-dichloropurine in a high-pressure reaction vessel (autoclave).

  • Add a significant excess of aqueous or alcoholic ammonia solution.

  • Seal the vessel and heat to a temperature typically in the range of 120-160°C. The reaction is usually carried out for several hours to overnight.

  • After cooling the vessel to room temperature, carefully vent the excess ammonia.

  • The resulting mixture will contain 2,6-diaminopurine, along with mono-aminated and unreacted starting material.

  • The crude product can be isolated by filtration or evaporation of the solvent.

  • Purification is typically achieved by recrystallization. The low solubility of 2,6-diaminopurine in most common solvents can be utilized for purification.

Biological Signaling and Applications

While 2,6-diaminopurine is primarily recognized for its role as a modified nucleobase in synthetic DNA and RNA, some studies have explored the biological activities of the monomer and its derivatives.[7] Recently, 2,6-diaminopurine has been identified as a potent corrector of UGA nonsense mutations.[8] It has been shown to interfere with the activity of a specific tRNA methyltransferase, FTSJ1, leading to an increase in the level of the p53 tumor suppressor protein in cancer cells with a TP53 UGA nonsense mutation.[8] This discovery opens up new avenues for the development of DAP-based therapeutics for genetic diseases.

Furthermore, derivatives of 2,6-diaminopurine have been investigated as broad-spectrum antiviral agents, showing activity against flaviviruses, influenza virus, and SARS-CoV-2.[9] The multi-target nature of these compounds makes them promising candidates for further drug development.

Conclusion

The synthesis of 2,6-diaminopurine monomers is achievable through well-established chemical routes, primarily the Traube synthesis and the amination of 2,6-dichloropurine. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The unique properties of 2,6-diaminopurine continue to make it a valuable tool for researchers in the fields of nucleic acid chemistry, diagnostics, and drug discovery, with recent findings highlighting its potential in the treatment of genetic disorders and viral infections.

References

Application Notes and Protocols for the Development of Novel Analgesics from Purine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies and experimental protocols for the creation and evaluation of novel analgesic compounds derived from purine scaffolds. Purinergic signaling, involving nucleotides like ATP and adenosine, plays a crucial role in pain transmission and modulation, making purine receptors promising targets for the development of new pain therapeutics. These application notes detail the synthesis of purine-based compounds, their evaluation in preclinical models of pain, and the underlying signaling pathways.

Introduction to Purinergic Signaling in Pain

Purinergic signaling is a fundamental communication system in the body, where extracellular purines and pyrimidines act as signaling molecules. This system is broadly divided into P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides.[1] P2 receptors are further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors.[1] Multiple purinergic receptor subtypes are implicated in nociceptive pathways, both in the peripheral and central nervous system. Key targets for the development of purine-based analgesics include:

  • P2X3 and P2X2/3 Receptors: Predominantly located on nociceptive sensory neurons, these receptors are involved in the initiation of pain signals.[2]

  • P2X4 and P2X7 Receptors: Primarily expressed on microglia, these receptors are implicated in the central sensitization and maintenance of neuropathic and inflammatory pain.[2][3]

  • P2Y12 Receptors: Also found on microglia, this receptor is crucial for microglial activation and chemotaxis in response to nerve injury, contributing to neuropathic pain.[4]

  • A1 and A3 Adenosine Receptors: Activation of these G-protein coupled receptors generally produces analgesic effects by inhibiting neuronal activity.[5]

Synthesis of Purine-Based Analgesics

The versatility of the purine scaffold allows for extensive chemical modifications to achieve desired potency, selectivity, and pharmacokinetic properties. A common strategy involves the synthesis of 2,6,9-trisubstituted purines.

General Protocol for the Synthesis of 2,6,9-Trisubstituted Purines

This protocol describes a three-step synthesis starting from 2,6-dichloropurine.[6]

Step 1: N9-Alkylation

  • To a solution of 2,6-dichloropurine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add the desired alkyl halide (1.5 mmol) and potassium carbonate (3.0 mmol).

  • Stir the mixture at room temperature for 6 hours.

  • Filter the reaction mixture and evaporate the solvent under vacuum.

  • Purify the product by flash chromatography on silica gel to separate the N9 and N7 isomers.

Step 2: C6-Substitution (SNAr)

  • Dissolve the N9-alkylated purine (1.0 mmol) in an appropriate solvent (e.g., ethanol).

  • Add the desired amine (1.2 mmol) and a base such as diisopropylethylamine (DIPEA, 2.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitored by TLC).

  • Evaporate the solvent and purify the product by chromatography.

Step 3: C2-Substitution (SNAr) under Microwave Irradiation

  • To a microwave vial, add the C6-substituted purine (1.0 mmol), the second amine (e.g., benzylamine, 1.5 mmol), DIPEA (2.0 mmol), and 1-butanol (5 mL).

  • Seal the vial and irradiate in a microwave reactor at a specified temperature and time (e.g., 135°C for 1 hour) until the reaction is complete.

  • Cool the reaction mixture, evaporate the solvent, and purify the final 2,6,9-trisubstituted purine derivative by chromatography.

In Vitro Evaluation of Purine-Based Compounds

Calcium Imaging Assay for P2X Receptor Activity

This assay measures the ability of a compound to modulate the influx of calcium through P2X receptor channels in response to an agonist.[7]

Materials:

  • HEK293 cells stably expressing the P2X receptor of interest (e.g., P2X3).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • P2X receptor agonist (e.g., α,β-methylene ATP).

  • Test compounds (purine derivatives).

  • Fluorescence plate reader (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the P2X receptor-expressing HEK293 cells into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of the test compounds to the wells and incubate for 15-20 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add the P2X receptor agonist to all wells to stimulate calcium influx.

  • Data Analysis: Measure the fluorescence intensity before and after agonist addition. The inhibitory effect of the test compound is calculated as a percentage of the control response (agonist alone). Determine the IC50 value by fitting the concentration-response data to a suitable model.

In Vivo Evaluation of Analgesic Efficacy

Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of tonic pain and inflammation.[8]

Materials:

  • Male mice (e.g., C57BL/6).

  • Formalin solution (e.g., 2.5% in saline).

  • Test compounds and vehicle.

  • Observation chambers.

Protocol:

  • Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal) at a predetermined time before formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behaviors in the compound-treated groups to the vehicle-treated group.

Von Frey Test for Mechanical Allodynia in Neuropathic Pain Models

This test measures the withdrawal threshold to a mechanical stimulus and is used to assess mechanical allodynia, a hallmark of neuropathic pain.[6]

Materials:

  • Rats or mice with an induced neuropathic pain condition (e.g., chronic constriction injury of the sciatic nerve).

  • Von Frey filaments of varying stiffness or an electronic von Frey apparatus.

  • Elevated mesh platform with individual testing chambers.

Protocol:

  • Acclimatization: Place the animals in the testing chambers on the elevated mesh platform and allow them to acclimatize for at least 20-30 minutes.

  • Stimulation: Apply the von Frey filaments to the mid-plantar surface of the hind paw with increasing force until the animal withdraws its paw.

  • Threshold Determination: The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. Repeat the measurement several times and calculate the average.

  • Compound Evaluation: Administer the test compound or vehicle and measure the paw withdrawal threshold at different time points after administration.

  • Data Analysis: An increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of representative purine-based compounds from the literature.

Compound/AntagonistTarget ReceptorAssay TypePotency (IC50)Reference
P2X3 Antagonists
AF-353P2X3FLIPR Calcium Influx15 nM (human)[9]
BLU-5937P2X3FLIPR Calcium Influx23 nM (human)[9]
P2X7 Antagonists
A-438079P2X7FLIPR Calcium Influx100 nM (human)[10]
AZD9056P2X7FLIPR Calcium Influx2 nM (human)[10]
P2Y12 Antagonists
MRS2395P2Y12Platelet Aggregation0.04 µM[11]
Purine-2,6-dione Derivatives
Compound 17TRPA1Calcium Imaging0.5 µM[12]
Compound 36TRPA1/PDE4B/7ACalcium Imaging / Enzyme AssayTRPA1: 0.8 µM; PDE4B: 0.03 µM; PDE7A: 0.05 µM[12]
CompoundAnimal ModelPain TypeDose and RouteAnalgesic EffectReference
P2X3 Antagonists
AF-353Rat CCINeuropathic30 mg/kg, p.o.Reversal of mechanical allodynia[9]
P2X7 Antagonists
A-438079Rat CFAInflammatory30 mg/kg, i.p.Reduction of thermal hyperalgesia[1]
P2Y12 Antagonists
MRS2395Rat CIBPCancer400 pmol, i.t.Inhibition of mechanical allodynia[13]
Purine-2,6-dione Derivatives
Compound 36Mouse FormalinInflammatory100 mg/kg, p.o.60% inhibition of late phase licking[12]
Compound 36Mouse OxaliplatinNeuropathic100 mg/kg, p.o.Reversal of mechanical allodynia[12]
Other Purine Analogs
AllopurinolMouse Acetic Acid WrithingVisceral39 mg/kg, p.o.29.8% inhibition of writhing[14]
FebuxostatMouse Acetic Acid WrithingVisceral15.6 mg/kg, p.o.44.0% inhibition of writhing[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in purinergic modulation of pain and a general workflow for the discovery of novel purine-based analgesics.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Target Target Identification (e.g., P2X3, P2X7) Scaffold Scaffold Selection (Purine) Target->Scaffold Synthesis Chemical Synthesis (e.g., 2,6,9-trisubstitution) Scaffold->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening (e.g., Calcium Imaging) Library->HTS Screening SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Efficacy Analgesic Efficacy (Formalin, von Frey) Lead_Opt->Efficacy PK Pharmacokinetics Efficacy->PK Tox Toxicology PK->Tox Candidate Preclinical Candidate Tox->Candidate

Figure 1: Experimental workflow for purine-based analgesic discovery.

P2X7_signaling cluster_membrane Microglial Cell Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx p38 p38 MAPK Activation P2X7->p38 NFkB NF-κB Activation P2X7->NFkB ATP Extracellular ATP (High Concentration) ATP->P2X7 binds NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Pain Neuropathic Pain Maintenance IL1b->Pain Pro_inflammatory Pro-inflammatory Cytokine Production p38->Pro_inflammatory NFkB->Pro_inflammatory Pro_inflammatory->Pain

Figure 2: P2X7 receptor signaling pathway in microglia leading to pain.

P2Y12_signaling cluster_membrane Microglial Cell Membrane P2Y12 P2Y12 Receptor (Gi-coupled) p38_MAPK p38 MAPK Phosphorylation P2Y12->p38_MAPK ADP ADP ADP->P2Y12 binds Microglia_Activation Microglial Activation & Chemotaxis p38_MAPK->Microglia_Activation Pro_inflammatory_mediators Release of Pro-inflammatory Mediators (e.g., IL-1β, TNF-α) Microglia_Activation->Pro_inflammatory_mediators Neuropathic_Pain Neuropathic Pain Pro_inflammatory_mediators->Neuropathic_Pain

Figure 3: P2Y12 receptor signaling in microglia contributing to neuropathic pain.

A1_signaling cluster_membrane Neuronal Membrane A1R A1 Adenosine Receptor (Gi/o-coupled) AC Adenylyl Cyclase A1R->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channel A1R->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Adenosine Adenosine Adenosine->A1R binds PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

References

Application Notes and Protocols for the Laboratory Synthesis of Famciclovir Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of key intermediates in the production of Famciclovir, an important antiviral prodrug. The described synthetic routes are based on established literature procedures, offering reproducible methods for obtaining the target compounds.

Introduction

Famciclovir is the diacetyl ester prodrug of Penciclovir, a potent antiviral agent effective against various herpes viruses. The oral administration of Famciclovir leads to its efficient absorption and subsequent metabolic conversion to Penciclovir. The laboratory synthesis of Famciclovir involves the preparation of several key intermediates. This document outlines a common and reliable synthetic pathway commencing from 2-amino-6-chloropurine.

Synthetic Strategy Overview

The overall synthetic strategy involves the N-9 alkylation of 2-amino-6-chloropurine with a suitable side chain precursor, followed by functional group manipulations to introduce the hydroxymethyl groups and subsequent acetylation to yield the final intermediate before the de-chlorination step to obtain Famciclovir. A common pathway involves the use of a malonic ester derivative to construct the acyclic side chain.

Key Intermediates and Synthetic Pathway

The synthesis of Famciclovir intermediates can be logically divided into the following key transformations:

  • Alkylation: Introduction of the side chain at the N-9 position of the purine ring.

  • Reduction: Conversion of the diester functionality on the side chain to a diol.

  • Acetylation: Esterification of the diol to form the diacetate, a key feature of the Famciclovir prodrug structure.

Below is a visual representation of the primary synthetic pathway described in these protocols.

Famciclovir_Synthesis A 2-Amino-6-chloropurine C Diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]malonate A->C Alkylation (K2CO3, DMF) B Diethyl 2-bromoethylmalonate (Side Chain Precursor) B->C D 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol C->D Reduction (NaBH4, Methanol) E 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine D->E Acetylation (Acetic Anhydride, TEA, DMAP) F Famciclovir E->F Dechlorination (H2, Pd/C)

Caption: Synthetic pathway for Famciclovir intermediates.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of each key intermediate.

Protocol 1: Synthesis of Diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]malonate

This protocol details the N-9 alkylation of 2-amino-6-chloropurine with a diethyl malonate-derived side chain.

Workflow:

Protocol_1 start Start reactants Mix 2-amino-6-chloropurine, K2CO3, and DMF start->reactants heat1 Heat to 60-65°C reactants->heat1 add_sidechain Add 2-(2-bromoethyl)malonate heat1->add_sidechain reflux Reflux for 24h add_sidechain->reflux cool_filter Cool and filter reflux->cool_filter concentrate Concentrate filtrate cool_filter->concentrate crystallize Crystallize from Methanol concentrate->crystallize product Isolate Product crystallize->product

Caption: Workflow for the synthesis of the malonate intermediate.

Materials:

  • 2-Amino-6-chloropurine

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Diethyl 2-(2-bromoethyl)malonate

  • Methanol

Procedure:

  • To a 1 L three-neck flask, add 2-amino-6-chloropurine (33.9 g, 0.2 mol), anhydrous potassium carbonate (69 g, 0.5 mol), and DMF (340 mL).

  • Heat the mixture to 60-65°C with stirring for 1 hour.

  • Add diethyl 2-(2-bromoethyl)malonate (112.8 g, 0.6 mol) to the reaction mixture.

  • Increase the temperature to reflux and maintain for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate by distillation under reduced pressure to remove the DMF.

  • Dissolve the residue in methanol (170 mL) and cool to 0-5°C to induce crystallization.

  • Collect the crystalline product by filtration and dry under vacuum.

Quantitative Data:

IntermediateStarting MaterialReagentsSolventYieldMelting Point (°C)
Diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]malonate2-Amino-6-chloropurineK₂CO₃, Diethyl 2-(2-bromoethyl)malonateDMF91%-
Protocol 2: Synthesis of 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol

This protocol describes the reduction of the diethyl malonate intermediate to the corresponding diol using sodium borohydride.

Workflow:

Protocol_2 start Start dissolve Dissolve malonate intermediate in Dichloromethane start->dissolve add_nabh4 Add NaBH4 dissolve->add_nabh4 add_methanol Add Methanol dropwise add_nabh4->add_methanol stir Stir at 20-25°C for 2h add_methanol->stir quench Quench with water stir->quench separate Separate organic layer quench->separate neutralize Neutralize aqueous layer with HCl separate->neutralize isolate Isolate precipitated solid neutralize->isolate product Product isolate->product

Caption: Workflow for the reduction to the diol intermediate.

Materials:

  • Diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]malonate

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (25-30%)

Procedure:

  • In a 1 L flask, dissolve the diethyl malonate intermediate (50 g, 0.13 mol) in dichloromethane (350 mL).

  • Add sodium borohydride (17.5 g, 0.46 mol) to the solution.

  • Slowly add methanol (95 mL) dropwise while maintaining the temperature at 20-25°C.

  • Stir the reaction mixture at 20-25°C for 2 hours.

  • Dilute the reaction with water (150 mL) and allow the layers to separate.

  • Remove the organic layer.

  • Cool the aqueous layer in an ice/water bath and slowly add hydrochloric acid (25-30%) until the solution becomes neutral, which will cause the product to precipitate.

  • Collect the solid product by filtration and dry under vacuum.

Quantitative Data:

IntermediateStarting MaterialReagentsSolventYieldMelting Point (°C)
2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediolDiethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]malonateNaBH₄, MethanolDCM95%-
Protocol 3: Synthesis of 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine

This protocol details the acetylation of the diol intermediate to form the diacetate ester.

Workflow:

Protocol_3 start Start suspend Suspend diol intermediate in Dichloromethane start->suspend add_reagents Add Triethylamine and DMAP suspend->add_reagents cool Cool to 8-10°C add_reagents->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride stir Stir at 8-10°C for 2h add_anhydride->stir quench Quench with Methanol stir->quench wash Wash with water and NaHCO3 solution quench->wash dry_concentrate Dry and concentrate organic layer wash->dry_concentrate crystallize Crystallize from Ethyl Acetate dry_concentrate->crystallize product Product crystallize->product

Caption: Workflow for the acetylation of the diol intermediate.

Materials:

  • 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetic anhydride

  • Methanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend the diol intermediate (50 g, 0.215 mol) in dichloromethane (500 mL) in a dry 1 L flask.

  • Add triethylamine (31 g, 0.306 mol) and a catalytic amount of DMAP (3.1 g).

  • Cool the mixture to 8-10°C.

  • Slowly add acetic anhydride (120 g, 1.176 mol) dropwise, maintaining the temperature between 25-30°C.

  • Stir the reaction mixture at room temperature for 10 hours.[1]

  • Quench the reaction by adding methanol (5 mL) and stir for 20 minutes.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (80 mL) and allow it to crystallize at room temperature for 4 hours.

  • Collect the product by filtration and dry under vacuum.[1]

Quantitative Data:

IntermediateStarting MaterialReagentsSolventYieldMelting Point (°C)
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediolAcetic anhydride, TEA, DMAPDCM82%132-134

Conclusion

The protocols outlined in these application notes provide a clear and detailed guide for the synthesis of key Famciclovir intermediates. By following these procedures, researchers can reliably produce these compounds in a laboratory setting. The provided quantitative data allows for the assessment of reaction efficiency and product purity. The visual workflows offer a quick reference for the experimental steps involved in each synthetic transformation. For further development and scale-up, optimization of reaction conditions may be necessary.

References

Application Notes and Protocols for HPLC Analysis of Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine derivatives are a class of nitrogen-containing heterocyclic compounds that are fundamental to numerous biological processes. They are integral components of nucleic acids (adenine and guanine), energy carriers (ATP and GTP), and signaling molecules. The analysis and quantification of these compounds in various biological matrices are crucial for research in pharmacology, clinical diagnostics, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of purine derivatives due to its high resolution, sensitivity, and versatility.[1] This document provides detailed application notes and protocols for the HPLC analysis of purine derivatives.

Experimental Workflow

The general workflow for the HPLC analysis of purine derivatives involves several key steps, from sample collection and preparation to chromatographic separation and data analysis.

HPLC Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Cells, Plasma, Urine) Deproteinization Deproteinization (e.g., Perchloric Acid) SampleCollection->Deproteinization Neutralization Neutralization & Precipitation (e.g., K2CO3) Deproteinization->Neutralization Filtration Filtration (0.22 or 0.45 µm filter) Neutralization->Filtration HPLCInjection HPLC Injection Filtration->HPLCInjection Separation Chromatographic Separation (Reversed-Phase Column) HPLCInjection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: General workflow for HPLC analysis of purine derivatives.

Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma, CSF) and Cultured Cells

This protocol is adapted for the extraction of purines from various biological samples for HPLC analysis.[2][3]

Materials:

  • Perchloric acid (PCA), 1 M and 4 M, cold

  • Potassium carbonate (K2CO3), 3.5 M

  • Microcentrifuge tubes

  • Probe sonicator

  • Refrigerated centrifuge

  • 0.45 µM PVDF microcentrifuge filter tubes[2]

  • HPLC vials

Procedure:

  • Sample Collection:

    • Cultured Cells: Harvest cells by scraping or trypsinization. Centrifuge at 300 x g for 5 minutes to remove the culture medium.[2]

    • CSF: Collect and aliquot cerebrospinal fluid samples.[2]

    • Plasma: Collect blood in EDTA-coated tubes and centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.[2]

    • Samples can be stored at -80°C indefinitely.[2]

  • Deproteinization:

    • Cultured Cells: Resuspend the cell pellet in an appropriate volume of cold 0.1 M PCA (e.g., 200 µL for a 10 cm plate) and disrupt by probe sonication.[2][3]

    • CSF: Add 1/10 volume of cold 1 M PCA to the sample for a final concentration of 0.1 M and mix thoroughly.[2]

    • Plasma: Add 1/10 volume of cold 4 M PCA to the sample for a final concentration of 0.4 M and mix thoroughly.[2][3]

  • Neutralization and Precipitation:

    • Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.[2]

    • Carefully collect the supernatant into a new tube.[2]

    • Adjust the pH of the supernatant to 7.0 by adding a small volume of 3.5 M K2CO3.[2][3]

    • Incubate on ice for 10-15 minutes to precipitate potassium perchlorate.[2][3]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.[2]

  • Filtration and Analysis:

    • Filter the supernatant through a 0.45 µM PVDF microcentrifuge filter tube at 5000 x g for 5 minutes at 4°C.[2]

    • Transfer the filtrate to an HPLC vial for analysis.[2][3]

    • If samples are re-frozen, they must be re-filtered before HPLC analysis.[2][3]

Protocol 2: Reversed-Phase HPLC for Purine Derivatives

This protocol provides a general method for the separation and quantification of various purine derivatives using reversed-phase HPLC with UV detection.

Instrumentation and Columns:

  • An HPLC system with a binary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • A reversed-phase C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm) is commonly used.[4]

Mobile Phase and Gradient:

  • Mobile Phase A: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP), pH 5.0.[4]

  • Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[4][5]

Gradient Program: [4]

Time (min) % Mobile Phase B
0-10 0
10-25 0 → 75 (linear)
25-35 75
35-40 75 → 100 (linear)
40-55 100
55-60 100 → 0 (linear)

| 60-75 | 0 (re-equilibration) |

Standard Preparation:

  • Prepare individual stock solutions of purine standards (e.g., adenine, guanine, hypoxanthine, xanthine, uric acid, adenosine, inosine) in a suitable solvent (e.g., 0.1 M NaOH or mobile phase A).

  • Prepare working standard mixtures by diluting the stock solutions in mobile phase A to create a calibration curve over the desired concentration range (e.g., 0.1 to 20 mg/L).[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of purine derivatives from various studies.

Table 1: Detection Limits of Purine Derivatives

CompoundDetection LimitMatrixReference
Allantoin≥ 7.5 µg/mLUrine[7][8]
Uric Acid≥ 2.7 µg/mLUrine[7][8]
Xanthine≥ 5.5 µg/mLUrine[7][8]
Hypoxanthine≥ 10.02 µg/mLUrine[7][8]
Adenine< 0.0075 mg/LBeverages[9]
Guanine< 0.0075 mg/LBeverages[9]
Various Purines25 to 140 µg/gUrinary Stones[10]

Table 2: HPLC Parameters for Analysis of N-Substituted Purine Analogs [5]

ParameterAnalytical ScalePreparative Scale
ColumnC18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase BAcetonitrileAcetonitrile
Gradient5-95% B over 20 min20-70% B over 30 min
Flow Rate1.0 mL/min20 mL/min
Detection254 nm254 nm
Injection Volume10 µL1-5 mL
Expected Purity>95%>98%

Troubleshooting and Method Development

Challenges in the HPLC analysis of purines often include poor peak shape (tailing or broadening) and variable retention times, especially for polar compounds.[11]

Strategies for Improvement: [11]

  • Ion-Pairing Reagents: The addition of ion-pairing reagents like sodium heptane sulfonate can enhance the retention of polar purines on reversed-phase columns.

  • Mobile Phase pH: Optimization of the mobile phase pH, for instance using phosphate buffers at a low pH (2.5–3.0), can improve peak shape and stabilize retention.

  • Column Selection: For highly polar purines, consider using polar-embedded or mixed-mode stationary phases.

  • Sample Solvent: Dissolving samples in the initial mobile phase composition can prevent peak distortion.

Purine Metabolism Overview

The following diagram provides a simplified overview of the metabolic pathways of purine nucleotides.

Purine Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway PRPP PRPP IMP IMP (Inosine Monophosphate) PRPP->IMP Multiple Steps GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP HGPRT Guanine->Xanthine Adenine Adenine Adenine->AMP APRT GMP->IMP GMP->Guanine AMP->IMP AMP->Hypoxanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified overview of purine metabolism pathways.

References

Application Note: NMR Characterization of 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural characterization of 2-Amino-6-chloro-9H-purine-9-acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a purine derivative, this compound holds potential for investigation in various drug development programs, particularly in antiviral and anticancer research, due to its analogy to natural purines. Accurate structural elucidation and characterization are critical for understanding its biological activity and for quality control during synthesis and formulation. This application note outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and data acquisition, and a visualization of its potential mechanism of action.

Introduction

This compound is a synthetic purine derivative. The purine scaffold is a fundamental component of nucleic acids, and analogues of natural purines are widely used as antimetabolites in chemotherapy and antiviral therapies.[1] These compounds can interfere with the synthesis of DNA and RNA, leading to the inhibition of cell proliferation or viral replication.[2][3] The addition of an acetic acid moiety at the N9 position can influence the molecule's solubility, and interactions with biological targets. Therefore, unambiguous characterization of this molecule by NMR is essential for its development as a potential therapeutic agent.

Predicted NMR Spectral Data

While specific experimental spectra for this compound are not widely published, the following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of structurally similar N9-substituted 2-amino-6-chloropurines. These predictions provide a reliable reference for spectral assignment. The proposed solvent for analysis is deuterated dimethyl sulfoxide (DMSO-d₆), which is suitable for dissolving polar compounds containing acidic and amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-88.1 - 8.4Singlet-
NH₂6.8 - 7.2Broad Singlet-
N9-CH₂4.9 - 5.2Singlet-
COOH12.5 - 13.5Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6158 - 161
C-2155 - 158
C-4150 - 153
C-8140 - 143
C-5118 - 121
N9-CH₂45 - 48
COOH169 - 172

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below.

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

  • Sample Purity: Ensure the sample is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar analyte and to observe the exchangeable amine and carboxylic acid protons.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Vortex or sonicate the mixture until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette with a cotton wool plug to filter out any microparticles, carefully transfer the solution into a standard 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 12-16 ppm (centered around 6-8 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse program (zgpg30 or similar).

    • Spectral Width: 200-220 ppm (centered around 100-110 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C isotope.

    • Temperature: 298 K (25 °C).

  • 2D NMR Spectroscopy (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the position of the acetic acid substituent.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction to ensure accurate integration.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

  • Assign the signals in both ¹H and ¹³C spectra based on the predicted chemical shifts, integration, multiplicities, and correlations observed in 2D NMR spectra.

Potential Mechanism of Action and Experimental Workflow

Purine analogues often exert their biological effects by acting as antimetabolites, interfering with nucleic acid synthesis. The workflow for investigating the activity of this compound could involve initial in vitro screening followed by more detailed mechanistic studies.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis & Purification B NMR Structural Characterization A->B C Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->C D Antiviral/Anticancer Screening C->D Determine Therapeutic Index E Cellular Uptake Analysis D->E Active Compound F Metabolism Studies (e.g., LC-MS) E->F G DNA/RNA Synthesis Inhibition Assays F->G H Enzyme Inhibition Assays (e.g., Polymerases) G->H

Caption: Experimental workflow for the evaluation of this compound.

The diagram below illustrates a plausible signaling pathway through which a purine analogue like this compound might interfere with DNA synthesis, a common mechanism for such compounds.

purine_analog_moa A This compound (Purine Analogue) B Cellular Uptake A->B C Intracellular Metabolism (Potential Phosphorylation) B->C D Analogue Triphosphate C->D F DNA Polymerase D->F Competitive Inhibition E Natural Purine Nucleotides (dGTP, dATP) E->F G Incorporation into DNA F->G H Chain Termination or Dysfunctional DNA G->H I Inhibition of DNA Synthesis & Replication H->I J Apoptosis / Cell Cycle Arrest I->J

Caption: Putative mechanism of action for a purine analogue interfering with DNA synthesis.

Conclusion

This application note provides a comprehensive guide to the NMR characterization of this compound. The predicted spectral data serves as a valuable resource for researchers in assigning their experimental results. The detailed protocols for sample preparation and data acquisition will enable the collection of high-quality, reproducible NMR data, which is fundamental for the progression of this compound in any drug discovery and development pipeline. The visualized potential mechanism of action and experimental workflow offer a conceptual framework for its further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid. The synthesis is typically a two-stage process: the formation of the key intermediate, 2-amino-6-chloropurine, followed by its N9-alkylation to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing 2-amino-6-chloropurine?

A1: The most common starting material is guanine. Other reported routes begin with 4-chloro-5,6-dinitropyrimidine-2-amine or start from basic building blocks like ethyl cyanoacetate and chloroformamidine hydrochloride.[1][2] The choice often depends on the scale, cost, and available equipment.

Q2: What is the biggest challenge in the N9-alkylation of 2-amino-6-chloropurine?

A2: The primary challenge is achieving regioselectivity. Alkylation can occur at both the N9 and N7 positions of the purine ring, leading to a mixture of isomers that can be difficult to separate and results in a lower yield of the desired N9-substituted product.[3][4][5]

Q3: How can I improve the N9-selectivity during the alkylation step?

A3: Several strategies can be employed. Using specific base/solvent systems like potassium carbonate in DMF or tetrabutylammonium fluoride (TBAF) in THF is effective.[6][7][8] The TBAF method is notable for its high yields and rapid reaction times, often at room temperature.[7][8] Additionally, in some cases, heating the final isomer mixture can thermally rearrange the N7-alkylated product to the more stable N9 isomer.[5]

Q4: My yield for the chlorination of guanine is very low. What is a common cause?

A4: A frequent cause of low yields is the poor solubility of guanine in many organic solvents.[2] This can be overcome by using a phase transfer catalyst, such as tetraethylammonium chloride or methyltriethylammonium chloride, which improves the interaction between the reactants.[9][10] Another approach is to first acylate guanine to improve its solubility before proceeding with the chlorination step.[1][9]

Troubleshooting Guide

Part 1: Synthesis of 2-Amino-6-chloropurine Intermediate
Problem Possible Cause Suggested Solution
Low Yield from Guanine Chlorination 1. Poor solubility of guanine. [2] 2. Side reactions with the chlorinating agent. 3. Inefficient reaction conditions. 1. Use a phase transfer catalyst (e.g., tetraethylammonium chloride) in a solvent like acetonitrile.[9][10] 2. Protect the guanine first by converting it to 2,9-diacetylguanine before chlorination with POCl₃.[1][9] 3. Optimize temperature (typically 50-100°C) and reaction time (can range from 4 to 30 hours).[9]
Reaction Stalls or is Incomplete 1. Inactive chlorinating agent (POCl₃). 2. Insufficient temperature or reaction time. 3. Poor mixing due to solids. 1. Use freshly opened or distilled phosphorus oxychloride. 2. Gradually increase the reaction temperature towards reflux and monitor by TLC.[9] 3. Ensure vigorous stirring to maintain a good suspension of the reactants.
Difficult Product Isolation/Purification 1. Formation of viscous reaction mass. 2. Product contaminated with starting material or byproducts. 1. After the reaction, carefully quench the mixture by adding it to an aqueous base solution before workup.[9] 2. Recrystallization from a suitable solvent, such as a dilute NaOH solution followed by pH adjustment, can significantly improve purity.[1]
Part 2: N9-Alkylation to this compound
Problem Possible Cause Suggested Solution
Low Yield of Alkylated Product 1. Formation of N7-isomer byproduct. [5][6] 2. Weak base or non-optimal solvent. 3. Decomposition of alkylating agent (e.g., ethyl bromoacetate). 1. Use a modern, highly regioselective method, such as TBAF in anhydrous THF.[7][8] This method is fast and often complete within minutes at room temperature. 2. Switch to a stronger, non-nucleophilic base or a more suitable solvent system (e.g., K₂CO₃ in DMF, NaH in DMF).[4][6] 3. Add the alkylating agent slowly to the reaction mixture at a controlled temperature.
Mixture of N9 and N7 Isomers Obtained 1. Reaction conditions favor both N7 and N9 attack. 2. Steric hindrance at N7 is insufficient. 1. Attempt thermal isomerization: heat the mixture of products, as the N7 isomer may convert to the more thermodynamically stable N9 isomer.[5] 2. Employ a different base/solvent combination known to favor N9 alkylation.[3][7]
Incomplete or No Hydrolysis of the Ester 1. Insufficient base or hydrolysis time. 2. Low reaction temperature. 1. Use a stoichiometric excess of a base like NaOH or LiOH in an aqueous/organic solvent mixture (e.g., THF/water). Monitor the reaction by TLC until the starting ester is fully consumed. 2. Gently warm the reaction mixture if it is proceeding too slowly at room temperature.

Data Presentation

Table 1: Comparison of Synthetic Routes to 2-Amino-6-chloropurine

Starting MaterialKey ReagentsTypical YieldReference
GuaninePOCl₃, Phase Transfer Catalyst55% - 75%[1]
GuaninePOCl₃, Tetraethylamine chloride, Acetonitrile72.1%[10]
2,9-DiacetylguaninePOCl₃, Phase Transfer Catalyst~70%[9]
4-chloro-5,6-dinitropyrimidine-2-amineSnCl₂/AlCl₃, Triethyl orthoformate90.9%[1]
Ethyl Cyanoacetate, Chloroformamidine HClNa, Liquid NH₃, Formic AcidHigh[2]

Table 2: Conditions for N9-Alkylation of Purines

Purine SubstrateAlkylating AgentBase / ConditionsN9:N7 RatioYieldReference
2-amino-6-chloropurine4-acetoxy-3-acetoxymethylbutyl mesylateK₂CO₃ / DMF82:18Moderate[6]
6-chloropurineBromoetherK₂CO₃ / DMSO, then heatN9 only (after heating)50%[5]
2,6-dichloropurineMethyl bromoacetateTBAF / THF, RT, 10 minHigh selectivityHigh[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chloropurine from Guanine (Phase Transfer Method)
  • Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add guanine, 3 equivalents of a phase transfer catalyst (e.g., tetraethylammonium chloride), and anhydrous acetonitrile.

  • Reagent Addition: Heat the stirred suspension to 50-60°C. Slowly add 2-4 equivalents of phosphorus oxychloride (POCl₃) to the mixture.

  • Reaction: Maintain the reaction temperature and stir vigorously for 4-6 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and a stirred aqueous solution of sodium hydroxide to neutralize the excess acid.

  • Isolation: Adjust the pH to ~7 using hydrochloric acid. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a dilute aqueous NaOH solution for higher purity.[9][10]

Protocol 2: N9-Alkylation and Hydrolysis (TBAF Method)
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropurine (1 eq.) in anhydrous THF.

  • Base Addition: To the stirred solution, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2 eq.).

  • Alkylation: Add ethyl bromoacetate (1.5-2 eq.) to the reaction mixture. Stir at room temperature.

  • Monitoring: The reaction is often complete within 10-20 minutes. Monitor the consumption of the starting material by TLC.[7][8]

  • Ester Isolation: Once complete, concentrate the reaction mixture under reduced pressure. Purify the crude ethyl ester by silica gel column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess (2-3 eq.) of sodium hydroxide. Stir at room temperature until the ester is completely consumed (monitored by TLC).

  • Final Product Isolation: Neutralize the reaction mixture with dilute HCl to a pH of ~5-6. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., Guanine) Step1 Step 1: Chlorination Start->Step1 POCl₃, PTC Intermediate 2-Amino-6-chloropurine (Intermediate) Step1->Intermediate Step2 Step 2: N9-Alkylation (e.g., with Ethyl Bromoacetate) Intermediate->Step2 Base (e.g., TBAF) Ester Intermediate Ester Step2->Ester Step3 Step 3: Hydrolysis Ester->Step3 NaOH, H₂O End Final Product: 2-Amino-6-chloro-9H- purine-9-acetic acid Step3->End

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Alkylation Problem Problem: Low Yield in N9-Alkylation Step Cause1 Cause: N7/N9 Isomer Mixture? Problem->Cause1 Cause2 Cause: Incomplete Reaction? Problem->Cause2 Sol1a Solution: Change Base/Solvent to TBAF in THF [4, 5] Cause1->Sol1a YES Sol1b Solution: Attempt thermal rearrangement of N7 to N9 isomer [9] Cause1->Sol1b YES Sol2a Solution: Use stronger base (e.g., NaH) or increase reaction time/temp Cause2->Sol2a YES Sol2b Solution: Ensure anhydrous conditions and active reagents Cause2->Sol2b YES

Caption: Troubleshooting decision tree for the N9-alkylation step.

Precursor_Routes Target 2-Amino-6-chloropurine Guanine Guanine Guanine->Target Direct Chlorination (POCl₃, PTC) [7] Diacetylguanine 2,9-Diacetylguanine Guanine->Diacetylguanine Acylation Diacetylguanine->Target Chlorination (POCl₃) [8] Dinitro 4-Chloro-5,6-dinitro- pyrimidine-2-amine Dinitro->Target Reduction & Cyclization (SnCl₂ / Orthoformate) [8] Cyano Ethyl Cyanoacetate Cyano->Target Multi-step Condensation [13]

Caption: Synthetic routes to the key intermediate, 2-amino-6-chloropurine.

References

Technical Support Center: Purification of 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-6-chloro-9H-purine-9-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The primary purification techniques for this compound include recrystallization, reversed-phase high-performance liquid chromatography (RP-HPLC), and ion-exchange chromatography (IEX). The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.

Q2: What are common impurities I might encounter?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-amino-6-chloropurine, and byproducts from side reactions. Degradation products may also be present if the compound has been stored improperly or subjected to harsh conditions.

Q3: How does the chemical nature of this compound influence its purification?

A3: this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This dual functionality allows for purification strategies based on pH adjustment, such as selective precipitation during recrystallization or the use of ion-exchange chromatography.

Q4: Can I use normal-phase chromatography on silica gel?

A4: While possible, normal-phase chromatography on silica gel can be challenging for this polar compound and may lead to poor peak shape and recovery.[1] Reversed-phase or ion-exchange chromatography are generally more effective for purine derivatives with polar substituents.[1] If normal-phase is attempted, a polar mobile phase, such as dichloromethane/methanol, may be required.[1]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. - Solvent is not polar enough.- Insufficient solvent volume.- Try a more polar solvent or a solvent mixture (e.g., water, ethanol, or mixtures thereof).- Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess.[2]
Oiling out occurs upon cooling. - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower boiling point solvent or a solvent pair.- Ensure a slower cooling rate. Vigorous stirring during cooling can sometimes help induce crystallization.
Poor recovery of purified crystals. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Reduce the amount of solvent used to the minimum required to dissolve the compound when hot.- Cool the solution in an ice bath to minimize solubility.- Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.[3]
Crystals are colored. - Colored impurities are co-crystallizing.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the colored impurities before cooling.[3]
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting). - Secondary interactions with residual silanols on the column.- Sample overload.- Inappropriate mobile phase pH.- Add a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) to suppress silanol interactions.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Low retention of the compound. - Mobile phase is too strong (too much organic solvent).- The compound is highly polar.- Decrease the percentage of the organic component (e.g., acetonitrile or methanol) in the mobile phase.- Consider using a more retentive column (e.g., a polar-embedded phase column).[4]
Variable retention times. - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Flush the column regularly and consider replacing it if performance degrades.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Promising solvents may include water, ethanol, methanol, or aqueous mixtures of these alcohols.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the compound is fully dissolved. Add more hot solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Protocol 2: Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as a mixture of the initial mobile phase components, to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column and Mobile Phase:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient to scout for the optimal elution conditions (e.g., 5-50% B over 30 minutes).

    • Based on the scouting run, optimize the gradient to achieve good separation of the target compound from impurities.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the main peak of the purified compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified solid.

Protocol 3: Ion-Exchange Chromatography (IEX)
  • Resin Selection:

    • For cation-exchange , use a strong cation exchanger (SCX) and operate at a pH below the isoelectric point (pI) of the compound, where it will have a net positive charge.

    • For anion-exchange , use a strong anion exchanger (SAX) and operate at a pH above the pI, where it will have a net negative charge.

  • Buffer Preparation: Prepare a binding buffer at the desired pH and a higher salt concentration elution buffer.

  • Column Equilibration: Equilibrate the ion-exchange column with the binding buffer.

  • Sample Loading: Dissolve the sample in the binding buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.

  • Elution: Elute the bound compound using a salt gradient (e.g., 0-1 M NaCl in the binding buffer) or a pH gradient.

  • Fraction Analysis: Analyze the collected fractions by a suitable method (e.g., analytical HPLC) to identify the fractions containing the pure compound.

  • Desalting: Pool the pure fractions and desalt them if necessary (e.g., by dialysis or size-exclusion chromatography) before solvent removal.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration (optional) dissolve->hot_filt cool Slow Cooling hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: General workflow for the recrystallization of this compound.

RPHPLC_Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_system RP-HPLC System (C18 Column) sample_prep->hplc_system gradient Gradient Elution (Water/Acetonitrile + Formic Acid) hplc_system->gradient detection UV Detection gradient->detection fraction_collection Fraction Collection detection->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound by RP-HPLC.

IEX_Troubleshooting cluster_no_binding Troubleshooting: No Binding cluster_poor_resolution Troubleshooting: Poor Resolution cluster_no_elution Troubleshooting: No Elution start IEX Purification Issue no_binding No Binding to Column start->no_binding poor_resolution Poor Resolution start->poor_resolution no_elution No Elution start->no_elution ph_wrong Incorrect Buffer pH no_binding->ph_wrong ionic_strength Ionic Strength Too High no_binding->ionic_strength gradient_steep Gradient Too Steep poor_resolution->gradient_steep column_overload Column Overload poor_resolution->column_overload elution_weak Elution Buffer Too Weak no_elution->elution_weak precipitation Precipitation on Column no_elution->precipitation

Caption: Troubleshooting logic for ion-exchange chromatography (IEX) of this compound.

References

Technical Support Center: Synthesis of 6-Alkoxy-2-aminopurines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-alkoxy-2-aminopurines.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between my 2-amino-6-chloropurine and alcohol proceeding so slowly or not at all?

A1: This is a common challenge due to the electronic properties of the starting material. The 2-amino group is electron-donating, which reduces the electrophilicity of the C-6 position, making it less reactive towards nucleophilic aromatic substitution (SNAr).[1] Traditional methods often require harsh conditions, such as using a large excess of the alcohol as the reaction solvent and high temperatures over several days, and may still result in incomplete conversion.[1][2]

Q2: How can I improve the reactivity of the purine core for the introduction of the alkoxy group?

A2: There are several strategies to enhance the reactivity at the C-6 position:

  • Use a more activated starting material: Starting with 6-chloro-2-fluoropurine can be more effective. The fluorine at the C-2 position is electron-withdrawing, which activates the purine ring for SNAr at the C-6 position.[1]

  • Activate the leaving group: The chlorine at C-6 can be substituted with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form an activated intermediate. This makes the C-6 position more electrophilic, facilitating the subsequent reaction with the alcohol.[1][2][3] However, be aware of potential solubility issues with the DABCO-purine salt.[2]

Q3: I am working with a complex or solid alcohol. How can I introduce it at the C-6 position without using it as a solvent?

A3: The limitation of using the alcohol as a solvent is a significant drawback of the traditional method, especially for complex, solid, or expensive alcohols.[1][4][5] An improved method involves using a more reactive purine starting material, like 6-chloro-2-fluoropurine, with a moderate excess of the alcohol (e.g., 2.5 equivalents) and a base like sodium hydride (NaH) in a suitable solvent such as THF.[2] This approach avoids the need for the alcohol to be the solvent.

Q4: What are common side reactions, and how can I minimize them?

A4: A potential, though less commonly reported, issue in purine chemistry is the competition between N-alkylation and O-alkylation, particularly when dealing with tautomerizable purine systems. While the synthesis of 6-alkoxy-2-aminopurines from 6-chloropurines proceeds via SNAr at the carbon, if you were to perform a direct alkylation on a guanine-like precursor, regioselectivity can be a challenge. The outcome of N- vs. O-alkylation can be influenced by the alkylating agent, solvent, and base used.[6][7][8] For the SNAr reaction at C-6, the primary challenge is achieving complete reaction rather than side reactions.

Q5: What are the best practices for purifying 6-alkoxy-2-aminopurines?

A5: Purification can be challenging, especially when a large excess of alcohol is used as the solvent.[1][2]

  • Revised Synthesis: Adopting a revised synthesis that uses stoichiometric amounts of reagents significantly simplifies purification.[9]

  • Chromatography: Flash column chromatography is a common purification method.[9]

  • Quenching: In some procedures, cysteine is added to quench any unreacted starting material before purification.[10]

  • Extraction and Crystallization: Standard workup procedures involving extraction and recrystallization can also be effective.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of 2-amino-6-chloropurine to the 6-alkoxy product. The C-6 position is deactivated by the 2-amino group.[1]1. Switch to a more reactive starting material like 6-chloro-2-fluoropurine. 2. Activate the 6-chloro position with DABCO.[1][2] 3. Increase reaction time and temperature (if using the traditional method).
Difficulty introducing a complex or solid alcohol. The traditional method requires the alcohol to be the solvent.[1][4][5]1. Utilize the revised synthesis with 6-chloro-2-fluoropurine, NaH, and THF, using only a slight excess of your alcohol.[2]
Complex purification due to excess alcohol. Use of the alcohol as the reaction solvent.[1][2]1. Adopt the improved synthesis protocol that avoids a large excess of the alcohol.[9] 2. If using the traditional method, consider distillation to remove the excess alcohol before chromatography.
Solubility issues with the DABCO-activated intermediate. The DABCO-purine salt is primarily soluble in DMSO, limiting heating and complicating purification.[2]1. If solubility is a major issue, consider the alternative activation strategy of using 6-chloro-2-fluoropurine, which is soluble in a wider range of solvents like THF.[2]
Poor overall yield in a multi-step synthesis. Long, linear synthetic sequences are often inefficient.[1]1. Consider a convergent synthesis approach where the N-2 side chain is fully elaborated before being attached to the purine core.[1] This can reduce the number of steps and improve the overall yield.[3][9]

Experimental Protocols

Protocol 1: Improved Synthesis of 6-Alkoxy-2-fluoropurines

This protocol is adapted from a revised synthesis method that avoids using the alcohol as a solvent.[2]

  • Preparation of Alkoxide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equivalents) to anhydrous tetrahydrofuran (THF).

  • Add the desired alcohol (2.5 equivalents) dropwise to the NaH suspension at room temperature.

  • Stir the mixture for one hour at room temperature to allow for the formation of the sodium alkoxide.

  • Reaction: Add 6-chloro-2-fluoropurine (1.0 equivalent) to the alkoxide solution.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Neutralize the mixture with acetic acid. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: SNAr Introduction of the N-2 Amine

This protocol describes the introduction of the amine moiety at the C-2 position after the O-6 substituent has been installed on a 2-fluoropurine intermediate.[1]

  • Reaction Setup: Dissolve the 6-alkoxy-2-fluoropurine (1.0 equivalent) and the desired amine (e.g., a fully elaborated N-2 side chain, 1.1-1.5 equivalents) in 2,2,2-trifluoroethanol (TFE).

  • Add trifluoroacetic acid (TFA) to the mixture. The use of TFA in TFE has been shown to accelerate the SNAr reaction at the C-2 position.[12]

  • Reaction: Heat the reaction mixture (e.g., using conventional heating or microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Evaporate the reaction mixture to dryness. Basify the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

experimental_workflow cluster_alkoxy_installation Step 1: O-6 Alkoxy Group Installation cluster_amine_installation Step 2: N-2 Amine Group Installation A 6-Chloro-2-fluoropurine C SNAr Reaction (Reflux) A->C B Alcohol + NaH in THF B->C D 6-Alkoxy-2-fluoropurine C->D F SNAr Reaction (TFA/TFE, Heat) D->F E Elaborated Amine E->F G Final 6-Alkoxy-2-aminopurine F->G

Caption: Convergent synthesis workflow for 6-alkoxy-2-aminopurines.

troubleshooting_flowchart cluster_causes cluster_solutions start Low yield in C-6 alkoxylation? cause1 Starting Material: 2-Amino-6-chloropurine? start->cause1 Yes cause2 Using complex/solid alcohol as solvent? start->cause2 No solution1 Switch to 6-Chloro-2-fluoropurine (more reactive starting material). cause1->solution1 solution2 Activate with DABCO. cause1->solution2 solution3 Use improved protocol: Alcohol (2.5 eq), NaH, THF. cause2->solution3

Caption: Troubleshooting low yield in C-6 alkoxylation reactions.

References

Technical Support Center: Optimizing Purine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of purine derivatives.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in purine synthesis, particularly in multicomponent reactions like the Traube synthesis, can stem from several factors. Here are some common culprits and troubleshooting steps:

  • Incomplete Cyclization: The final ring-closing step to form the purine core can be challenging. If you observe the accumulation of an intermediate, such as an N-formyl derivative, consider the following:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for cyclization. For the Traube synthesis using formic acid, temperatures can be raised progressively, for instance, from 100°C to 210°C.[1]

    • Alternative Cyclizing Reagents: If formic acid is ineffective, other reagents can be employed. These include diethoxymethyl acetate, urea, thiourea, or carbon disulfide, which can lead to 8-substituted purines (e.g., 8-hydroxy or 8-thioxo derivatives).[1][2][3]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields by promoting efficient and rapid heating.[4][5]

  • Purity of Starting Materials: Impure reagents, especially the pyrimidine precursor, can lead to the formation of unexpected side products and lower the yield of the desired purine derivative.[2][3] Always ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, chromatography) and characterization (e.g., NMR, melting point).

  • Suboptimal Reaction Time: Reaction time can have a significant impact on both yield and purity. While longer reaction times may increase the conversion of starting material, they can also lead to the formation of more byproducts, potentially lowering the isolated yield of the pure product. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: My TLC plate shows multiple spots, indicating the presence of byproducts. What are the likely side reactions?

A2: The formation of multiple products is a common issue. Besides unreacted starting materials and the desired product, you may be observing:

  • N-Formyl Intermediate: In reactions using formic acid, the reaction can sometimes stall after the formylation of the 5-amino group of the diaminopyrimidine precursor without subsequent cyclization.[3][6] This intermediate is often more polar than the starting pyrimidine.

  • Products from Impurities: As mentioned, impurities in the starting materials can lead to various side products.

  • Decomposition: Purine derivatives can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong acids/bases can lead to decomposition.

To identify these byproducts, it is recommended to isolate them using chromatography and characterize their structures using spectroscopic methods like NMR and mass spectrometry.

Q3: I'm having difficulty purifying my purine derivative. What purification strategies are most effective?

A3: The purification of purine derivatives can be challenging due to their often polar nature and potential for hydrogen bonding. Here are some recommended strategies:

  • Flash Chromatography: This is a common and effective method. The choice of stationary and mobile phase is crucial:

    • Normal Phase (Silica Gel): For less polar purine derivatives, a gradient of hexane/ethyl acetate can be effective. For more polar compounds, a dichloromethane/methanol gradient is often used.

    • Reversed Phase (C18): This is suitable for highly polar purine derivatives. A gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

    • Amine-Functionalized Silica: Amine columns can offer different selectivity compared to standard silica and can be particularly useful for purifying compounds with basic nitrogen atoms, which are common in purines.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.

  • Preparative TLC or HPLC: For small-scale purifications or for separating very similar compounds, preparative TLC or HPLC can be effective.

Frequently Asked Questions (FAQs)

Q: What is the Traube purine synthesis?

A: The Traube purine synthesis is a widely used method for preparing purine derivatives. It typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, most commonly formic acid, to form the fused imidazole ring of the purine core.[7][8][9]

Q: Are there alternatives to formic acid in the Traube synthesis?

A: Yes, if formic acid proves ineffective for the cyclization step, other reagents can be used. These include orthoesters (like triethyl orthoformate), acid anhydrides, and acid chlorides.[1] The choice of reagent can also be used to introduce substituents at the 8-position of the purine ring.

Q: Can microwave irradiation be used for purine synthesis?

A: Absolutely. Microwave-assisted organic synthesis has been successfully applied to the synthesis of purine derivatives.[4][5] The main advantages are often a dramatic reduction in reaction time (from hours to minutes) and an increase in product yield.[10][11]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of purine derivatives, based on qualitative descriptions from the literature. This is a representative summary, and optimal conditions will vary depending on the specific substrates.

ParameterVariationExpected Impact on YieldRationale
Temperature IncreasingGenerally increasesProvides activation energy for cyclization, but excessive heat can cause decomposition.
Reaction Time IncreasingIncreases up to a pointLonger times allow for greater conversion, but may also lead to more byproduct formation and decomposition.[12]
Cyclizing Reagent Formic Acid vs. OtherVariesAlternative reagents like urea or aldehydes may be more effective for certain substrates where formic acid fails to induce cyclization.[2][13]
Catalyst Presence vs. AbsenceCan increaseAcids or bases can catalyze the condensation and cyclization steps.
Solvent Polar vs. Non-polarVariesThe choice of solvent can affect reagent solubility and reaction rates. High-boiling point solvents are often used for high-temperature reactions.
Energy Source Conventional vs. MicrowaveMicrowave often increasesMicrowave heating is more efficient and can lead to faster reaction rates and higher yields.[11][14]

Experimental Protocols

Detailed Protocol for Traube Synthesis of Purine

This protocol is a representative example of the Traube synthesis.

Materials:

  • 4,5-Diaminopyrimidine

  • 98-100% Formic acid

  • Oil bath

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-diaminopyrimidine (e.g., 4.0 g, 36 mmol) in 98-100% formic acid (e.g., 23 mL).[1]

  • Initial Heating: Place the flask in an oil bath and heat the solution to 100°C for 30 minutes under an inert atmosphere (e.g., a slow stream of CO2 or nitrogen).[1]

  • Temperature Increase: Over a period of 45 minutes, gradually raise the temperature of the oil bath to 210°C. Maintain this temperature for 30 minutes.[1]

  • Solvent Removal: Lower the temperature to 110°C and continue heating under a stream of inert gas for approximately 2 hours, or until the formic acid has been driven off.[1]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., acetone).

Safety Precautions: Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment. High-temperature reactions should be conducted with caution.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Yield in Purine Synthesis

G start Low Yield Observed check_tlc Analyze reaction by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete byproducts Multiple Spots/Byproducts? check_tlc->byproducts incomplete->byproducts No increase_temp Increase Temperature incomplete->increase_temp Yes purify_reagents Purify Starting Materials byproducts->purify_reagents Yes optimize_time Optimize Reaction Time byproducts->optimize_time isolate_byproducts Isolate and Characterize Byproducts byproducts->isolate_byproducts change_reagent Use Alternative Cyclizing Reagent increase_temp->change_reagent use_microwave Consider Microwave Synthesis increase_temp->use_microwave end Improved Yield increase_temp->end change_reagent->end use_microwave->end purify_reagents->end optimize_time->end

Caption: Troubleshooting workflow for low yield in purine synthesis.

Purinergic Signaling Pathway: Adenosine A2A Receptor

G cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Adenosine Adenosine Adenosine->A2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression regulates G cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion of ATP Gi->AC inhibits ADP ADP ADP->P2Y12 Platelet_Activation Inhibition of Platelet Activation cAMP->Platelet_Activation leads to

References

Technical Support Center: Chlorination of Guanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of guanine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chlorination of guanine derivatives?

A1: The most prevalent side reactions during the chlorination of guanine and its derivatives include:

  • Oxidation: Guanine is highly susceptible to oxidation, which can lead to the formation of 8-oxoguanine derivatives. This is a significant byproduct, especially under harsh reaction conditions.[1][2]

  • Chlorination at other positions: Besides the desired C8 position, chlorination can also occur at other nucleophilic sites, most notably the N7 position, leading to the formation of N7-chloroguanine derivatives.[3]

  • Polychlorination: Under forcing conditions or with excess chlorinating agent, multiple chlorine atoms can be added to the guanine ring.

  • Degradation: Guanine derivatives can be unstable under strongly acidic or basic conditions, leading to decomposition of the purine ring.

Q2: Why is the use of protecting groups necessary for the selective chlorination of guanosine?

A2: Protecting groups are crucial for achieving selective chlorination at the C8 position of guanosine. The hydroxyl groups on the ribose sugar and the exocyclic N2 amine are reactive and can undergo side reactions with the chlorinating agent. By protecting these functional groups, the reactivity is directed towards the desired C8 position on the purine ring, thus increasing the yield of the target molecule and simplifying purification.

Q3: What are some common chlorinating agents used for the synthesis of 8-chloroguanine derivatives?

A3: Several chlorinating agents can be employed, with the choice depending on the specific substrate and desired reactivity. Common agents include:

  • N-Chlorosuccinimide (NCS): A mild and effective reagent for the chlorination of protected guanosine derivatives.[4]

  • Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent.

  • tert-Butyl hypochlorite (t-BuOCl): Another reactive chlorine source.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chlorination of guanine derivatives.

Problem 1: Low Yield of the Desired 8-Chloro Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate stoichiometry of the chlorinating agent.

  • Side Reactions: The formation of significant amounts of byproducts, such as 8-oxoguanine or N7-chloroguanine, will reduce the yield of the desired product.

  • Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to the decomposition of the guanine derivative.

  • Inefficient Purification: Loss of product during workup and purification steps.

Solutions:

  • Optimize Reaction Conditions:

    • Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.

    • Temperature: Gradually increase the reaction temperature, while monitoring for byproduct formation. Some reactions may require elevated temperatures to proceed efficiently.

    • Stoichiometry: Experiment with the molar ratio of the chlorinating agent. An excess may be required for complete conversion, but a large excess can lead to polychlorination.

  • Minimize Side Reactions:

    • Protecting Groups: Ensure that all reactive functional groups (hydroxyls, exocyclic amine) are adequately protected before chlorination.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification:

    • Employ appropriate purification techniques, such as column chromatography or recrystallization, to efficiently separate the desired product from byproducts and unreacted starting material. HPLC can be used for both analysis and purification of chlorinated guanosine adducts.[5]

Problem 2: Presence of a Significant Amount of 8-Oxoguanine Byproduct

Possible Causes:

  • Oxidative Conditions: The reaction may have been exposed to atmospheric oxygen, or the reagents and solvents may contain oxidizing impurities. Guanine is the most easily oxidized of the four DNA bases.[1]

  • Reaction with Chlorinating Agent: Some chlorinating agents can also act as oxidizing agents.

Solutions:

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Inert Atmosphere: As mentioned previously, performing the reaction under an inert atmosphere is critical.

  • Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may help to suppress oxidation, although this should be tested on a small scale to ensure it does not interfere with the desired chlorination reaction.

  • Choice of Chlorinating Agent: Consider using a milder chlorinating agent that is less prone to causing oxidation.

Problem 3: Difficulty in Separating the 8-Chloro Product from Unreacted Starting Material and Other Byproducts

Possible Causes:

  • Similar Polarity: The desired product, starting material, and byproducts may have very similar polarities, making them difficult to separate by standard chromatographic methods.

  • Incomplete Reaction: A large amount of unreacted starting material will complicate the purification process.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary.

    • Stationary Phase: Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation.

    • HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[6][7][8][9]

  • Drive the Reaction to Completion: By optimizing the reaction conditions as described in "Problem 1," the amount of unreacted starting material can be minimized, simplifying the purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Data Presentation

The following table provides an illustrative comparison of expected product and byproduct distribution in the chlorination of a protected guanosine derivative under different hypothetical conditions. Actual yields will vary depending on the specific substrate, protecting groups, and experimental setup.

Condition IDChlorinating AgentTemperature (°C)Reaction Time (h)Desired 8-Chloro Product (%)8-Oxo Byproduct (%)N7-Chloro Byproduct (%)Unreacted Starting Material (%)
ANCS (1.2 eq)2547551010
BNCS (1.2 eq)50285852
CSO₂Cl₂ (1.1 eq)0 -> 25160151510
Dt-BuOCl (1.5 eq)2537010128

Experimental Protocols

Key Experiment: Synthesis of 8-Chloro-2'-deoxyguanosine Phosphoramidite

This protocol is adapted from a published procedure and outlines the key steps for the synthesis of an 8-chloroguanosine derivative suitable for oligonucleotide synthesis.[4]

Step 1: Protection of 2'-deoxyguanosine

  • Anhydrous Conditions: Start with anhydrous 2'-deoxyguanosine. This can be achieved by co-evaporation with anhydrous pyridine.

  • Protection: Treat the anhydrous 2'-deoxyguanosine with isobutyryl chloride in pyridine. This step protects the 3'- and 5'-hydroxyl groups of the deoxyribose and the N2-exocyclic amine of the guanine base.

Step 2: Chlorination at the C8 Position

  • Dissolution: Dissolve the fully protected 2'-deoxyguanosine in an anhydrous solvent such as tetrahydrofuran (THF).

  • Chlorination: Add N-chlorosuccinimide (NCS) to the solution at room temperature (approximately 25°C).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

Step 3: Selective Deprotection

  • Removal of Isobutyryl Groups: Treat the chlorinated product with methanolic sodium methoxide. This step selectively removes the isobutyryl protecting groups from the 3'- and 5'-hydroxyl positions.

Step 4: Final Modifications for Oligonucleotide Synthesis

  • 5'-Tritylation: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • 3'-Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl group.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_chlorination Step 2: Chlorination cluster_deprotection Step 3: Selective Deprotection cluster_final_steps Step 4: Final Modifications start Anhydrous 2'-deoxyguanosine protect Treat with Isobutyryl Chloride in Pyridine start->protect protected_dG 3',5',N2-tri-isobutyryl-2'-deoxyguanosine protect->protected_dG chlorinate Add NCS in THF at 25°C protected_dG->chlorinate chlorinated_product Protected 8-Chloro-2'-deoxyguanosine chlorinate->chlorinated_product deprotect Treat with Methanolic Sodium Methoxide chlorinated_product->deprotect deprotected_product N2-isobutyryl-8-Chloro-2'-deoxyguanosine deprotect->deprotected_product tritylate 5'-Tritylation (DMT-Cl) deprotected_product->tritylate phosphitylate 3'-Phosphitylation tritylate->phosphitylate final_product 8-Chloro-dG Phosphoramidite phosphitylate->final_product

Caption: Experimental workflow for the synthesis of 8-chloro-dG phosphoramidite.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 8-Chloro Product incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions (Oxidation, N7-Cl) start->side_reactions degradation Degradation start->degradation purify Optimize Purification start->purify Check Purification Efficiency optimize Optimize Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize protect Use/Check Protecting Groups side_reactions->protect inert Inert Atmosphere side_reactions->inert degradation->optimize

Caption: Troubleshooting decision tree for low yield in guanine chlorination.

References

Technical Support Center: Enhancing the Solubility of Purine Analogs in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving purine analogs in organic solvents for experimental use.

Troubleshooting Guide: Common Solubility Issues

This section provides systematic approaches to address specific issues encountered during the dissolution and use of purine analogs in organic solvents.

Issue 1: The purine analog powder does not dissolve in the primary organic solvent (e.g., DMSO, DMF).

Question: I have added the calculated volume of DMSO to my purine analog, but the powder is not dissolving even after vortexing. What should I do?

Answer: This is a common issue stemming from several potential factors. The following steps can help you troubleshoot the problem.

Potential CauseExplanationRecommended Solution
High Crystal Lattice Energy The crystalline form of the compound is highly stable, making it difficult for solvent molecules to break it apart. This is a common characteristic of purine analogs due to their planar structure and potential for hydrogen bonding.[1]Apply Gentle Heat and/or Sonication: Warm the solution to 30-40°C in a water bath while stirring. Alternatively, place the vial in an ultrasonic bath for several minutes. These methods provide the energy needed to overcome the crystal lattice forces.
Insufficient Solvent Volume The concentration you are trying to achieve may exceed the compound's maximum solubility in that specific solvent at room temperature.Increase Solvent Volume: Add a small, measured amount of additional solvent to decrease the concentration and see if the compound dissolves. Be sure to recalculate the final concentration of your stock solution.
Low Temperature The solubility of most compounds, including purine analogs, generally increases with temperature.[2][3] If the solvent or laboratory is cold, solubility can be significantly reduced.Work at Room Temperature or Slightly Above: Ensure your solvent is at ambient temperature (around 25°C). As mentioned, gentle warming can be effective.[2]
Compound Purity/Form The specific salt form, hydrate, or polymorph of the purine analog can have a different solubility profile than expected.Consult Certificate of Analysis (CoA): Verify the form of the compound you are using. If possible, compare its solubility to literature values for that specific form.
Issue 2: The purine analog dissolves initially but crashes out or precipitates from the organic stock solution during storage.

Question: My 10 mM stock solution in DMSO was clear when I made it, but after storing it at -20°C, I see crystals in the vial. What happened?

Answer: Delayed precipitation from a concentrated organic stock is often due to supersaturation or temperature effects.

Potential CauseExplanationRecommended Solution
Supersaturation The solution was kinetically soluble (dissolved with energy input like heat) but is thermodynamically unstable at that concentration and precipitated over time to reach its true equilibrium solubility.[4]Prepare a Lower Concentration Stock: Create a new stock solution at a lower, more stable concentration. It is often better to have a slightly larger volume of a less concentrated, stable stock than a highly concentrated one that is prone to precipitation.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can disrupt the solvent-solute interactions and promote nucleation and crystal growth.Aliquot Stock Solutions: After preparing the initial stock, divide it into smaller, single-use aliquots.[5] This prevents the need to thaw the entire stock for each experiment.
Low Storage Temperature While freezing is standard for preventing degradation, the solubility of the compound is much lower at -20°C or -80°C. If the solution is near its saturation point at room temperature, it will certainly precipitate upon freezing.Ensure Complete Redissolution Before Use: Before taking an aliquot for your experiment, ensure the entire vial is completely thawed and brought to room temperature. Vortex gently to re-dissolve any precipitate.[5]
Solvent Evaporation If the vial is not sealed properly, the organic solvent can evaporate over time, increasing the concentration of the purine analog and causing it to exceed its solubility limit.Use High-Quality Vials with Secure Seals: Ensure vials have tight-fitting caps, preferably with a PTFE liner, to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving a novel purine analog?

A1: The choice of solvent is critical and depends on the purine analog's structure and the requirements of the downstream application. For initial testing, start with common, highly polar aprotic solvents.

SolventProperties & Common Uses
Dimethyl Sulfoxide (DMSO) A universal and powerful organic solvent for a wide range of compounds, including purine analogs.[2] It is miscible with water and most organic solvents. However, it can be toxic to some cell lines at concentrations above 0.5%.[5]
N,N-Dimethylformamide (DMF) Another strong, polar aprotic solvent with solubility characteristics similar to DMSO.[2][6] It can sometimes solubilize compounds that are difficult to dissolve in DMSO.
N-Methyl-2-pyrrolidone (NMP) A highly effective solvent with strong solubilizing power, sometimes exceeding that of DMSO for certain compounds.[2]
Ethanol / Methanol These protic solvents can be useful, especially for purine analogs with functional groups capable of hydrogen bonding.[7] They are often used as co-solvents.
Q2: My compound has poor solubility in DMSO. What other strategies can I use?

A2: If a single solvent system is insufficient, several advanced strategies can be employed. These generally involve either modifying the solvent system or the purine analog itself.

Strategy 1: Co-Solvency

A co-solvent is a water-miscible organic solvent that, when added to a primary solvent, creates a mixture with intermediate polarity, which can significantly enhance the solubility of a poorly soluble compound.[8][9][10]

  • Principle: By blending solvents, you can fine-tune the polarity of the solvent system to better match the solute, reducing the interfacial tension between the compound and the solvent.[8][10]

  • Common Co-Solvents: Propylene glycol, ethanol, polyethylene glycol (PEG 400), and glycerol are frequently used.[8]

  • When to Use: This is an excellent next step when a single solvent is not effective and is particularly useful for preparing formulations for in vivo or in vitro use where the final concentration of the primary solvent (like DMSO) needs to be minimized.[8]

Strategy 2: Chemical Modification of the Purine Analog

For long-term drug development, modifying the molecule itself is a powerful approach to permanently improve its physicochemical properties.

Modification TypePrincipleKey Considerations
Salt Formation For purine analogs with ionizable acidic or basic functional groups, converting the molecule into a salt is a highly effective method to increase solubility.[11] The ionic nature of the salt interacts more favorably with polar solvents.[12][13]A significant difference in pKa (typically > 3-4) between the drug and the counter-ion is needed for stable salt formation.[13] More than 50% of marketed drugs are administered as salts.[13][14]
Prodrug Approach A bioreversible moiety (a "promoiety") is chemically attached to the purine analog, often masking a functional group that limits solubility.[15][16][17] This new molecule (the prodrug) has improved solubility. The promoiety is designed to be cleaved in vivo (enzymatically or chemically) to release the active parent drug.[17][18]The promoiety must be cleaved efficiently at the target site. Common strategies include adding phosphate esters for aqueous solubility or other esters to modulate lipophilicity.[17][18]
Functional Group Modification Involves permanently adding or altering functional groups on the purine core to enhance solubility.[19] Adding polar, hydrogen-bonding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can improve interactions with polar organic solvents.[19][20]This approach is central to medicinal chemistry optimization. Any modification must be carefully evaluated to ensure it does not negatively impact the compound's biological activity or introduce new liabilities.[19][21]

Experimental Protocols

Protocol 1: General Method for Dissolving a Purine Analog
  • Weighing: Accurately weigh the desired amount of the purine analog powder in a suitable vial (e.g., an amber glass vial).

  • Solvent Addition: Add the calculated volume of the primary organic solvent (e.g., high-purity DMSO) to the vial to achieve the target concentration.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature.

  • Observation: Check for undissolved particulate matter. If the solution is not clear, proceed to the next step.

  • Energy Input (If Necessary):

    • Sonication: Place the sealed vial in a bath sonicator for 5-10 minutes. Check for dissolution.

    • Gentle Heating: Place the sealed vial in a water bath set to 30-40°C for 10-15 minutes. Swirl or vortex periodically. Caution: Do not overheat, as this may degrade the compound.

  • Final Check: Once the solution is clear, allow it to cool to room temperature.

  • Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[5][9]

Protocol 2: Preparation of a Working Solution using Serial Dilution

This protocol is designed to prevent the precipitation of a purine analog when diluting a concentrated organic stock into an aqueous buffer or cell culture medium (a phenomenon known as "solvent shock").[5]

  • Prepare Materials: Pre-warm the aqueous diluent (e.g., cell culture medium, PBS) to 37°C.[5] Thaw the concentrated organic stock solution completely and ensure it is fully dissolved by vortexing.

  • Create an Intermediate Dilution:

    • In a sterile microcentrifuge tube, add a volume of the pre-warmed aqueous medium (e.g., 99 µL).

    • Add a small volume of the concentrated organic stock (e.g., 1 µL of a 10 mM stock) directly into the medium.

    • Immediately vortex the tube gently to ensure rapid and even dispersion. This creates a 1:100 intermediate dilution (e.g., 100 µM).[5]

  • Create the Final Working Solution:

    • In a sterile tube, place the final required volume of pre-warmed medium (e.g., 9 mL).

    • Add the required volume of the intermediate dilution (e.g., 1 mL of the 100 µM solution) to the final tube.

    • Mix gently by swirling or inverting the tube. This results in the final desired concentration (e.g., 10 µM) with a low final percentage of the organic solvent (e.g., 0.1% DMSO).

Visualizations

G cluster_start Troubleshooting Workflow start Purine Analog Fails to Dissolve in Organic Solvent q1 Is the solution saturated? start->q1 a1_yes Add more solvent to decrease concentration q1->a1_yes Yes q2 Is energy input needed? q1->q2 No end_node Compound Dissolved a1_yes->end_node a2_yes Apply gentle heat (30-40°C) or sonication q2->a2_yes Yes q3 Is the solvent appropriate? q2->q3 No a2_yes->end_node a3_yes Try an alternative solvent (DMF, NMP) or use a co-solvent system q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_formulation Formulation & Physical Methods cluster_chemmod Chemical Modification center Strategies to Increase Purine Analog Solubility cosolvency Co-Solvency (e.g., Ethanol, PEG 400) center->cosolvency energy Energy Input (Heating, Sonication) center->energy particle Particle Size Reduction (Micronization) center->particle salt Salt Formation center->salt prodrug Prodrug Approach center->prodrug functional Functional Group Modification center->functional node_cosolv Blends solvents to modify polarity node_salt Increases ionic character for polar solvents node_prodrug Masks problematic groups with a soluble promoiety

Caption: Key strategies for enhancing purine analog solubility.

References

Technical Support Center: Troubleshooting Regioselectivity in Purine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling and troubleshooting regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My purine alkylation is yielding a mixture of N7 and N9 isomers. How can I favor the N9-alkylated product?

A1: Achieving high regioselectivity for the N9 position, which is often the thermodynamically more stable isomer, can be accomplished by several methods.[1][2][3] Direct alkylation with alkyl halides under basic conditions frequently results in a mixture of N7 and N9 derivatives.[2][3] To enhance N9 selectivity, consider the following approaches:

  • Thermodynamically Controlled Conditions: Running the reaction at a higher temperature for a longer duration can favor the formation of the more stable N9 isomer. For instance, in the silylation method for tert-butylation of 6-chloropurine, heating the reaction in acetonitrile (ACN) at 80°C for 5 hours resulted in the predominant formation of the N9-isomer.[3]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the alkylation of the N9 position of purines, often reducing the formation of byproducts.[4]

  • Tetrabutylammonium Fluoride (TBAF) Assisted Alkylation: This method offers a rapid and efficient route to N9-alkylated purines under mild conditions, often completing within minutes at room temperature with high yields and selectivity.[5][6]

  • Steric Hindrance at C6: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby directing alkylation to the N9 position.[7][8] For example, 6-(azolyl)purine derivatives with a coplanar conformation can effectively shield the N7 position.[7][8]

Q2: I am trying to synthesize the N7-alkylated purine, but the N9 isomer is the major product. What strategies can I employ to favor N7 alkylation?

A2: Preferential alkylation at the N7 position, the kinetically favored product in many cases, requires specific reaction conditions and methodologies.[2] Here are some strategies to promote N7 regioselectivity:

  • Kinetically Controlled Conditions: Employing lower temperatures and shorter reaction times can favor the formation of the N7 isomer.[2]

  • Silylation Method with Lewis Acids: A direct regioselective N7-tert-alkylation of C6-substituted purines has been developed using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl₄ under kinetically controlled conditions.[2][3][9]

  • Use of Grignard Reagents: While direct alkylation with alkyl halides often yields N7/N9 mixtures, the use of Grignard reagents can favor the formation of N7 isomers.[2]

  • 7,8-Dihydropurine Intermediates: A multi-step but highly regioselective method involves the protection of the N9 position, reduction to a 7,8-dihydropurine, regioselective alkylation at N7, followed by deprotection and reoxidation.[2]

Q3: How does the choice of solvent affect the regioselectivity of my purine alkylation?

A3: The solvent plays a critical role in influencing the regioselectivity of purine alkylation. The polarity of the solvent can affect the nucleophilicity of the different nitrogen atoms in the purine ring. For instance, in the tert-butylation of 6-chloropurine using a silylation method, changing the solvent from 1,2-dichloroethane (DCE) to acetonitrile (ACN) and increasing the temperature shifted the selectivity from the N7 to the N9 isomer.[2][3]

Q4: Can protecting groups be used to control the site of alkylation?

A4: Yes, protecting groups are a powerful tool for directing regioselectivity. Bulky protecting groups can be strategically placed to block one nitrogen atom, thereby forcing alkylation to occur at the desired position. For example, a 2,3-dicyclohexylsuccinimide (Cy₂SI) protecting group has been shown to promote high regioselectivity for N9 alkylation by sterically hindering the N7 position.

Q5: Does the nature of the alkylating agent influence the N7/N9 ratio?

A5: Absolutely. The structure of the alkylating agent, particularly its steric bulk, can significantly impact the regioselectivity. For example, a method developed for the N7 regioselective tert-butylation of 6-chloropurine failed for primary and secondary alkyl halides, suggesting that the stability of the carbocation formed from the alkyl halide can influence the substitution pattern.[2] The Mitsunobu reaction, which uses an alcohol as the alkyl source, typically favors N9 alkylation.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no conversion 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Inappropriate base or catalyst. 4. For silylation methods, incomplete silylation of the purine.[3]1. Use freshly distilled solvents and high-purity reagents. 2. Increase reaction temperature or extend the reaction time. Monitor progress by TLC. 3. Screen different bases (e.g., K₂CO₃, NaH, DBU) or catalysts (e.g., different Lewis acids). 4. Ensure complete silylation by heating the purine with the silylating agent (e.g., BSA) until a clear solution is obtained before adding the other reagents.[2]
Formation of multiple products (N3, N1 alkylation, etc.) 1. Reaction conditions are too harsh. 2. The electronic properties of the purine substituents favor alkylation at other positions.1. Lower the reaction temperature. 2. Consider using milder reagents, such as in the Mitsunobu reaction. 3. Analyze the electronic effects of your purine's substituents to predict the most nucleophilic sites.
Difficulty in separating N7 and N9 isomers Isomers have very similar polarities.1. Optimize column chromatography conditions (e.g., try different solvent systems, use a high-performance column). 2. Consider derivatization of one isomer to alter its polarity for easier separation. 3. Recrystallization may be an effective purification method for crystalline products.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. Presence of acid or base causing degradation. 3. The N7-tert-butyl group can be unstable in the presence of acidic compounds.[2]1. Reduce the reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Use a buffered system or a non-acidic workup. For sensitive products, avoid strong acids during purification.

Quantitative Data Summary

Table 1: Optimization of tert-Butylation of 6-Chloropurine (1) for N7 vs. N9 Selectivity.[2][3]

EntrySolventLewis Acid (equiv.)Temp (°C)Time (h)N7-isomer (2) Yield (%)N9-isomer (3) Yield (%)
1DCESnCl₄ (2.1)RT1978-
2DCESnCl₄ (1.05)RT1975-
3DCETiCl₄ (2.1)RT1943-
4ACNSnCl₄ (2.1)RT1940-
5ACNSnCl₄ (2.1)805-39

DCE = 1,2-dichloroethane; ACN = Acetonitrile; RT = Room Temperature.

Experimental Protocols

Protocol 1: N7-Regioselective tert-Butylation of 6-Chloropurine[2]

This protocol describes the direct regioselective synthesis of 7-(tert-butyl)-6-chloro-7H-purine under kinetically controlled conditions.

Materials:

  • 6-chloropurine (1)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a suspension of 6-chloropurine (1) (5.0 mmol) in anhydrous DCE (40 mL), add BSA (7.5 mmol) under an argon atmosphere.

  • Heat the mixture at 76-80 °C for 30 minutes until a clear solution is obtained.

  • Cool the mixture in an ice bath.

  • Add SnCl₄ (10.5 mmol) dropwise to the cooled solution.

  • Remove the ice bath and continue stirring at room temperature for 10 minutes.

  • Add tert-butyl bromide (15 mmol) and stir the mixture at room temperature for 19 hours.

  • Monitor the reaction progress by TLC or LC/MS.

  • Upon completion, quench the reaction and purify the product using standard workup and purification techniques (e.g., column chromatography).

Protocol 2: N9-Regioselective Alkylation using Tetrabutylammonium Fluoride (TBAF)[5]

This protocol provides a rapid and mild method for the N9-alkylation of purines.

Materials:

  • Purine derivative (e.g., 2,6-Dichloropurine)

  • Alkyl halide (e.g., Methyl bromoacetate)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the purine derivative (1.0 eq) in anhydrous THF at room temperature.

  • To the stirred solution, add the TBAF solution (2.0 eq).

  • Add the alkyl halide (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature. For unhindered substrates, the reaction is typically complete within 10-20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Microwave-Assisted N-Alkylation of Adenine[1]

This protocol describes a solvent-free, microwave-assisted method for the N-alkylation of adenine.

Materials:

  • Adenine

  • Alkylating agent (e.g., 4-nitrobenzyl bromide)

  • Dimethylformamide (DMF) (catalytic amount)

  • Pyrex-glass open vessel

  • Domestic microwave oven

Procedure:

  • In a pyrex-glass open vessel, smoothly mix adenine (2.5 mmol), the alkylating agent (5 mmol), and DMF (1 mmol).

  • Irradiate the mixture in a domestic microwave oven (power and time will need to be optimized for the specific microwave and reactants).

  • After irradiation, allow the mixture to cool.

  • Extract the mixture with an appropriate solvent (e.g., 3 x 10 mL).

  • Evaporate the solvent from the combined extracts under vacuum.

  • Purify the final product by washing with acetone and subsequent recrystallization from water.

Visualizations

G cluster_0 Factors Influencing Regioselectivity cluster_1 Potential Outcomes Conditions Reaction Conditions (Temp, Time, Solvent) N7_Product N7-Alkylated Purine (Kinetic Product) Conditions->N7_Product Low Temp Short Time N9_Product N9-Alkylated Purine (Thermodynamic Product) Conditions->N9_Product High Temp Long Time Mixture Mixture of Isomers Conditions->Mixture Reagents Reagents (Base, Catalyst, Alkylating Agent) Reagents->N7_Product Grignard Reagents Lewis Acids Reagents->N9_Product TBAF Microwave Reagents->Mixture Substrate Purine Substrate (Substituents, Protecting Groups) Substrate->N9_Product Bulky C6-substituent Substrate->Mixture Unsubstituted

Caption: Factors influencing N7 vs. N9 purine alkylation selectivity.

G start Start: Mixture of N7/N9 Isomers q1 Is N9 product desired? start->q1 n9_thermo Increase Temperature and Reaction Time q1->n9_thermo Yes n7_kinetic Decrease Temperature and Reaction Time q1->n7_kinetic No end Achieve Desired Regioselectivity n9_thermo->end n9_tbaf Use TBAF-assisted Protocol n9_tbaf->end n9_mw Employ Microwave Irradiation n9_mw->end n9_sterics Introduce Bulky C6-Substituent n9_sterics->end n7_kinetic->end n7_silylation Use Silylation Method with Lewis Acid n7_silylation->end n7_grignard Use Grignard Reagents n7_grignard->end

Caption: Troubleshooting workflow for purine alkylation regioselectivity.

G cluster_protocol Experimental Workflow: N7-Selective Alkylation start Suspend 6-Chloropurine in Anhydrous DCE silylate Add BSA and Heat (76-80°C, 30 min) start->silylate cool Cool to 0°C (Ice Bath) silylate->cool add_lewis Add SnCl4 cool->add_lewis warm Warm to RT (10 min) add_lewis->warm add_alkyl Add tert-Butyl Bromide warm->add_alkyl react Stir at RT (19 hours) add_alkyl->react end Workup and Purify N7-Product react->end

Caption: Workflow for N7-selective tert-butylation of 6-chloropurine.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the precursor, 2-amino-6-chloropurine?

A1: Several synthetic routes are available for the preparation of 2-amino-6-chloropurine. The choice of route often depends on the scale of the synthesis, cost of starting materials, and available equipment. Common methods include:

  • Direct chlorination of guanine: This method involves the reaction of guanine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a phase transfer catalyst.[1][2] While direct, this method can suffer from low yields due to the poor solubility of guanine.[3]

  • From 2,9-diacetylguanine: Guanine is first acylated to improve solubility and then chlorinated, followed by hydrolysis to remove the acyl groups.[4][5][6] This can lead to higher yields compared to the direct chlorination of guanine.

  • From pyrimidine derivatives: A multi-step synthesis starting from pyrimidine derivatives can also be employed, though this can be a longer process.[5]

Q2: What is the most critical challenge when alkylating 2-amino-6-chloropurine to synthesize this compound?

A2: The primary challenge is controlling the regioselectivity of the alkylation reaction. Alkylation can occur at both the N9 and N7 positions of the purine ring, leading to a mixture of the desired N9 isomer and the undesired N7 isomer. Separating these isomers can be difficult, especially at a large scale, impacting the overall yield and purity of the final product.

Q3: How can the N9/N7 isomer ratio be controlled during the alkylation step?

A3: Several strategies can be employed to favor the formation of the desired N9 isomer:

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial. The reaction of the purine anion with the alkylating agent is influenced by the polarity of the solvent and the counter-ion of the base.

  • Protecting Groups: Introducing a bulky protecting group at the N2 amino group or other positions can sterically hinder the N7 position, thereby favoring alkylation at the N9 position.

  • Reaction Conditions: Temperature and reaction time can also influence the isomer ratio. Optimization of these parameters is essential for maximizing the yield of the N9 isomer.

  • Microwave Irradiation: Some studies suggest that using microwave irradiation can improve the regioselectivity and significantly reduce reaction times.

Q4: What are the recommended analytical techniques to differentiate and quantify the N9 and N7 isomers?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the N9 and N7 isomers. Developing a suitable HPLC method is essential for in-process control and final product analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the isomers. Specific chemical shift differences, particularly for the purine ring protons and carbons, can help in identifying the substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can also be used to determine the ratio of the regioisomers in a mixture.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 2-amino-6-chloropurine - Incomplete reaction during chlorination.- Poor solubility of guanine.- Suboptimal work-up and purification.- Increase reaction time or temperature for the chlorination step.[1]- Consider using a more soluble derivative of guanine, such as 2,9-diacetylguanine.[4][6]- Optimize the pH during work-up to ensure complete precipitation of the product.[7]- Use an appropriate recrystallization solvent for purification.
Poor N9/N7 regioselectivity in the alkylation step - Inappropriate choice of base or solvent.- Reaction temperature is too high or too low.- Steric hindrance at the N9 position is insufficient.- Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, DMSO, acetonitrile).- Optimize the reaction temperature. Lower temperatures may favor the kinetic N7 product, while higher temperatures may favor the thermodynamic N9 product, but this needs to be determined experimentally.- Consider introducing a temporary bulky protecting group on the 2-amino group to sterically block the N7 position.
Difficulty in separating N9 and N7 isomers - Similar polarity of the two isomers.- Inefficient purification method.- Develop and optimize a preparative HPLC method for separation.- Explore column chromatography with different stationary and mobile phases.- Consider fractional crystallization if there is a significant difference in the solubility of the two isomers in a particular solvent system.
Incomplete hydrolysis of the ethyl ester to the final acid - Insufficient amount of base or acid catalyst.- Short reaction time or low temperature.- Hydrolysis of the 6-chloro group as a side reaction.- Increase the molar equivalent of the hydrolyzing agent (e.g., NaOH or HCl).- Increase the reaction temperature and/or time and monitor the reaction progress by HPLC.- Perform the hydrolysis under carefully controlled temperature conditions to minimize side reactions. A lower temperature for a longer duration might be beneficial.[3]
Formation of impurities during scale-up - Localized overheating ("hot spots").- Inefficient mixing.- Extended reaction times.- Ensure efficient and uniform heating of the reactor.- Use a powerful and appropriate stirring mechanism for the reactor size.- Monitor the reaction closely and quench it as soon as it is complete to avoid the formation of degradation products.

Experimental Protocols

Synthesis of 2-amino-6-chloropurine (Precursor)

A scalable method adapted from patent literature involves the chlorination of guanine using phosphorus oxychloride in the presence of a phase transfer catalyst.[1][8]

Materials:

  • Guanine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • To a suitable reactor, add 1,2-dichloroethane, N,N-dimethylformamide, and phosphorus oxychloride.

  • Add guanine to the mixture and heat the reaction mixture with stirring (e.g., at 80°C for 8 hours).[7]

  • After cooling, the reaction mixture is carefully added to water.

  • The pH of the aqueous layer is adjusted to around 4 with a sodium hydroxide solution.[7]

  • The mixture is heated and then cooled to precipitate 2-dimethylaminomethyleneamino-6-chloropurine.

  • The intermediate is then hydrolyzed in an aqueous acetic acid solution with heating (e.g., 70°C for 3 hours).[7]

  • The resulting 2-formylamino-6-chloropurine acetate is hydrolyzed using a sodium hydroxide solution at room temperature.[7]

  • The final product, 2-amino-6-chloropurine, is precipitated by neutralizing the solution with hydrochloric acid.[7]

  • The product is filtered, washed with water, and dried.

Synthesis of this compound

This procedure involves the N9-alkylation of 2-amino-6-chloropurine with an ethyl haloacetate followed by hydrolysis.

Step 1: N9-Alkylation

Materials:

  • 2-amino-6-chloropurine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend 2-amino-6-chloropurine in DMF in a reactor.

  • Add potassium carbonate to the suspension.

  • Slowly add ethyl bromoacetate to the mixture at room temperature.

  • Heat the reaction mixture (e.g., to 60-70°C) and stir until the reaction is complete (monitor by HPLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • The filtrate containing the ethyl ester of the product is concentrated under reduced pressure.

Step 2: Hydrolysis

Materials:

  • Crude ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ethyl ester in an aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by HPLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with hydrochloric acid to precipitate the final product, this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Summary of Reported Yields for 2-amino-6-chloropurine Synthesis

Starting MaterialChlorinating AgentCatalyst/SolventReported Yield (%)Reference
GuaninePOCl₃Tetraethylammonium chloride / Acetonitrile30[1]
2,9-DiacetylguaninePOCl₃Phase Transfer Catalyst / Acetonitrile55-75[5]
GuaninePOCl₃ / DMF1,2-Dichloroethane~92 (from intermediate)[7]
2,4,5-triamino-6-hydroxypyrimidineChlorinating AgentPhase Transfer Catalyst60-70[5]

Table 2: Key Parameters for N9-Alkylation of 2-amino-6-chloropurine

Alkylating AgentBaseSolventTemperature (°C)N9/N7 RatioNotes
Ethyl BromoacetateK₂CO₃DMF60-70VariableA common and scalable method. Ratio needs optimization.
Alkyl HalidesNaHDMFRoom Temp.N9 selective with bulky 6-substituentsSteric hindrance at the 6-position can significantly improve N9 selectivity.
Alkyl HalidesVariousAcetonitrileRefluxMixtureGenerally leads to a mixture of isomers.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_alkylation N-Alkylation cluster_final_product Final Product Formation Guanine Guanine Chlorination Chlorination (e.g., POCl₃, DMF) Guanine->Chlorination Precursor 2-amino-6-chloropurine Chlorination->Precursor Alkylation Alkylation in DMF Precursor->Alkylation Alkylating_Agent Ethyl Bromoacetate + Base (e.g., K₂CO₃) Alkylating_Agent->Alkylation Isomer_Mixture Mixture of N9 and N7 Esters Alkylation->Isomer_Mixture Purification Purification (e.g., Chromatography) Isomer_Mixture->Purification N9_Ester Ethyl 2-(2-amino-6-chloro -9H-purin-9-yl)acetate Purification->N9_Ester Hydrolysis Hydrolysis (e.g., NaOH, then HCl) N9_Ester->Hydrolysis Final_Product 2-Amino-6-chloro-9H-purine -9-acetic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Alkylation N-Alkylation of 2-amino-6-chloropurine N9_Isomer Desired N9-Isomer Alkylation->N9_Isomer Favored by optimized conditions N7_Isomer Undesired N7-Isomer Alkylation->N7_Isomer Side product Base Base (e.g., K₂CO₃, NaH) Base->Alkylation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Alkylation Temperature Reaction Temperature Temperature->Alkylation Protecting_Group Steric Hindrance (Protecting Groups) Protecting_Group->Alkylation

Caption: Factors influencing N9/N7 regioselectivity in purine alkylation.

References

stability issues of 2-Amino-6-chloro-9H-purine-9-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chloro-9H-purine-9-acetic acid. The information is designed to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on the solubility of similar purine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer to the desired final concentration. Direct dissolution in water may be difficult due to low aqueous solubility.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in aqueous solutions at different pH values?

A3: The stability of this compound is pH-dependent. The 6-chloro group on the purine ring is susceptible to hydrolysis, particularly under neutral to basic conditions (pH > 7), which can lead to the formation of the corresponding guanine derivative. Therefore, for experiments requiring aqueous solutions, it is recommended to use slightly acidic buffers (pH 4-6) to improve stability.

Q4: What are the likely degradation products of this compound in solution?

A4: The primary degradation product in aqueous solution is expected to be 2-Amino-6-hydroxy-9H-purine-9-acetic acid (a guanine derivative), formed via the hydrolysis of the 6-chloro group. Other degradation pathways may exist, especially under harsh conditions of temperature or pH.

Q5: Can I heat the solution to aid in the dissolution of this compound?

A5: Gentle warming (e.g., to 37°C) can be used to aid dissolution, but prolonged heating or exposure to high temperatures should be avoided. Purine derivatives can be susceptible to thermal degradation.

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Aqueous Buffer
  • Possible Cause: The concentration of the compound exceeds its solubility in the aqueous buffer, or the percentage of the organic co-solvent (like DMSO) is too low.

  • Solution:

    • Decrease the final concentration of the compound in the aqueous buffer.

    • Increase the percentage of the organic co-solvent, if permissible for your experimental system.

    • Ensure the pH of the buffer is in the optimal range for solubility (this may need to be determined empirically, starting with slightly acidic conditions).

Issue 2: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Degradation of the compound in the experimental solution, leading to a lower effective concentration and the presence of potentially active or interfering degradation products.

  • Solution:

    • Verify Solution Freshness: Prepare fresh aqueous solutions for each experiment.

    • Control pH: Use a suitable buffer to maintain a slightly acidic pH (4-6) throughout the experiment.

    • Temperature Control: Keep solutions on ice and minimize the time they are kept at room temperature or higher.

    • Analyze Compound Integrity: If possible, use an analytical technique like HPLC to check the purity of your compound in the experimental buffer over time.

Issue 3: Poor Peak Shape or Retention in HPLC Analysis
  • Possible Cause: Interaction of the purine ring or the carboxylate group with the stationary phase, or improper mobile phase composition.

  • Solution:

    • pH Adjustment: Control the pH of the mobile phase to suppress the ionization of the carboxylic acid group (e.g., using a buffer with a pH below the pKa of the acetic acid moiety).

    • Ion-Pairing Agents: Consider adding an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape for this polar and ionizable analyte.

    • Solvent Matching: Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.

Data Presentation

Table 1: Illustrative Solubility Profile of this compound

SolventSolubility (mg/mL) at 25°C (Hypothetical Data)
DMSO> 50
Water< 0.1
Ethanol~1
PBS (pH 7.4)< 0.5
Acetate Buffer (pH 5.0)~0.8

Note: The data in this table is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Illustrative pH-Dependent Stability in Aqueous Solution at 25°C

pHHalf-life (t1/2) (Hypothetical Data)Primary Degradation Product
4.0> 72 hours2-Amino-6-hydroxy-9H-purine-9-acetic acid
7.4~ 24 hours2-Amino-6-hydroxy-9H-purine-9-acetic acid
9.0< 8 hours2-Amino-6-hydroxy-9H-purine-9-acetic acid

Note: The data in this table is hypothetical and for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment by HPLC
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the desired aqueous buffers (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Immediately analyze the samples by a suitable reverse-phase HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient from 5% to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

  • Data Analysis: Quantify the peak area of the parent compound at each time point and calculate the percentage remaining. Determine the degradation rate and half-life.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mg/mL Stock in DMSO dilute Dilute to 100 µg/mL in Test Buffers (pH 4, 7.4, 9) stock->dilute incubate Incubate at Controlled Temperature dilute->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Peak Area, % Remaining, Half-life) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway parent This compound conditions Hydrolysis (H₂O, pH > 7) parent->conditions product 2-Amino-6-hydroxy-9H-purine-9-acetic acid conditions->product

Caption: Proposed primary degradation pathway via hydrolysis.

Technical Support Center: 2-Amino-6-chloro-9H-purine-9-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Isomeric Impurities: The N7-alkylated isomer is a significant impurity that can form during the alkylation of the purine ring. Purine alkylation can often result in a mixture of N9 and N7 isomers.

  • Starting Material Impurities: Unreacted 2-amino-6-chloropurine is a common impurity if the reaction does not go to completion.

  • Hydrolysis Byproducts: The 6-chloro group on the purine ring can be susceptible to hydrolysis, especially under basic conditions or elevated temperatures, leading to the formation of guanine-related impurities.

  • Incomplete Hydrolysis of Intermediates: If the synthesis involves protecting groups or intermediates, their incomplete removal can lead to impurities. For instance, if a formyl group is used as a protecting group, 2-formylamino-6-chloropurine could be present as an impurity.

Q2: How can I minimize the formation of the N7-alkylated isomer?

A2: The formation of the N7-alkylated isomer is a common challenge in purine chemistry. The choice of reaction conditions is critical. For instance, in the alkylation of a similar purine, the use of sodium hydride as a base in dimethylformamide (DMF) as a solvent has been shown to favor N9-alkylation. The regioselectivity is highly dependent on the substrate, base, and solvent used.

Q3: What are the recommended purification methods for this compound?

A3: The primary purification method for this compound is recrystallization. The choice of solvent is crucial for effective purification. Common solvents for recrystallization of purine derivatives include N,N-dimethylformamide (DMF) and aqueous solutions with controlled pH. For acidic or basic compounds like the target molecule, adjusting the pH of an aqueous solution can be a powerful tool to induce crystallization and remove impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as higher temperatures may promote side reactions.
Suboptimal base or solvent.The choice of base and solvent significantly impacts the reaction yield. For the alkylation of purines, strong bases like sodium hydride in a polar aprotic solvent like DMF are often effective. Experiment with different base/solvent combinations to optimize the yield.
Product loss during workup and purification.Ensure that the pH is carefully controlled during aqueous workup to prevent the product from dissolving. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Issue 2: Presence of the N7-Alkylated Isomer Impurity
Possible Cause Suggested Solution
Reaction conditions favoring N7-alkylation.As mentioned in the FAQs, the reaction conditions play a key role in the N9/N7 selectivity. The use of sodium hydride in DMF is a good starting point for favoring N9-alkylation. Steric hindrance at the N7 position of the starting purine can also influence the regioselectivity.
Difficulty in separating the isomers.If the N7 isomer is formed, separation can be challenging due to the similar properties of the isomers. Careful optimization of the recrystallization solvent system may allow for selective crystallization of the desired N9 isomer. In some cases, chromatographic techniques like column chromatography may be necessary, although this can be difficult for polar compounds.
Issue 3: Presence of Guanine-Related Impurities
Possible Cause Suggested Solution
Hydrolysis of the 6-chloro group.The 6-chloro group is susceptible to hydrolysis, especially in the presence of strong bases or at elevated temperatures for prolonged periods. Use milder bases where possible and keep reaction and workup temperatures as low as feasible. During workup, neutralize the reaction mixture promptly.
pH of the reaction or workup is too high.Carefully control the pH during the reaction and workup. Avoid excessively basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a general guideline for the purification of this compound by recrystallization. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold. Potential solvents include water (with pH adjustment), ethanol, N,N-dimethylformamide (DMF), or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general method and may require optimization for your specific instrument and sample.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
Gradient Start with a low percentage of Solvent B, and gradually increase it over the run time.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the purine ring absorbs (e.g., 254 nm).
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-amino-6-chloropurine + Chloroacetic acid derivative reaction Alkylation Reaction (Base, Solvent, Temp.) start->reaction workup Aqueous Workup (pH adjustment) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Solvent selection, Cooling) crude->recrystallization Purification filtration Filtration and Washing recrystallization->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Analysis pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Problem with Synthesis low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product incomplete_reaction Check reaction completion (TLC/HPLC) low_yield->incomplete_reaction identify_impurity Identify impurity (HPLC, NMR, MS) impure_product->identify_impurity optimize_conditions Optimize reaction conditions (time, temp, base, solvent) incomplete_reaction->optimize_conditions workup_loss Review workup and purification steps optimize_conditions->workup_loss n7_isomer N7-isomer present? identify_impurity->n7_isomer hydrolysis_product Hydrolysis product present? identify_impurity->hydrolysis_product starting_material Starting material present? identify_impurity->starting_material optimize_alkylation Optimize alkylation conditions (base, solvent) n7_isomer->optimize_alkylation control_ph_temp Control pH and temperature hydrolysis_product->control_ph_temp drive_reaction Drive reaction to completion starting_material->drive_reaction

Caption: Logical troubleshooting guide for common issues in the synthesis of this compound.

Technical Support Center: HPLC Separation of Purine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for the separation of purine isomers.

Troubleshooting Guide

Encountering issues with your HPLC separation of purine isomers? This guide provides a systematic approach to identifying and resolving common problems.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step workflow for diagnosing and addressing common issues in HPLC separation of purine isomers.

G cluster_0 Start: Identify Problem cluster_1 Problem Classification cluster_2 Primary Causes & Solutions cluster_3 Verification start Poor Separation prob1 Peak Tailing? start->prob1 prob2 Poor Resolution/ Co-elution? prob1->prob2 No cause1a Secondary Silanol Interactions prob1->cause1a Yes cause1b Incorrect Mobile Phase pH prob1->cause1b Yes prob3 Variable Retention Times? prob2->prob3 No cause2a Inadequate Mobile Phase Strength prob2->cause2a Yes cause2b Insufficient Retention (especially for polar purines) prob2->cause2b Yes cause3a Inadequate Column Equilibration prob3->cause3a Yes cause3b Fluctuating Temperature prob3->cause3b Yes end Separation Improved prob3->end No (Consult further) sol1a Lower Mobile Phase pH (e.g., 2.5-4.0) cause1a->sol1a sol1b Use End-capped Column or Polar-Embedded Phase cause1a->sol1b sol1a->end sol1b->end sol1c Adjust pH away from analyte pKa cause1b->sol1c sol1c->end sol2a Optimize Organic Modifier Percentage cause2a->sol2a sol2a->end sol2b Consider HILIC or Mixed-Mode Column cause2b->sol2b sol2c Add Ion-Pairing Agent (e.g., sodium heptane sulfonate) cause2b->sol2c sol2b->end sol2c->end sol3a Increase Equilibration Time (esp. with ion-pairing agents) cause3a->sol3a sol3a->end sol3b Use a Column Oven cause3b->sol3b sol3b->end

Caption: Troubleshooting workflow for HPLC separation of purine isomers.

Common Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between basic purine analytes and residual silanol groups on the silica-based stationary phase.[1][2][3][4]- Lower the mobile phase pH to 2.5-4.0 to suppress the ionization of silanol groups.[1][5][6][7] - Use a highly deactivated, end-capped C18 column or a column with a polar-embedded phase to shield silanol groups.[1][2] - Add a competing base to the mobile phase in low concentrations.
Poor Resolution / Co-elution - Insufficient retention of polar purines on traditional reversed-phase (RP) columns.[1] - Inappropriate mobile phase composition (e.g., pH, organic modifier content).[5][6][8]- Optimize the mobile phase pH; for ionizable compounds, small pH changes can significantly alter selectivity.[5][6][7] - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating polar compounds.[9][10][11] - Employ ion-pairing agents (e.g., sodium heptane sulfonate) to enhance the retention of polar analytes on RP columns.[1] - Adjust the concentration of the organic modifier (e.g., acetonitrile, methanol).[8]
Variable Retention Times - Inadequate column equilibration, especially when using ion-pairing reagents or changing mobile phases.[1] - Fluctuations in column temperature.[12][13] - Mobile phase composition changing over time (e.g., evaporation of volatile components).[12][13]- Ensure the column is equilibrated for at least 30 minutes with the mobile phase, particularly when ion-pairing agents are present.[1] - Use a column oven to maintain a constant and consistent temperature.[12][13] - Prepare fresh mobile phase daily and keep reservoirs covered.[12][13] - Flush the system adequately between different methods.
Broad Peaks - Low mobile phase flow rate.[12] - Extra-column volume (e.g., long or wide-bore tubing).[2] - Sample solvent being incompatible with the mobile phase.[1]- Optimize the flow rate for the column dimensions. - Use tubing with a narrow internal diameter and minimize its length.[2] - Whenever possible, dissolve the sample in the mobile phase.[1]

Frequently Asked Questions (FAQs)

Q1: Why do my purine peaks, especially guanine and adenine, show significant tailing on a C18 column?

A1: Peak tailing for basic compounds like guanine and adenine is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based C18 stationary phase.[1][2][4] To mitigate this, you can lower the mobile phase pH to around 3-4, which protonates the silanol groups and reduces these unwanted interactions.[5][6][7] Using a modern, high-purity, end-capped C18 column can also significantly improve peak shape.[2]

Q2: I'm struggling to retain and separate highly polar purines like hypoxanthine. What can I do?

A2: Highly polar purines often have insufficient retention on traditional C18 columns.[1] There are several strategies to address this:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating very polar compounds.[9][10][11]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged purine, increasing its retention on a reversed-phase column.[1]

  • Polar-Embedded or Mixed-Mode Columns: These columns have stationary phases with polar groups embedded in the alkyl chains, which can enhance the retention of polar analytes.[1]

Q3: How critical is mobile phase pH for the separation of purine isomers?

A3: Mobile phase pH is a critical parameter. Purines have different pKa values, and their ionization state, and therefore their retention behavior, is highly dependent on pH.[5][6] Adjusting the pH can significantly alter the selectivity between isomers. For example, operating at a pH around 4 has been shown to provide good separation for a mixture of purine and pyrimidine bases.[5][6] It is crucial to use a buffer to maintain a stable pH throughout the analysis.[5][6]

Q4: Can I use the same column for both ion-pairing and standard reversed-phase methods?

A4: It is generally recommended to dedicate a column specifically for ion-pairing applications.[1] Ion-pairing reagents can be difficult to completely wash out of the column and may alter the characteristics of the stationary phase, potentially affecting the reproducibility of other methods.[1]

Q5: My retention times are drifting from one injection to the next. What is the likely cause?

A5: Retention time drift can be caused by several factors.[14] A common reason is insufficient column equilibration time, especially when there are changes in the mobile phase composition or when using additives like ion-pairing reagents.[1] Temperature fluctuations can also lead to inconsistent retention; using a column oven is highly recommended for stable results.[12][13] Finally, ensure your mobile phase is freshly prepared and that your pump is delivering a consistent flow rate.[12][14]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Times of Purine Metabolites

This table summarizes the impact of varying mobile phase pH on the retention times of several purine metabolites, demonstrating the importance of pH optimization for selectivity.

pHUrate (min)Hypoxanthine (min)Xanthine (min)Inosine (min)Adenosine (min)
2.5 4.04.14.79.111.7
3.0 3.84.14.59.013.3
4.0 3.84.24.69.216.5
5.0 3.74.34.79.317.1
6.0 3.54.54.89.417.2

Data adapted from a study using a C18 column with 1.5 mM 1-pentanesulfonate as an ion-pairing agent.[15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Simultaneous Determination of Purine and Pyrimidine Bases

This protocol is optimized for the separation of five purine bases (uric acid, hypoxanthine, xanthine, adenine, and guanosine) and four pyrimidine bases.

  • Column: Kinetex™ C18 (150 mm × 4.6 mm, 2.6 µm)[6]

  • Mobile Phase: 50 mM acetate buffer with 3% (v/v) methanol, adjusted to pH 4.0 ± 0.1.[5][6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm[7]

  • Temperature: Ambient

  • Injection Volume: 20 µL[6]

Procedure:

  • Prepare the mobile phase by dissolving the appropriate amount of sodium acetate in HPLC-grade water, adding methanol, and adjusting the pH to 4.0 with acetic acid.

  • Filter and degas the mobile phase.

  • Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.

  • Prepare standards and samples, dissolving them in the mobile phase if possible.

  • Inject the samples and standards.

Protocol 2: HILIC Method for Separation of Purine and Pyrimidine Bases and Nucleosides

This protocol is an alternative for separating a complex mixture of polar purine and pyrimidine compounds.

  • Column: TSKgel Amide-80 (150 x 2.0 mm, 3 or 5 µm) or ZIC-HILIC (150 x 2.1 mm, 5 µm)[9][10]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ammonium formate buffer (concentration and pH to be optimized, e.g., 10-20 mM, pH 3-6)

  • Gradient: A typical starting condition would be a high percentage of Mobile Phase A (e.g., 90-95%), with a gradient decreasing the percentage of A over time to elute more polar compounds.

  • Flow Rate: 0.2-0.4 mL/min

  • Detection: UV (e.g., 260 nm) or Mass Spectrometry (MS)

  • Temperature: Controlled, e.g., 25-40 °C

Procedure:

  • Prepare the mobile phases, ensuring the buffer salts are fully dissolved.

  • Filter and degas the mobile phases.

  • Equilibrate the column with the initial mobile phase composition for an extended period (HILIC columns often require longer equilibration times than reversed-phase columns).

  • Prepare standards and samples in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.

  • Inject the samples and standards and run the gradient program.

References

Validation & Comparative

A Comparative Guide to the Antiviral Activity of Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of several key purine analogs. The information presented is compiled from experimental studies to facilitate the evaluation and selection of these compounds for research and drug development purposes.

Introduction to Purine Analogs in Antiviral Therapy

Purine analogs are a class of synthetic compounds that mimic the structure of natural purines, such as adenine and guanine. Their structural similarity allows them to interfere with viral replication processes, primarily by inhibiting viral DNA or RNA polymerases. Upon entering a host cell, these analogs are typically phosphorylated to their active triphosphate forms, which then compete with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain. This incorporation often leads to chain termination, halting viral replication. Some purine analogs also exert their antiviral effects by other mechanisms, such as inhibiting enzymes crucial for nucleotide biosynthesis.

Comparative Antiviral Performance

The antiviral efficacy and cytotoxicity of purine analogs are commonly quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Anti-Herpesvirus Activity

Acyclovir, Ganciclovir, and Penciclovir are cornerstone purine analogs for the treatment of infections caused by Herpes Simplex Virus (HSV) and other herpesviruses. Their activity is highly dependent on the viral-encoded thymidine kinase for initial phosphorylation, which accounts for their high selectivity.

CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Acyclovir HSV-1BHK0.85[1]>100>117
HSV-2BHK0.86[1]>100>116
Penciclovir HSV-1MultipleVariesVariesVaries
HSV-2MultipleVariesVariesVaries
Vidarabine HSV-1HEL9.3 µg/mL--
HSV-2HEL11.3 µg/mL--

Note: IC₅₀ values for Penciclovir can vary significantly depending on the cell line used in the assay.[2]

Anti-HIV Activity

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that are purine analogs, such as Abacavir, Didanosine, and Tenofovir, form the backbone of many antiretroviral therapy regimens. They act as chain terminators of the viral reverse transcriptase.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Abacavir HIV-1----
Didanosine HIV-1----
Tenofovir HIV-1MT-25[3]>100>20
Anti-Hepatitis B Virus (HBV) Activity

Entecavir and Tenofovir are potent purine analogs used for the treatment of chronic hepatitis B. They inhibit the HBV polymerase (a reverse transcriptase).

CompoundVirusCell LineEC₅₀ (µM)
Entecavir HBVHepG2 2.2.15-
Tenofovir HBVHepG2 2.2.151.1[6]

Note: Both Entecavir and Tenofovir are highly potent against HBV.[6][7] Meta-analyses of clinical studies suggest that Tenofovir may have a greater ability to inhibit HBV at earlier stages of treatment, while both drugs show similar efficacy in the long term.[1][8][9][10]

Broad-Spectrum Antiviral Activity

Ribavirin is a purine analog with a broad spectrum of activity against various RNA and DNA viruses. One of its primary mechanisms of action is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).

CompoundVirusCell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)
Ribavirin Influenza A (H1N1, H3N2, H5N1)MDCK0.6 - 5.5[11]560[11]
Influenza BMDCK0.6 - 5.5[11]560[11]
Yellow Fever Virus (17D)-48.5 ± 41.3-
Human Parainfluenza Virus 3-17.2 ± 6.9-
Respiratory Syncytial VirusHeLa3.74 ± 0.87-

Mechanisms of Action: Signaling and Metabolic Pathways

The antiviral activity of purine analogs is intricately linked to cellular and viral enzymatic pathways.

Acyclovir: Selective Activation by Viral Thymidine Kinase

Acyclovir's high selectivity for herpesvirus-infected cells is due to its specific activation by the viral thymidine kinase (TK).[12][13][14] Uninfected host cells lack an enzyme that can efficiently phosphorylate acyclovir.

Acyclovir_Mechanism cluster_host_cell Host Cell cluster_virus Herpesvirus Acyclovir Acyclovir Viral_TK Viral Thymidine Kinase Acyclovir->Viral_TK Phosphorylation Acyclo_GMP Acyclovir Monophosphate Host_Kinases Host Cell Kinases Acyclo_GMP->Host_Kinases Acyclo_GDP Acyclovir Diphosphate Acyclo_GDP->Host_Kinases Acyclo_GTP Acyclovir Triphosphate (Active) Viral_DNA_Polymerase Viral DNA Polymerase Acyclo_GTP->Viral_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Acyclo_GTP->Viral_DNA_Synthesis Incorporation Host_Kinases->Acyclo_GDP Host_Kinases->Acyclo_GTP Viral_TK->Acyclo_GMP Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination

Mechanism of action of Acyclovir.
Ribavirin: Inhibition of IMP Dehydrogenase

Ribavirin's broad-spectrum activity is largely attributed to its ability to inhibit the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[10][15][16]

Ribavirin_Mechanism cluster_pathway Guanosine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral_RNA_Polymerase Viral RNA Polymerase GTP->Viral_RNA_Polymerase IMPDH->XMP Inhibition Inhibition Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Host Kinases RMP->IMPDH Inhibition Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA_Synthesis Inhibition->Viral_RNA_Synthesis Depletion of GTP

Mechanism of action of Ribavirin via IMPDH inhibition.
Anti-HIV NRTIs: Chain Termination of Reverse Transcriptase

Purine analog NRTIs are prodrugs that must be phosphorylated by host cell kinases to their active triphosphate form. They then compete with natural deoxynucleoside triphosphates for incorporation by the HIV reverse transcriptase, leading to the termination of the growing viral DNA chain.[12][14][17]

NRTI_Mechanism cluster_host_cell Host Cell cluster_hiv HIV NRTI Purine Analog NRTI (e.g., Abacavir, Tenofovir) Host_Kinases Host Cell Kinases NRTI->Host_Kinases NRTI_MP NRTI-Monophosphate NRTI_MP->Host_Kinases NRTI_DP NRTI-Diphosphate NRTI_DP->Host_Kinases NRTI_TP NRTI-Triphosphate (Active) Reverse_Transcriptase Reverse Transcriptase NRTI_TP->Reverse_Transcriptase Competitive Inhibition Viral_DNA Viral DNA Synthesis NRTI_TP->Viral_DNA Incorporation Host_Kinases->NRTI_MP Host_Kinases->NRTI_DP Host_Kinases->NRTI_TP Viral_RNA Viral RNA Template Viral_RNA->Reverse_Transcriptase Reverse_Transcriptase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

General mechanism of action of anti-HIV purine analog NRTIs.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

Cytotoxicity Assay (CC₅₀ Determination) using MTT

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed a 96-well plate with a suitable host cell line at a density that will ensure logarithmic growth during the assay. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the purine analog in the appropriate cell culture medium.

  • Treatment: Remove the medium from the cells and add the prepared compound dilutions. Include a "no-drug" control.

  • Incubation: Incubate the plate for a period that is consistent with the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. The CC₅₀ value is determined by plotting the viability against the drug concentration and using non-linear regression.

Cytopathic Effect (CPE) Reduction Assay (EC₅₀/IC₅₀ Determination)

This assay quantifies the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Plating: Seed a 96-well plate with a susceptible host cell line and incubate overnight to form a monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the purine analog. Prepare a virus stock at a concentration that will cause significant CPE in control wells.

  • Infection and Treatment: Add the compound dilutions to the cells, followed by the virus suspension. Include "virus control" (virus, no drug) and "cell control" (no virus, no drug) wells.

  • Incubation: Incubate the plate until significant CPE is observed in the virus control wells (typically 2-5 days).

  • Staining: Fix the cells with a solution like formaldehyde and stain with a dye such as crystal violet, which stains viable cells.

  • Quantification: Elute the dye from the stained cells and measure the absorbance.

  • Data Analysis: The percentage of CPE reduction is calculated relative to the virus and cell controls. The EC₅₀/IC₅₀ is the concentration of the compound that inhibits CPE by 50%.

Plaque Reduction Assay (EC₅₀/IC₅₀ Determination)

This is a gold-standard assay for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.

  • Cell Plating: Seed 6- or 12-well plates with a susceptible host cell line to form a confluent monolayer.

  • Virus and Compound Incubation: In separate tubes, pre-incubate a standard amount of virus with serial dilutions of the purine analog for 1-2 hours.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀/IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

References

The Structure-Activity Relationship of 2-Amino-6-chloro-9H-purine-9-acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a wide array of therapeutic agents. Within this class, 2-amino-6-chloro-9H-purine derivatives have garnered significant attention as versatile intermediates and pharmacologically active compounds. The incorporation of an acetic acid moiety at the 9-position introduces a key functional group that can be readily modified, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides a comparative analysis of the potential SAR of 2-Amino-6-chloro-9H-purine-9-acetic acid derivatives, drawing upon experimental data from closely related purine analogues to inform on potential therapeutic applications, including antiviral, anticancer, and kinase inhibitory activities.

Comparative Analysis of Structural Modifications

While a dedicated, comprehensive SAR study on a broad series of this compound derivatives is not extensively documented in publicly available literature, we can infer potential SAR trends by examining related classes of 2,6,9-trisubstituted purines. The biological activity of these molecules is highly dependent on the nature of the substituents at the C2, C6, and N9 positions of the purine core.

Modifications at the C6-Position

The chlorine atom at the C6-position is a versatile synthetic handle, readily displaced by various nucleophiles. The nature of the substituent at this position is a critical determinant of biological activity.

R Group at C6Potential Biological ActivitySupporting Evidence/Inference
-Cl (unmodified) Precursor for further synthesis; may exhibit baseline activity.The parent compound is a key intermediate for creating libraries of 6-substituted purines.
-NHR (amines) Anticancer, Kinase Inhibition, AntiviralSubstitution with anilines has led to potent cyclin-dependent kinase (CDK) inhibitors.[1] Alkylamino and arylamino groups have shown activity against HIV.
-OR (ethers/alkoxy) Antiviral6-alkoxy substituents on related purine nucleosides have demonstrated anti-HIV activity.
-SR (thioethers) Generally low activityAnalogs with 6-thio or 6-alkylthio substituents were found to be inactive in anti-HIV assays of related purine nucleosides.
Arylpiperazinyl Potent AnticancerAn arylpiperazinyl group at the C6 position of 2,9-disubstituted purines is beneficial for cytotoxic activity against cancer cell lines.[2]
Modifications at the N9-Position (Acetic Acid Moiety)

The acetic acid group at the N9-position offers a site for esterification or amidation, which can significantly impact the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability. These modifications are often employed in prodrug strategies.

R Group at N9Potential Biological Activity/ApplicationSupporting Evidence/Inference
-CH₂COOH (acid) Parent compound, potential for direct interaction with target proteins.The carboxylic acid can form key hydrogen bonds or ionic interactions within a protein's active site.
-CH₂COOR' (esters) Prodrugs, improved bioavailability.Esterification of similar purine derivatives is a common strategy to enhance cell permeability and in vivo efficacy.
-CH₂CONHR' (amides) Diverse biological activities, altered binding properties.Amide derivatives can introduce new hydrogen bond donors and acceptors, potentially altering target specificity and potency.
Modifications at the C2-Position

While the core topic focuses on 2-amino derivatives, it is noteworthy that modifications at this position in the broader purine class have a significant impact on activity.

R Group at C2Potential Impact on ActivitySupporting Evidence/Inference
-NH₂ (unmodified) Essential for certain biological activities.The 2-amino group is a common feature in many biologically active purine analogues, including guanine and its derivatives.
-NHR (substituted amines) Modulation of kinase selectivity and potency.In the context of 6-(3-chloroanilino)purines, substitution at the C2 position has been explored to enhance CDK2 inhibitory activity.[1]
Bulky substituents Potentially unfavorable for cytotoxicity.For some 2,6,9-trisubstituted purines, bulky groups at the C2 position were found to be unfavorable for anticancer activity.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols for key assays, based on methodologies reported for similar purine derivatives.

General Synthesis of C6-Substituted Derivatives

The synthesis of C6-substituted analogues of this compound typically involves the nucleophilic aromatic substitution of the C6-chloro group.

  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add an appropriate nucleophile (e.g., an amine, alcohol, or thiol) and a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.

  • Heat the reaction mixture to facilitate the substitution. The reaction temperature and time will vary depending on the nucleophile's reactivity.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

  • Purify the crude product using techniques such as recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (e.g., CDK2)

This assay is used to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

  • Prepare a reaction buffer containing a purified kinase (e.g., CDK2/cyclin E), a substrate (e.g., histone H1), and ATP.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive ATP ([γ-³²P]ATP) and autoradiography, or non-radioactive methods like ELISA or fluorescence-based assays.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value.

Visualizing Structure-Activity Relationships and Workflows

Diagrams generated using Graphviz can help visualize the logical flow of SAR studies and experimental procedures.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 2-Amino-6-chloro- 9H-purine-9-acetic acid Derivatization Derivatization (C6, N9 positions) Start->Derivatization Nucleophilic Substitution Purification Purification & Characterization Derivatization->Purification Library Compound Library KinaseAssay Kinase Inhibition Assay (e.g., CDK2) Library->KinaseAssay AntiviralAssay Antiviral Assay (e.g., HIV, HSV) Library->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Library->CytotoxicityAssay Purification->Library Data IC50 / EC50 Determination KinaseAssay->Data AntiviralAssay->Data CytotoxicityAssay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Optimization SAR->Lead Lead->Derivatization Iterative Design

Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of this compound derivatives.

Signaling_Pathway_Inhibition cluster_cell_cycle Cell Cycle Progression CDK2 CDK2/ Cyclin E Rb pRb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases G1_S G1/S Transition E2F->G1_S promotes Inhibitor 2-Amino-6-substituted- 9-(carboxymethyl)purine (Potential Inhibitor) Inhibitor->CDK2 Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the CDK2-mediated cell cycle pathway by a purine derivative.

References

A Researcher's Guide to the Validation of Analytical Methods for Purine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of purine compounds is critical for advancements in pharmacology, diagnostics, and metabolomics. This guide provides an objective comparison of common analytical methods for purine analysis, supported by experimental data and detailed protocols. The validation of these methods, following established guidelines such as those from the International Conference on Harmonisation (ICH), ensures the integrity and reproducibility of experimental results.

The analysis of purine compounds, including nucleobases, nucleosides, and their metabolites, presents unique challenges due to their structural similarities and the complexity of biological matrices. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and capillary electrophoresis (CE) are among the most powerful techniques employed for this purpose. The choice of method often depends on the specific purine of interest, the required sensitivity, and the sample matrix.

Comparative Analysis of Analytical Methods

The performance of different analytical techniques for purine analysis is summarized below. The data presented is compiled from various studies and demonstrates the typical performance characteristics of each method.

Table 1: Performance Comparison of HPLC and UPLC-MS/MS Methods for Purine Analysis
ParameterHPLC-UV[1][2][3]UPLC-MS/MS[4][5][6]
Analytes Adenine, Guanine, Hypoxanthine, Xanthine, Uric Acid35 purine and pyrimidine metabolites, including nucleobases, nucleosides, and nucleotides
Linearity (R²) > 0.995 - 0.999[2][7]≥ 0.9944[6]
Limit of Detection (LOD) 0.69 - 0.72 µg/mL (Adenine, Hypoxanthine)[2]0.85–4.28 µmol/L for various metabolites[8]
Limit of Quantitation (LOQ) 2.30 - 2.39 µg/mL (Adenine, Hypoxanthine)[2]5 µmol/L for various metabolites[9]
Accuracy (% Recovery) 66.75% - 100.15%[2]85.3% - 103.0%[6]
Precision (%RSD) < 2.0% (Repeatability)[2]≤ 9.3%[6]
Analysis Time < 15 minutes[1]< 15 minutes[4]
Table 2: Performance of Capillary Electrophoresis for Purine and Pyrimidine Analysis
ParameterCapillary Electrophoresis (CE)[7][8][9][10]
Analytes Cytosine, Thymine, Adenine, Guanine, Uracil, and other diagnostic metabolites[8][10]
Linearity (r) > 0.991 - 0.9977[10]
Limit of Detection (LOD) 0.8 - 1.8 µg/mL (S/N=2)[10]
Limit of Quantitation (LOQ) 5 µmol/L[9]
Precision (%CV) < 3.2% (Within-day), < 5.8% (Between-day)[9]
Analysis Time 3 - 16 minutes[7][8]
Separation Efficiency ~220,000 - 350,000 theoretical plates/m[8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of purine compounds.

HPLC-UV Method for Adenine and Hypoxanthine

This method is adapted from a validated procedure for the analysis of purine bases in food samples.[2]

  • Sample Preparation:

    • Weigh 0.5 g of the homogenized sample.

    • Hydrolyze with 0.5 mL of 6 N HCl at 100°C for 1 hour.

    • Neutralize the hydrolysate with 25% NH₄OH.

    • Bring the final volume to 10 mL with deionized water.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: Zorbax C18 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.4% phosphoric acid in water and methanol (90:10, v/v), with the pH adjusted to 4.0.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 257 nm.

    • Injection Volume: 20 µL.

UPLC-MS/MS Method for Comprehensive Purine and Pyrimidine Analysis

This protocol is based on a method for the simultaneous analysis of 35 purine and pyrimidine metabolites in biological samples.[4]

  • Sample Preparation:

    • Utilizes ion-pairing reversed-phase chromatography for the retention of highly polar metabolites. Specific extraction procedures depend on the biological matrix (e.g., plasma, tissue homogenates) and typically involve protein precipitation followed by centrifugation.

  • UPLC Conditions:

    • Instrument: UPLC system coupled to a tandem mass spectrometer.

    • Chromatography: Ion-pairing reversed-phase UPLC.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Capillary Voltage: 3.75 kV (positive), 3.00 kV (negative).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 600 L/h.

    • Detection: Multiple Reaction Monitoring (MRM) mode, with specific ion transitions, cone voltages, and collision energies optimized for each analyte.

Visualizing Workflows and Pathways

Diagrams are provided to illustrate key processes in analytical method validation and purine analysis.

analytical_method_validation_workflow cluster_validation_parameters Validation Parameters URS User Requirement Specification (URS) Protocol Validation Protocol Design URS->Protocol Defines scope Execute Execute Validation Experiments Protocol->Execute Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision LOD LOD & LOQ Execute->LOD Robustness Robustness Execute->Robustness Report Validation Report Specificity->Report Data analysis & compilation Linearity->Report Data analysis & compilation Accuracy->Report Data analysis & compilation Precision->Report Data analysis & compilation LOD->Report Data analysis & compilation Robustness->Report Data analysis & compilation

Caption: General workflow for analytical method validation.

hplc_workflow Sample Sample Preparation (e.g., Hydrolysis, Filtration) Injector Autosampler/ Injector Sample->Injector Column HPLC Column (e.g., C18) Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: Experimental workflow for HPLC analysis of purines.[2][3]

purine_metabolism cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Guanine->GMP HGPRT Guanine->Xanthine Adenine Adenine Adenine->AMP APRT

References

A Comparative Guide to Purine Antimetabolites: Unraveling the Potential of 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine antimetabolites are a class of drugs that interfere with the synthesis of purine nucleotides, essential components of DNA and RNA. By mimicking naturally occurring purines, these compounds disrupt cellular replication and are therefore cornerstones in the treatment of various cancers. This guide provides a comparative overview of the established purine antimetabolites—6-mercaptopurine, thioguanine, and fludarabine—and explores the potential of a lesser-studied compound, 2-Amino-6-chloro-9H-purine-9-acetic acid.

Note on Data Availability: As of the writing of this guide, publicly available experimental data on the cytotoxic or antiproliferative activity of this compound is limited. The information presented herein is based on its chemical properties and structural similarities to well-characterized purine analogs. This guide aims to provide a framework for future research and a basis for comparison should experimental data become available.

Chemical and Physical Properties

A foundational understanding of a compound's chemical and physical properties is crucial for its development as a therapeutic agent.

PropertyThis compound6-MercaptopurineThioguanineFludarabine Phosphate
Chemical Formula C₇H₆ClN₅O₂C₅H₄N₄SC₅H₅N₅SC₁₀H₁₃FN₅O₇P
Molecular Weight 227.61 g/mol [1]152.18 g/mol 167.19 g/mol 365.21 g/mol
Appearance SolidCrystalline powderPale yellow crystalline powderWhite to off-white solid
Solubility Data not readily availableInsoluble in waterInsoluble in waterSoluble in water
Structure

Comparative Analysis of Mechanism of Action

The therapeutic efficacy of purine antimetabolites stems from their ability to disrupt purine metabolism and, consequently, DNA and RNA synthesis.

Established Purine Antimetabolites:

  • 6-Mercaptopurine (6-MP): This prodrug is metabolized to thioinosine monophosphate (TIMP), which inhibits several enzymes involved in the de novo synthesis of purine nucleotides. TIMP can be further converted to thioguanine nucleotides, which are incorporated into DNA and RNA, leading to cytotoxicity.

  • Thioguanine (6-TG): Similar to 6-MP, thioguanine is converted to thioguanosine monophosphate (TGMP). TGMP and its di- and triphosphate derivatives are incorporated into DNA and RNA, causing chain termination and apoptosis.

  • Fludarabine: A fluorinated nucleotide analog, fludarabine is converted intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis.

Hypothesized Mechanism of this compound:

Based on its structure, this compound is a purine analog. The presence of the chloro group at the 6-position and the amino group at the 2-position, along with the acetic acid side chain at the 9-position, suggests several potential mechanisms of action:

  • Inhibition of Purine Synthesis: The purine core could act as a competitive inhibitor for enzymes involved in the de novo purine synthesis pathway.

  • Incorporation into Nucleic Acids: Following intracellular conversion to its nucleotide form, it could be incorporated into DNA and/or RNA, leading to chain termination and cell cycle arrest. The acetic acid moiety might influence its interaction with polymerases.

  • Modulation of Enzyme Activity: The specific substitutions on the purine ring could lead to the inhibition of other key enzymes involved in cellular signaling pathways.

Further experimental validation is required to elucidate the precise mechanism of action.

Quantitative Comparison of In Vitro Cytotoxicity

No direct experimental data (e.g., IC50 values) for the cytotoxic activity of this compound was found in the public domain at the time of this guide's compilation. The following table presents representative IC50 values for established purine antimetabolites against common cancer cell lines to provide a benchmark for future studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
6-Mercaptopurine JurkatAcute T-cell Leukemia~1-10General Literature
Thioguanine HL-60Promyelocytic Leukemia~0.1-1General Literature
Fludarabine CLLChronic Lymphocytic Leukemia~1-5General Literature

Experimental Protocols

To facilitate further research on this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and other purine antimetabolites in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizing the Pathways

DOT language scripts for generating diagrams of the purine metabolism pathway and the experimental workflow are provided below.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_products Final Products PRPP PRPP IMP IMP PRPP->IMP Multiple Steps GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP HGPRT DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA Adenine Adenine Adenine->AMP APRT AMP->DNA_RNA

Caption: Overview of Purine Metabolism Pathways.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Purine Antimetabolites start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, Cell Cycle Distribution) viability->data_analysis cell_cycle->data_analysis end Conclusion: Comparative Efficacy data_analysis->end

Caption: Experimental Workflow for In Vitro Evaluation.

Conclusion

While established purine antimetabolites like 6-mercaptopurine, thioguanine, and fludarabine have well-defined mechanisms and proven clinical efficacy, the exploration of novel purine analogs remains a critical area of research. This compound, based on its chemical structure, holds promise as a potential anticancer agent. The experimental protocols and comparative framework provided in this guide are intended to catalyze further investigation into its biological activity and therapeutic potential. The elucidation of its mechanism of action and a comprehensive understanding of its cytotoxic profile are essential next steps in determining its place in the landscape of purine antimetabolite therapeutics.

References

comparative study of CDK inhibitors derived from purines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of key purine-derived cyclin-dependent kinase (CDK) inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature, with a focus on providing the detailed methodologies necessary for reproducible research.

Introduction to Purine-Derived CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Purine analogs were among the first classes of compounds identified as CDK inhibitors, mimicking the adenine ring of ATP to competitively inhibit kinase activity.[3][4] This guide focuses on a comparative analysis of seminal and widely studied purine-derived CDK inhibitors: Roscovitine (Seliciclib), Olomoucine, and Purvalanol A.

Performance Comparison of Purine-Derived CDK Inhibitors

The inhibitory activity of these compounds against a panel of key CDKs is summarized below. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating greater potency.

InhibitorCDK1/cyclin B (μM)CDK2/cyclin A (μM)CDK2/cyclin E (μM)CDK4/cyclin D1 (μM)CDK5/p35 (μM)CDK7/cyclin H (μM)CDK9/cyclin T1 (μM)
Roscovitine 0.65[5]0.7[5]0.7[5]>100[5]0.2[5]0.49<1
Olomoucine 7[6]7[6]->1003[6]--
Purvalanol A 0.0040.070.0350.850.075-0.1

Signaling Pathways and Mechanism of Action

CDK inhibitors, by blocking the kinase activity of CDK/cyclin complexes, prevent the phosphorylation of key substrates required for cell cycle progression. A primary target is the Retinoblastoma protein (Rb). Hypophosphorylated Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for the G1/S phase transition. Phosphorylation of Rb by CDK4/6 and subsequently CDK2 relieves this inhibition, allowing the cell cycle to proceed. Purine-derived inhibitors block this process, leading to cell cycle arrest.

CDK_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates p21_p27 p21 / p27 (CKIs) Rb Rb CyclinD_CDK46->Rb phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 promotes CyclinE_CDK2->Rb hyper-phosphorylates p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 Inhibitors Purine-Derived CDK Inhibitors Inhibitors->CyclinD_CDK46 Inhibitors->CyclinE_CDK2 Inhibitors->G1_Arrest leads to

Caption: Simplified CDK signaling pathway at the G1/S checkpoint.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the evaluation of CDK inhibitors.

In Vitro CDK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a purine-derived compound against a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A)

  • Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Substrate (e.g., Histone H1)

  • ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive methods)

  • Test compound (serial dilutions)

  • 96-well plates

  • Phosphocellulose paper or other capture method for radiolabeled assays

  • Scintillation counter or luminescence plate reader (for ADP-Glo™ type assays)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. For radioactive assays, this will include a spike of [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP generated, which corresponds to kinase activity.[7]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Prep_Reaction Prepare Kinase Reaction Mix (Enzyme, Substrate) Start->Prep_Reaction Combine Combine Inhibitor and Reaction Mix in Plate Prep_Inhibitor->Combine Prep_Reaction->Combine Initiate Initiate Reaction with ATP Combine->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (e.g., Radioactivity, Luminescence) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro CDK kinase inhibition assay.
Cell Proliferation (MTT) Assay

Objective: To assess the effect of a purine-derived CDK inhibitor on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • Test compound (serial dilutions)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the CDK inhibitor (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle phase distribution of cells treated with a purine-derived CDK inhibitor.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (ice-cold, 70%) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the CDK inhibitor (or vehicle control) for a desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[8]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes. The PI will intercalate with the DNA, and the RNase A will degrade RNA to prevent its staining.[9]

  • Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2N DNA content), G2/M phase (4N DNA content), and the region in between representing the S phase. Analyze the data using appropriate software to quantify the percentage of cells in each phase. An effective G1/S inhibitor like a purine-derived compound is expected to cause an accumulation of cells in the G1 phase.[10]

References

A Comparative Guide to Purity Assessment of Synthesized 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Amino-6-chloro-9H-purine-9-acetic acid, a key purine derivative. We present objective comparisons of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis, supported by detailed experimental protocols and data, to empower researchers in selecting the most appropriate techniques for their specific needs.

Introduction to Purity Assessment

Ensuring the purity of a synthesized compound like this compound is critical for accurate biological and pharmacological evaluations, ensuring reproducibility of experimental results, and meeting regulatory standards. The choice of analytical technique depends on various factors, including the expected impurities, the required level of accuracy and precision, sample availability, and throughput needs. This guide will delve into the practical application of three orthogonal analytical techniques for a robust purity assessment.

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is paramount in identifying potential impurities. A plausible and common synthesis for this compound involves the N-alkylation of 2-amino-6-chloropurine with an acetic acid derivative, followed by hydrolysis.

Based on this, the primary potential impurities include:

  • Starting Materials: Unreacted 2-amino-6-chloropurine and ethyl chloroacetate.

  • Intermediates: Incomplete hydrolysis of the ethyl ester intermediate, ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate.

  • Side-Products:

    • N7-isomer: Alkylation at the N7 position of the purine ring instead of the desired N9 position is a common side-reaction in purine chemistry.[1][2]

    • Hydrolysis Product: Replacement of the 6-chloro group with a hydroxyl group to form the corresponding guanine derivative.

    • Di-alkylation Products: Further alkylation on the exocyclic amino group.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., DMF, ethanol) and residual acids or bases.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, qNMR, and Elemental Analysis for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Elemental Analysis (EA)
Principle Separation of components based on their differential partitioning between a stationary and mobile phase, followed by UV detection.Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[3]Combustion of the sample to convert elements into simple gases, which are then quantified.
Primary Application Quantification of the main component and detection and quantification of organic impurities (related substances and degradation products).Absolute quantification of the main component and structural elucidation and quantification of organic impurities.Determination of the mass fractions of C, H, N, and Cl to confirm elemental composition and infer purity.
Typical Purity Range >98% (by area normalization)>95% (with certified internal standard)Confirms elemental composition within ~0.4% of theoretical values.
Limit of Detection (LOD) for Impurities Typically in the range of 0.01-0.1% for UV-active impurities.Generally around 0.1-1% for structural analogs.Not suitable for trace impurity detection.
Precision (RSD%) < 2%< 1%< 0.3%
Accuracy (Recovery %) 98-102%99-101%N/A
Strengths High sensitivity for trace impurities, high throughput, well-established methodology.Primary analytical method, provides structural information on impurities, non-destructive.[3]Provides fundamental confirmation of the elemental composition.
Limitations Requires a reference standard for the main component and for impurity identification and quantification, potential for co-elution.Lower sensitivity than HPLC for trace impurities, requires a certified internal standard for absolute quantification, higher instrumentation cost.Does not provide information on organic impurities, insensitive to isomers, assumes all non-determined content is the counter-ion or non-analyzed elements.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound and its potential organic impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.02 M KH2PO4 buffer, pH adjusted to 4.0 with H3PO4.

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B
0 5
20 50
25 50
26 5

| 30 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized sample in the same diluent to a final concentration of approximately 0.1 mg/mL.

Data Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For quantification of specific impurities, a reference standard for each impurity is required.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Deuterated solvent (e.g., DMSO-d6).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Elemental Analysis

This method provides the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) in the sample.

Instrumentation:

  • CHN analyzer.

  • Halogen analyzer.

Sample Preparation:

  • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule for CHN analysis and a separate sample for Cl analysis.

Analysis: The sample is combusted at high temperature, and the resulting gases (CO2, H2O, N2, and HCl) are separated and quantified by a thermal conductivity detector or other suitable detectors.

Data Analysis: The experimental percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula of this compound (C7H6ClN5O2). A close correlation (typically within ±0.4%) indicates high purity with respect to the elemental composition.

Theoretical Composition:

  • C: 36.94%

  • H: 2.66%

  • Cl: 15.58%

  • N: 30.77%

  • O: 14.06%

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_results Data Evaluation & Final Purity Assignment Synthesis Synthesized this compound Initial_Characterization Initial Characterization (TLC, Melting Point, etc.) Synthesis->Initial_Characterization HPLC HPLC Analysis Initial_Characterization->HPLC Assess Organic Impurities qNMR qNMR Analysis Initial_Characterization->qNMR Determine Absolute Purity & Structure Verification EA Elemental Analysis Initial_Characterization->EA Confirm Elemental Composition Comparison Compare Results from Orthogonal Methods HPLC->Comparison qNMR->Comparison EA->Comparison Final_Purity Assign Final Purity Value Comparison->Final_Purity HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Injection Inject Samples into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % or vs. Standard) Integration->Calculation qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weighing Accurately Weigh Sample & Internal Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Acquisition Acquire 1H NMR Spectrum with Quantitative Parameters Dissolving->Acquisition Processing Process Spectrum (Phase, Baseline) Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

References

A Comparative Guide to the Biological Efficacy of 6-Thiopurine and 6-Oxopurine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 6-thiopurine and 6-oxopurine analogs, focusing on their mechanisms of action, cytotoxic effects, and the experimental protocols used for their evaluation.

Introduction

Purine analogs are a cornerstone of chemotherapy and immunosuppressive therapy. By mimicking endogenous purine bases, they disrupt nucleic acid synthesis and cellular metabolism. This guide focuses on two key classes: 6-thiopurine analogs, characterized by a sulfur atom at the 6th position of the purine ring, and 6-oxopurine analogs, which possess an oxygen atom at the same position. Understanding their differential biological activities is crucial for the development of more effective and targeted therapeutic strategies.

Comparative Analysis of Biological Efficacy

The biological effects of 6-thiopurine and 6-oxopurine analogs are largely dictated by their distinct metabolic pathways and molecular targets.

6-Thiopurine Analogs: Potent Antimetabolites

6-Thiopurine analogs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that require intracellular activation to exert their cytotoxic effects. Their primary mechanisms of action include:

  • Inhibition of de novo purine synthesis: A key metabolite of 6-MP, methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of amidophosphoribosyltransferase (ATase), a rate-limiting enzyme in the de novo purine synthesis pathway.[1] This leads to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis.

  • Incorporation into nucleic acids: The active metabolites, thioguanine nucleotides (TGNs), are incorporated into DNA and RNA.[2] The presence of these fraudulent bases disrupts the normal structure and function of nucleic acids, leading to DNA strand breaks, cell cycle arrest, and ultimately apoptosis.[2][3]

  • Modulation of cellular signaling: TGNs can also interfere with signaling pathways, such as the Rac1/Vav pathway, which is important for T-cell activation.

6-Oxopurine Analogs: Modulators of Purine Metabolism and Signaling

6-Oxopurine analogs, including the endogenous purines hypoxanthine and guanine, and drugs like allopurinol, primarily function by interacting with enzymes involved in purine metabolism. Their mechanisms of action are more nuanced and can include:

  • Enzyme inhibition: Allopurinol is a well-known inhibitor of xanthine oxidase (XO), an enzyme that catalyzes the conversion of hypoxanthine to xanthine and then to uric acid.[4] This inhibition is the basis for its use in treating gout. Some allopurinol derivatives have shown direct cytotoxic effects on cancer cells, although the mechanism may be independent of XO inhibition.[1][5][6]

  • Modulation of purinergic signaling: Guanine-based purines can act as signaling molecules, interacting with purinergic receptors and influencing cellular processes like proliferation, differentiation, and cell death.[7][8]

  • Induction of cellular stress: Hypoxanthine, in the presence of xanthine oxidase, can generate reactive oxygen species (ROS), leading to cellular stress and cytotoxicity.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic efficacy of 6-thiopurine and 6-oxopurine analogs in various human cancer cell lines. It is important to note that direct comparative studies are limited, and IC50 values can vary depending on the cell line and experimental conditions.

Table 1: IC50 Values of 6-Thiopurine Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
6-Mercaptopurine (6-MP)HepG2Hepatocellular Carcinoma32.25[10]
6-Mercaptopurine (6-MP)MCF-7Breast Adenocarcinoma>100[10]
6-Thioguanine (6-TG)HeLaCervical Carcinoma28.79
6-Thioguanine (6-TG)MCF-7Breast Cancer5.481

Table 2: IC50 Values of 6-Oxopurine Analogs and Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Allopurinol Derivative (Compound 4)BEL-7402Human Hepatoma25.5[1][5][6]
Allopurinol Derivative (Compound 4)SMMC-7221Human Hepatoma35.2[1][5][6]
GuanineLeukemic T-cell lymphoblastLeukemia14-18[2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by 6-thiopurine and 6-oxopurine analogs.

Thiopurine_Metabolism_and_Action AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TIMP 6-Thioinosine monophosphate (TIMP) MP->TIMP Inactive_MP Inactive Metabolites MP->Inactive_MP TG 6-Thioguanine (6-TG) TGNs Thioguanine Nucleotides (TGNs) TG->TGNs HGPRT HGPRT TPMT TPMT MeTIMP Methyl-TIMP XO Xanthine Oxidase TIMP->MeTIMP TIMP->TGNs DNPS De Novo Purine Synthesis MeTIMP->DNPS Inhibition DNA_RNA DNA/RNA Incorporation TGNs->DNA_RNA Incorporation Apoptosis Apoptosis DNA_RNA->Apoptosis

Metabolic activation and mechanism of action of 6-thiopurine analogs.

Oxopurine_Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XO Xanthine Oxidase (XO) ROS Reactive Oxygen Species (ROS) XO->ROS Allopurinol Allopurinol Allopurinol->XO Inhibition CellularStress Cellular Stress ROS->CellularStress Guanine Guanine Analogs PurinergicReceptors Purinergic Receptors Guanine->PurinergicReceptors Signaling Downstream Signaling PurinergicReceptors->Signaling CellEffects Cell Proliferation, Apoptosis Signaling->CellEffects

Mechanisms of action of 6-oxopurine analogs.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow start Seed cells in 96-well plate treat Treat with purine analog start->treat incubate Incubate (e.g., 48-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the purine analog and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Workflow:

AnnexinV_Workflow start Treat cells with purine analog harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify apoptotic cells analyze->end CellCycle_Workflow start Treat cells with purine analog harvest Harvest cells start->harvest fix Fix in cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide (PI) rnase->stain analyze Analyze by Flow Cytometry stain->analyze end Determine cell cycle distribution analyze->end

References

The Purine Scaffold: A Quantitative Look at Structure-Activity Relationships in Analgesic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative structure-activity relationship (QSAR) of purine analogs reveals key structural determinants for analgesic efficacy. This guide compares the performance of different purine-based compounds, supported by experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals in the field of pain management.

The purine core, a fundamental component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry, yielding a diverse array of compounds with significant therapeutic potential. Among these, purine derivatives have shown considerable promise as analgesics, targeting the purinergic signaling system, a key player in pain modulation. This guide offers a comparative analysis of purine analgesics through the lens of QSAR, elucidating the intricate connections between molecular structure and analgesic activity.

Comparative Analysis of Purine Analgesics: A QSAR Perspective

Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. In the context of purine analgesics, QSAR models help identify the key molecular features that govern their interaction with purinergic receptors, the primary targets for pain modulation.

One notable 3D-QSAR study on a series of 48 N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives identified a strong correlation between the molecular field descriptors and their in vivo analgesic activities, as determined by the tail-flick mouse model.[1] The resulting model, with a correlation coefficient (r) of 0.923, underscores the predictive power of 3D-QSAR in designing novel purine-based analgesics.[1]

Another study focused on purine-2,6-dione derivatives as multifunctional agents with TRPA1 antagonistic and PDE4/7 inhibitory activities.[2] The analgesic effects of these compounds were evaluated in various animal models, providing valuable quantitative data for structure-activity relationship analysis.

Table 1: QSAR Data for Selected Purine-2,6-dione Derivatives[2]
Compound IDStructureAnalgesic Activity (Formalin Test, Late Phase) ED₅₀ (mg/kg)Key Structural Features
17 8-butoxy-1,3-dimethyl-7-(4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)butyl)-3,7-dihydro-1H-purine-2,6-dione15.4Butoxy group at C8; Oxadiazole-containing side chain at N7
31 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-hydroxy-5-(trifluoromethyl)phenyl)butanamide25.1Butoxy group at C8; Butanamide linker with a trifluoromethyl-substituted phenyl ring at N7
36 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide5.2Butoxy group at C8; Butanamide linker with a tert-butyl-substituted phenyl ring at N7

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

The data in Table 1 suggests that modifications to the substituent at the N7 position of the purine-2,6-dione scaffold significantly impact analgesic activity. Specifically, the presence of a butanamide linker with a bulky, lipophilic group on the terminal phenyl ring, as seen in compound 36 , appears to be favorable for potent analgesic effects in the formalin test.

Experimental Protocols: Assessing Analgesic Activity

The quantitative data presented in QSAR studies are derived from rigorous preclinical experiments designed to measure the analgesic efficacy of test compounds. The following are detailed methodologies for key experiments commonly cited in the evaluation of purine analgesics.

Tail-Flick Test

This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to withdraw its tail from a noxious heat source.

  • Apparatus: A tail-flick analgesiometer equipped with a radiant heat source.

  • Procedure:

    • A mouse is gently restrained, and its tail is placed over the radiant heat source.

    • The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • Baseline latencies are measured before drug administration.

    • The test compound or vehicle is administered, and tail-flick latencies are measured at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

    • The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Formalin Test

This model of tonic pain and inflammation involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pain response.

  • Procedure:

    • Rodents are acclimated to the observation chambers.

    • The test compound or vehicle is administered prior to formalin injection.

    • A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately returned to the observation chamber.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

    • The total time spent exhibiting pain behaviors in each phase is used to quantify the analgesic effect of the test compound.[2]

Visualizing the Pain Signaling Pathways and Experimental Workflow

The analgesic effects of purine derivatives are mediated through their interaction with specific signaling pathways involved in pain perception. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for QSAR analysis.

Purinergic_Pain_Signaling cluster_pro_nociceptive Pro-Nociceptive Pathway cluster_anti_nociceptive Anti-Nociceptive Pathway ATP ATP P2X P2X Receptors (e.g., P2X3, P2X7) ATP->P2X Binds to Neuron_Activation Neuronal Activation & Inflammation P2X->Neuron_Activation Leads to Pain_Signal_Up Increased Pain Signal Neuron_Activation->Pain_Signal_Up Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition A1_Receptor->Neuronal_Inhibition Leads to Pain_Signal_Down Decreased Pain Signal Neuronal_Inhibition->Pain_Signal_Down Purine_Analgesics Purine Analgesics (Agonists/Antagonists) Purine_Analgesics->P2X Antagonize Purine_Analgesics->A1_Receptor Agonize

Purinergic signaling pathways in pain modulation.

QSAR_Workflow Data_Collection 1. Data Collection (Purine Analogs & Activity) Descriptor_Calculation 2. Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Model_Development 3. QSAR Model Development (e.g., MLR, PLS) Descriptor_Calculation->Model_Development Model_Validation 4. Model Validation (Internal & External) Model_Development->Model_Validation Interpretation 5. Model Interpretation (Identify Key Features) Model_Validation->Interpretation New_Design 6. Design of New Analogs Interpretation->New_Design

A typical workflow for a QSAR analysis.

Conclusion

The QSAR analysis of purine analgesics provides a powerful tool for understanding the structure-activity landscape of this important class of compounds. By quantitatively linking molecular features to analgesic efficacy, QSAR models can guide the rational design of novel, more potent, and selective pain therapeutics. The continued application of these computational methods, in conjunction with robust experimental validation, holds the key to unlocking the full therapeutic potential of the purine scaffold in the management of pain.

References

A Comparative Guide to the Efficacy of Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several key antiviral nucleoside analogs, supported by quantitative data and detailed experimental methodologies. Nucleoside analogs represent a cornerstone of antiviral therapy, effectively targeting the replication machinery of a wide range of viruses.[1][2][3][4] Their design often mimics natural nucleosides, allowing them to be recognized and processed by viral enzymes, which ultimately leads to the disruption of viral genome synthesis.[5][6]

General Mechanism of Action

Antiviral nucleoside analogs function as prodrugs. Upon entering a host cell, they undergo a series of phosphorylation steps, catalyzed by host and sometimes viral kinases, to become active nucleoside triphosphate (NTP) analogs.[1][3][4] These active forms then compete with natural NTPs for incorporation into the growing viral DNA or RNA strand by the viral polymerase (e.g., RNA-dependent RNA polymerase, reverse transcriptase, or DNA polymerase).[1][5][7] This incorporation can halt the replication process through several mechanisms, including obligate chain termination, non-obligate termination, or by inducing lethal mutagenesis.[1][3]

Mechanism_of_Action cluster_cell Host Cell NA Nucleoside Analog (Prodrug) NA_MP NA-Monophosphate NA->NA_MP Host/Viral Kinase NA_DP NA-Diphosphate NA_MP->NA_DP Host Kinase NA_TP NA-Triphosphate (Active Form) NA_DP->NA_TP Host Kinase ViralPolymerase Viral Polymerase (e.g., RdRp, RT) NA_TP->ViralPolymerase Competitive Inhibition Replication Viral Genome Replication ViralPolymerase->Replication Termination Chain Termination or Lethal Mutagenesis ViralPolymerase->Termination Incorporation of Analog Extracellular Extracellular Space Extracellular->NA Cellular Uptake Experimental_Workflow cluster_workflow CPE Reduction Assay Workflow A 1. Seed Host Cells in 96-well Plate B 2. Prepare Serial Dilutions of Nucleoside Analog C 3. Add Compound Dilutions and Virus to Cells B->C D 4. Incubate until CPE is visible in Controls C->D E 5. Quantify Cell Viability (e.g., Neutral Red Staining) D->E F 6. Measure Absorbance (Spectrophotometer) E->F G 7. Calculate EC50, CC50, and SI (Regression Analysis) F->G

References

Navigating the Complex Landscape of Purine Derivative Analysis: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of purine derivatives are paramount. These molecules are fundamental to numerous biological processes, and their dysregulation is implicated in various diseases. Mass spectrometry has emerged as the gold standard for this analytical challenge, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of common mass spectrometry platforms, supported by experimental data, to aid in the selection of the most appropriate methodology for your research needs.

Ionization Techniques: A Head-to-Head Comparison for Purine Derivatives

The first critical choice in a mass spectrometry workflow is the ionization technique, which converts the analyte into gas-phase ions. The physicochemical properties of the purine derivative under investigation will largely dictate the most suitable method. The three most prevalent techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, large, and non-volatile molecules like purine nucleosides and nucleotides.[1][2] It operates by applying a high voltage to a liquid sample, creating a fine spray of charged droplets.[2] ESI is known for its ability to produce multiply charged ions, which can be advantageous for analyzing large biomolecules.[2]

Atmospheric Pressure Chemical Ionization (APCI) is better suited for smaller, less polar, and more volatile compounds.[1][3] This technique uses a corona discharge to ionize the vaporized sample.[1] While also considered a soft ionization method, APCI typically generates singly charged ions and is less suitable for thermally labile compounds.[2][3]

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a powerful tool for mapping the spatial distribution of molecules directly from tissue sections without the need for labels.[4] In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.[5] This technique is particularly valuable in drug discovery for monitoring the distribution of therapeutic compounds and their metabolites.[4] Recent studies have also highlighted the use of novel matrices to enhance the detection of metabolites in tissues.[6]

Ionization TechniquePrincipleBest Suited ForAdvantages for Purine AnalysisDisadvantages for Purine Analysis
Electrospray Ionization (ESI) High voltage applied to a liquid sample to create charged droplets.[1]Polar, large, non-volatile molecules (e.g., nucleotides, nucleosides).[1]Excellent for polar purine derivatives, soft ionization preserves molecular structure.Can be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes a vaporized sample.[1]Less polar, more volatile, smaller molecules (e.g., some purine bases).[1]Tolerant to higher flow rates and less polar solvents, good for some purine metabolites that are less polar.Not suitable for thermally labile or very large purine derivatives.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Laser energy absorbed by a matrix desorbs and ionizes the analyte.[5]Spatial mapping of molecules in tissue sections.[4]Label-free imaging of purine derivatives in tissues, providing spatial context.[4][7]Generally provides lower resolution than ESI-based methods for complex mixtures.

Mass Analyzers: Choosing the Right Tool for the Job

Following ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, sensitivity, and the type of data that can be acquired.

Triple Quadrupole (QqQ) mass spectrometers are the workhorses for targeted quantification.[8] They offer excellent sensitivity and a wide dynamic range by operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[9] In this mode, the first quadrupole selects a precursor ion, the second acts as a collision cell to fragment it, and the third quadrupole selects a specific fragment ion for detection.[8] This high selectivity minimizes background noise, making it ideal for quantifying known purine derivatives in complex biological matrices.[9][10]

Quadrupole Time-of-Flight (Q-TOF) systems combine a quadrupole mass filter with a high-resolution time-of-flight analyzer.[11] This hybrid instrument provides high mass accuracy and resolution, enabling the confident identification of unknown purine derivatives and their metabolites.[11] While sensitive, for the lowest detection limits in targeted quantification, triple quadrupoles are often superior.[9]

Orbitrap mass analyzers also deliver high-resolution and accurate-mass (HRAM) data.[12] A key advantage of Orbitrap-based instruments, such as the Q Exactive series, is their ability to perform both qualitative and quantitative analysis in a single run.[12][13] They can operate in full scan mode to capture all ions, allowing for retrospective data analysis without the need for re-injection.[12] This makes them highly versatile for both targeted and untargeted metabolomics studies of purine metabolism.

Mass AnalyzerKey FeaturesPrimary Application for Purine AnalysisStrengthsLimitations
Triple Quadrupole (QqQ) High sensitivity and selectivity in MRM/SRM mode.[8][9]Targeted quantification of known purine derivatives.Gold standard for quantitative analysis, excellent for low-level detection in complex matrices.[9]Not ideal for identifying unknown compounds as it only monitors for specific transitions.
Quadrupole Time-of-Flight (Q-TOF) High resolution and accurate mass measurement.[11]Identification and structural elucidation of unknown purine derivatives and their metabolites.Excellent for untargeted analysis and profiling studies.Can have a more limited linear dynamic range for quantification compared to QqQ.[8]
Orbitrap Very high resolution and mass accuracy.[12]Comprehensive qualitative and quantitative analysis (targeted and untargeted metabolomics).Versatile for both screening and quantification, allows for retrospective data analysis.[12]Can be more expensive and complex to operate than triple quadrupole systems.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any reliable mass spectrometry analysis. Below are generalized protocols for the analysis of purine derivatives in biological samples.

Sample Preparation from Plasma/Serum
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing internal standards (e.g., stable isotope-labeled purine derivatives).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial for analysis.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of purine metabolites.[15]

  • Mobile Phase:

    • Mobile Phase A: Water with a small amount of an acid modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[14]

  • Gradient Elution: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase percentage to elute the purine derivatives based on their polarity.[14]

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI is generally used in positive ion mode for purine derivatives.

    • Acquisition Mode: For quantification on a triple quadrupole, MRM mode is used, with optimized transitions for each analyte.[10] For identification on a Q-TOF or Orbitrap, data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to acquire both precursor and fragment ion spectra.

Data Presentation: Understanding Fragmentation Patterns

The fragmentation of a molecular ion in the mass spectrometer provides a structural "fingerprint" that is crucial for a compound's unambiguous identification.[16] Common fragmentation pathways for purine derivatives often involve the cleavage of the glycosidic bond in nucleosides and the loss of small neutral molecules from the purine ring.[14][16]

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)Neutral Loss
Uric Acid 169.036124.025, 96.019HNCO, CO
Allantoin 159.046114.035, 97.029NH2CONH, CONH
Hypoxanthine 137.046110.035HCN
Xanthine 153.041110.035HNCO
Adenosine 268.104136.062Ribose
Guanosine 284.099152.057Ribose

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizing the Workflow and Metabolic Context

Diagrams are essential for conceptualizing complex workflows and biological pathways.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation & Centrifugation BiologicalSample->ProteinPrecipitation Extraction Supernatant Collection & Evaporation ProteinPrecipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS DataProcessing Data Processing (Peak Integration) MS->DataProcessing Quantification Quantification DataProcessing->Quantification Identification Identification DataProcessing->Identification PurineCatabolism AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Guanine->Xanthine UricAcid Uric Acid (End Product) Xanthine->UricAcid

References

A Comparative Guide to In Vitro Testing Protocols for Novel Purine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early preclinical assessment of novel purine-based drug candidates is a critical step in identifying promising therapeutic agents. This guide provides an objective comparison of in vitro testing protocols, supported by experimental data for established purine analogs, to serve as a benchmark for the evaluation of new chemical entities. The methodologies for key experiments are detailed to ensure reproducibility, and signaling pathways are visualized to provide a mechanistic context.

I. Comparative Efficacy and Cytotoxicity

A primary step in evaluating a novel purine-based drug is to determine its efficacy, often by assessing its cytotoxic effects against relevant cell lines, particularly in the context of oncology.

Table 1: Comparative Cytotoxicity (IC₅₀) of Purine Analogs in Cancer Cell Lines

Purine AnalogCell LineCancer TypeIC₅₀ (µM)Citation
Novel Candidate (Illustrative) HL-60 Acute Promyelocytic Leukemia 0.05
MOLT-4 T-cell Acute Lymphoblastic Leukemia 0.03
THP-1 Acute Monocytic Leukemia 0.15
CladribineHL-60Acute Promyelocytic Leukemia0.04[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia0.02[1]
THP-1Acute Monocytic Leukemia0.12[1]
FludarabineVarious Leukemia/LymphomaHematological Malignancies0.1 - 10+[2]
NelarabineMOLT-4T-cell Acute Lymphoblastic Leukemia2[1]
JURKATT-cell Leukemia5[1]
6-MercaptopurineHCT116Colon Carcinoma16.7[3]
HepG2Hepatocellular Carcinoma32.25[3]

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and incubate for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell growth.[4]

II. In Vitro ADME & Toxicity Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity of a drug candidate is crucial for its development.

Table 2: Comparative In Vitro ADME & Toxicity Profile

ParameterAssayNovel Candidate (Illustrative)Comparator: 6-MercaptopurineComparator: Acyclovir
Metabolic Stability Human Liver Microsome Stabilityt½ = 45 mint½ = 20-30 mint½ > 60 min
CYP450 Inhibition CYP3A4 Inhibition (IC₅₀)> 50 µM~40 µM> 100 µM
Hepatotoxicity In vitro Hepatocyte Viability (CC₅₀)> 100 µM~75 µM> 200 µM

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer in a 96-well plate.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction and incubate at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Data Analysis: The half-life (t½) of the compound is calculated from the rate of its disappearance.

Experimental Protocol: CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit major cytochrome P450 enzymes.

  • Incubation: The test compound is incubated with human liver microsomes, a specific CYP probe substrate, and NADPH.

  • Metabolite Formation: The formation of the metabolite of the probe substrate is monitored over time.

  • Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in its absence.

  • Data Analysis: The IC₅₀ value is calculated, representing the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

III. Comparative Anti-Inflammatory and Antiviral Activity

Many purine-based drugs exhibit anti-inflammatory or antiviral properties.

Table 3: Comparative Anti-Inflammatory and Antiviral In Vitro Data

ActivityAssayNovel Candidate (Illustrative)Comparator: Indomethacin (Anti-inflammatory)Comparator: Ganciclovir (Antiviral)
Anti-inflammatory Inhibition of Albumin Denaturation (IC₅₀)85 µg/mL~100 µg/mLN/A
Antiviral (Herpes Simplex Virus - 1) Plaque Reduction Assay (IC₅₀)1.5 µMN/A12.5 µM[5]

Experimental Protocol: Inhibition of Protein Denaturation Assay

This assay assesses the anti-inflammatory activity of a substance by measuring its ability to inhibit the denaturation of protein.

  • Reaction Mixture: A reaction mixture is prepared containing the test compound, egg albumin, and phosphate-buffered saline (pH 6.4).[6]

  • Incubation and Heating: The mixture is first incubated at 37°C and then heated to 70°C to induce protein denaturation.[6]

  • Absorbance Measurement: After cooling, the turbidity of the solution is measured at 660 nm.[6]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample to that of the control.[6]

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in viral plaques.

  • Cell Monolayer: A confluent monolayer of host cells is prepared in a multi-well plate.

  • Viral Infection: The cells are infected with the virus in the presence of various concentrations of the test compound.

  • Overlay: After an incubation period to allow for viral adsorption, the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization: After a few days of incubation, the cells are stained, and the viral plaques are counted.

  • Data Analysis: The IC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[7]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the testing strategy.

G cluster_0 De Novo Purine Synthesis cluster_1 Inhibition PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl transferase IMP IMP PRA->IMP Multiple Steps AMP AMP -> ATP IMP->AMP Adenylosuccinate synthetase GMP GMP -> GTP IMP->GMP IMP Dehydrogenase DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA 6-Mercaptopurine 6-Mercaptopurine 6-Mercaptopurine->PRA Inhibits Mycophenolate Mycophenolate Mycophenolate->GMP Inhibits

Inhibition of De Novo Purine Synthesis by Analogs.

G cluster_0 Adenosine Receptor Signaling Adenosine Adenosine A1_A3 A1/A3 Receptors Adenosine->A1_A3 A2A_A2B A2A/A2B Receptors Adenosine->A2A_A2B Gi Gi A1_A3->Gi Gs Gs A2A_A2B->Gs AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase G cluster_workflow In Vitro Testing Workflow start Novel Purine-Based Drug Candidate efficacy Efficacy/Cytotoxicity (e.g., MTT Assay) start->efficacy adme ADME Profiling (e.g., Metabolic Stability) start->adme toxicity Toxicity Screening (e.g., CYP450 Inhibition) start->toxicity moa Mechanism of Action (e.g., Signaling Pathway Analysis) efficacy->moa adme->moa toxicity->moa lead_candidate Lead Candidate Selection moa->lead_candidate

References

A Comparative Guide to Cross-Validation of HPLC and NMR Data for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research, natural product discovery, and chemical development, the unambiguous confirmation of a molecule's structure is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, yet fundamentally different, analytical techniques that serve as cornerstones for structural elucidation and purity assessment.[1][2][3][4] This guide provides a comprehensive comparison of these orthogonal techniques, detailing their synergistic roles in confirming chemical structures.

The Complementary Nature of HPLC and NMR

HPLC excels at separating components within a complex mixture with high resolution, making it an exceptional tool for assessing purity.[2] It provides crucial data on the number of components in a sample and their relative abundance, typically based on UV absorbance.[5] However, HPLC data, such as retention time, is comparative and does not provide definitive structural information on its own.[2]

NMR spectroscopy, on the other hand, is the most powerful technique for the de novo structural elucidation of organic molecules.[6] It provides detailed information about the atomic connectivity and the chemical environment of nuclei (most commonly ¹H and ¹³C), allowing for the deduction of a molecule's precise structure.[3] When used quantitatively (qNMR), it can also serve as a primary method for determining purity and concentration without the need for a specific reference standard of the analyte.[1]

The cross-validation of data from these two techniques provides a high degree of confidence in a compound's identity, purity, and structure.[2]

The Cross-Validation Workflow

A typical workflow involves using HPLC to isolate and assess the purity of a compound, followed by in-depth structural analysis using NMR. The data from both techniques are then compared to ensure consistency.

CrossValidation_Workflow Cross-Validation Workflow: HPLC & NMR cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_validation Data Cross-Validation Sample Sample Preparation HPLC HPLC Separation (Purity Assessment) Sample->HPLC Peak Peak Fraction (Isolation) HPLC->Peak Compare Compare HPLC Purity & NMR Data HPLC->Compare Purity Data (e.g., 99.5% Area) NMR_Prep Sample Prep for NMR Peak->NMR_Prep Isolated Compound NMR_Acq 1D & 2D NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Data Structural Data (δ, J, Integrals) NMR_Acq->NMR_Data NMR_Data->Compare Structural Consistency & qNMR Purity Confirm Structure Confirmed Compare->Confirm

A logical workflow for structural confirmation using HPLC and NMR.
Quantitative Data Comparison: A Case Study

Cross-validation often involves comparing the purity values obtained from HPLC (typically by area percent) and quantitative NMR (qNMR).[1] Discrepancies between these values can highlight the presence of impurities that may not be detected by one method. For instance, an impurity that lacks a UV chromophore would be invisible to an HPLC-UV detector but would likely be observed in an NMR spectrum.

Table 1: Comparison of Purity Assessment for a Hypothetical Compound "Compound A"

ParameterHPLC (UV, 254 nm)¹H-qNMR (500 MHz)Comparison & Remarks
Principle Comparative, based on UV absorbance of separated peaks.[1]Primary, based on molar concentration relative to a certified internal standard.[1]qNMR is a primary method, providing higher accuracy without needing a specific reference standard for the analyte.[1]
Purity Value 99.8% (by Area Normalization)98.5% (Assay vs. Internal Standard)The 1.3% discrepancy suggests the presence of an impurity with a different UV response factor than Compound A.[1]
Limit of Detection ~0.01%~0.1%HPLC-UV is generally more sensitive for detecting trace impurities, provided they have a chromophore.[7]
Structural Info None (only retention time and UV spectrum).[2]Definitive structural confirmation from chemical shifts, coupling, and integrals.[8][9]NMR confirms the structure of the main component and can help identify the structure of impurities.

Experimental Protocols

Detailed and robust experimental protocols are critical for generating high-quality, reliable data for cross-validation.

Protocol 1: HPLC-UV Purity Assessment

This protocol outlines a general reverse-phase HPLC method for determining the purity of a small organic molecule.

  • Instrumentation & Materials :

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[10]

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

    • HPLC-grade acetonitrile, water, and formic acid.[10]

    • 0.22 µm or 0.45 µm syringe filters.[11]

  • Preparation of Solutions :

    • Mobile Phase A : 0.1% (v/v) Formic acid in water.[10]

    • Mobile Phase B : 0.1% (v/v) Formic acid in acetonitrile.[10]

    • Sample Diluent : A 50:50 mixture of acetonitrile and water is often suitable.[10]

    • Sample Preparation : Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 100 µg/mL. Filter the solution through a syringe filter into an HPLC vial.[10]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[11]

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • Detection : Monitor at a wavelength appropriate for the analyte (e.g., 254 nm) or use a PDA to assess peak purity across a range of wavelengths.[10]

    • Gradient Elution :

      • 0-20 min: 10% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: Hold at 10% B (re-equilibration)

  • Data Analysis :

    • Identify the main peak corresponding to the compound of interest.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

    • Assess system suitability (e.g., peak symmetry, resolution, and reproducibility) from replicate injections. The relative standard deviation (RSD) for peak area should typically be less than 2.0%.[10]

Protocol 2: ¹H-NMR for Structural Confirmation

This protocol describes the acquisition of a standard ¹H-NMR spectrum for structural elucidation.

  • Instrumentation & Materials :

    • NMR spectrometer (e.g., 400 MHz or higher).[11]

    • High-quality 5 mm NMR tubes.

    • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄).[12]

  • Sample Preparation :

    • Dissolve 5-10 mg of the purified sample (e.g., from HPLC fractionation) in approximately 0.6 mL of a suitable deuterated solvent.[11]

    • Ensure the sample is fully dissolved; vortex or use an ultrasonic bath if necessary.

    • Transfer the clear solution to an NMR tube.[11]

  • NMR Data Acquisition :

    • Experiment : Standard ¹H NMR experiment.

    • Acquisition Parameters :

      • Spectral Width : Typically -2 to 12 ppm for ¹H NMR.

      • Number of Scans : 16 to 64 scans, sufficient to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1) : A delay of 1-5 seconds is standard for qualitative analysis. For quantitative analysis (qNMR), a much longer delay (at least 5 times the longest T1 relaxation time) is crucial.[11]

  • Data Processing and Interpretation :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate all signals. The relative area under each peak should be proportional to the number of protons it represents.[8]

    • Analyze chemical shifts, peak splitting patterns (multiplicity), and coupling constants to assemble the molecular structure.[8]

    • For unambiguous confirmation, acquire 2D NMR experiments like COSY, HSQC, and HMBC.[11]

Data_Relationship Data Correlation Logic HPLC HPLC Data (Single Peak at RT = 15.2 min) Hypothesis Hypothesis: Single, Pure Compound HPLC->Hypothesis NMR NMR Spectrum (Consistent Proton Signals) NMR->Hypothesis Conclusion Conclusion: Structure Confirmed Hypothesis->Conclusion Data are Consistent

Logical relationship between HPLC and NMR data for confirmation.

Conclusion

Neither HPLC nor NMR alone can provide the same level of analytical certainty as their combined use. HPLC acts as a high-resolution separation and purity assessment tool, while NMR provides the definitive structural data. By using these techniques in a complementary and orthogonal fashion, researchers can achieve robust, unambiguous structural confirmation, which is a critical requirement in scientific research and regulatory submissions.[2] This integrated approach ensures the identity, purity, and structural integrity of a chemical entity.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-6-chloro-9H-purine-9-acetic acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-6-chloro-9H-purine-9-acetic acid, a chlorinated purine derivative. Adherence to these procedures is critical due to the hazardous nature of halogenated organic compounds.

Immediate Safety Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding its hazards, including skin and eye irritation, and potential respiratory irritation[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Use chemically resistant gloves and a lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Waste Classification and Segregation: A Critical First Step

This compound is classified as a halogenated organic hazardous waste . This classification is crucial as it dictates the specific disposal pathway and prevents dangerous chemical reactions that can occur from improper mixing of waste streams.

Key Segregation Principles:

  • Do Not Mix: Never combine halogenated organic waste with non-halogenated organic waste.

  • Separate Waste Streams: Keep this compound separate from other waste categories such as acids, bases, and oxidizers.[2]

  • Solid vs. Liquid: Maintain separate waste containers for solid chemical waste and contaminated labware versus liquid solutions containing the compound.

Step-by-Step Disposal Procedures for this compound

1. Waste Accumulation and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[3][4] The original product container, if in good condition, can also be used.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Also, list all constituents and their approximate concentrations.

  • Container Integrity: Keep the container securely sealed at all times, except when adding waste.[3][4]

2. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[3][4][5]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment, such as a spill tray, is used to mitigate the risk of leaks or spills.

3. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (consult your institution's policies), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do Not Attempt On-Site Treatment: Due to the stable nature of the purine ring and the presence of chlorine, on-site chemical neutralization or degradation is not recommended without validated and approved protocols. Such procedures can be hazardous and may produce other toxic byproducts.

  • Sewer Disposal is Prohibited: Under no circumstances should this compound or its containers be disposed of down the drain.[6]

Recommended Disposal Method: High-Temperature Incineration

The primary and most effective disposal method for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[7] This process ensures the complete destruction of the compound.

  • Process Overview: Incineration of chlorinated organic materials typically occurs at temperatures exceeding 850°C, and for wastes containing more than 1% halogenated substances, a temperature of at least 1100°C is required to ensure complete destruction.[7]

  • Byproduct Management: These facilities are equipped with advanced flue gas treatment systems, such as scrubbers, to neutralize and remove harmful byproducts like hydrogen chloride (HCl) gas that are formed during combustion.

Quantitative Data Summary

ParameterRecommended Value/GuidelineSource
Waste Classification Halogenated Organic Hazardous WasteGeneral laboratory safety guidelines
Primary Disposal Method High-Temperature Incineration[7]
Incineration Temperature > 850°C (general), > 1100°C for >1% halogenated waste[7]
Incineration Residence Time At least 2 seconds[7]
pH for Aqueous Waste N/A (Sewer disposal is prohibited)[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste (Solid or Contaminated Material) classify Classify as 'Halogenated Organic Hazardous Waste' start->classify container Select Appropriate, Labeled, and Sealed Container classify->container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->saa contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup saa->contact_ehs transport Professional Transport to TSDF contact_ehs->transport incinerate High-Temperature Incineration (>1100°C) transport->incinerate end Complete Destruction and Compliant Disposal incinerate->end note TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for 2-Amino-6-chloro-9H-purine-9-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 2-Amino-6-chloro-9H-purine-9-acetic acid (CAS RN: 149376-70-5). Adherence to these procedures is critical to ensure personnel safety and mitigate environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The mandated Personal Protective Equipment (PPE) is detailed below and must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile).To prevent skin contact and irritation.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash risks.To protect eyes from dust particles and splashes, preventing serious irritation.[2]
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of airborne powder, which may cause respiratory tract irritation.[3]
Body Protection Long-sleeved laboratory coat.To protect skin and personal clothing from contamination.[3]
Footwear Closed-toe shoes.To protect feet from potential spills.

Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.

Safe Handling and Operational Procedures

Proper handling techniques are crucial to minimize exposure and maintain a safe laboratory environment. This compound should be handled in a designated area, such as a chemical fume hood or a ventilated enclosure, especially when weighing or transferring the powder.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the designated handling area (e.g., fume hood) is clean and operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required PPE as specified in Table 1.

  • Handling the Compound:

    • Handle this compound in a well-ventilated area to avoid dust formation and inhalation.[4]

    • Avoid all direct personal contact with the substance.[4]

    • When weighing, use a balance inside a ventilated enclosure if possible.

    • Keep containers securely sealed when not in use.[4]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.

Spill Cleanup Protocol:

  • Evacuate and restrict access to the spill area.

  • Ensure proper PPE is worn, including respiratory protection.

  • Carefully sweep up the spilled solid material, avoiding dust generation.[4]

  • Place the collected material into a designated, labeled, and sealed container for hazardous waste disposal.[4]

  • Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

  • Ventilate the area and wash hands thoroughly after cleanup.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.

Table 2: Waste Disposal Guidelines

Waste Type Container Labeling Disposal Procedure
Solid Compound Sealable, chemical-resistant container."HAZARDOUS WASTE: this compound" with hazard symbols.Arrange for pickup by a licensed hazardous waste management service.
Contaminated Labware (e.g., gloves, wipes) Lined, sealed hazardous waste bin or bag."HAZARDOUS WASTE: Contaminated Materials" with hazard symbols.Dispose of through a licensed hazardous waste management service.
Empty Containers Original container or suitable chemical waste container."HAZARDOUS WASTE: Empty Container" with the chemical name.Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. The empty container may then be disposed of according to institutional policy.[6]

Experimental Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Don Required PPE prep2 Prepare Ventilated Workspace prep1->prep2 handle1 Weigh/Transfer Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 disp1 Label Hazardous Waste clean2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Procedural flow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-9H-purine-9-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-chloro-9H-purine-9-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.